molecular formula C7H14O2 B1268588 2,2,3-trimethylbutanoic acid CAS No. 49714-52-5

2,2,3-trimethylbutanoic acid

Cat. No.: B1268588
CAS No.: 49714-52-5
M. Wt: 130.18 g/mol
InChI Key: MLFLWIBXZIPYEI-UHFFFAOYSA-N
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Description

2,2,3-trimethylbutanoic acid is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2,3-Trimethylbutyric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3-trimethylbutanoic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-5(2)7(3,4)6(8)9/h5H,1-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFLWIBXZIPYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197990
Record name 2,2,3-Trimethylbutyric acid
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49714-52-5
Record name 2,2,3-Trimethylbutanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3-Trimethylbutyric acid
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Record name 2,2,3-Trimethylbutyric acid
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Record name 2,2,3-trimethylbutyric acid
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Foundational & Exploratory

An In-depth Technical Guide to 2,2,3-Trimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 49714-52-5

This technical guide provides a comprehensive overview of 2,2,3-trimethylbutanoic acid, a branched-chain carboxylic acid of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Physicochemical Properties

This compound, also known as 2,2,3-trimethylbutyric acid, is a saturated fatty acid with a highly branched structure.[1] Its compact nature influences its physical and chemical characteristics. It is typically a colorless liquid or solid at room temperature with a characteristic odor.[1] Due to its hydrophobic alkyl groups, it exhibits limited solubility in water but is soluble in organic solvents.[1] The presence of the carboxylic acid functional group confers acidic properties, enabling it to undergo typical reactions such as esterification and neutralization.[1]

PropertyValueSource
CAS Number 49714-52-5[2]
Molecular Formula C₇H₁₄O₂[2]
Molecular Weight 130.18 g/mol [2]
Boiling Point 203.6 °C at 760 mmHgChemSrc
Melting Point 50 °CGuidechem
Density 0.935 g/cm³ChemSrc
Flash Point 88.5 °CGuidechem
LogP 1.75320Guidechem
InChIKey MLFLWIBXZIPYEI-UHFFFAOYSA-N[2]
Canonical SMILES CC(C)C(C)(C)C(=O)O[2]

Experimental Protocols

Synthesis of this compound

Two common synthetic routes for the preparation of tertiary carboxylic acids like this compound are the Grignard reaction and the Koch-Haaf reaction.

2.1.1. Synthesis via Grignard Reaction

This method involves the carboxylation of a Grignard reagent. The synthesis of this compound can be envisioned through the reaction of a suitable Grignard reagent with carbon dioxide.

Experimental Workflow: Grignard Synthesis

start Start: Preparation of Grignard Reagent reagents tert-butyl chloride or bromide + Magnesium turnings in dry diethyl ether start->reagents grignard Formation of tert-butylmagnesium halide reagents->grignard carboxylation Carboxylation with dry ice (solid CO2) grignard->carboxylation hydrolysis Acidic Workup (e.g., aq. HCl) carboxylation->hydrolysis extraction Extraction with organic solvent hydrolysis->extraction purification Purification: Distillation or Recrystallization extraction->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Detailed Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of tert-butyl chloride or bromide (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux.

  • Carboxylation: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. Freshly crushed dry ice (solid carbon dioxide, excess) is slowly added to the stirred solution. The reaction is highly exothermic.

  • Workup: After the addition of dry ice is complete, the reaction mixture is allowed to warm to room temperature. A dilute solution of hydrochloric acid is slowly added to quench the reaction and dissolve the magnesium salts.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

2.1.2. Synthesis via Koch-Haaf Reaction

The Koch-Haaf reaction is an effective method for the synthesis of tertiary carboxylic acids from alkenes or alcohols using carbon monoxide and a strong acid catalyst.

Experimental Workflow: Koch-Haaf Reaction

start Start: Koch-Haaf Reaction reactants 2,3-Dimethyl-2-butene (B165504) + Formic Acid (CO source) + Strong Acid (e.g., H2SO4) start->reactants carbocation Formation of tert-hexyl carbocation reactants->carbocation carbonylation Reaction with Carbon Monoxide carbocation->carbonylation acylium Formation of Acylium Ion carbonylation->acylium hydrolysis Hydrolysis acylium->hydrolysis product Final Product: This compound hydrolysis->product

Caption: Workflow for the synthesis of this compound via the Koch-Haaf reaction.

Detailed Protocol:

  • Reaction Setup: In a high-pressure reactor equipped with a stirrer, add a strong acid such as concentrated sulfuric acid. Cool the reactor to a low temperature (e.g., 0-10 °C).

  • Addition of Reactants: Slowly add 2,3-dimethyl-2-butene (1 equivalent) to the stirred acid. Subsequently, introduce carbon monoxide at high pressure or use formic acid as a source of CO.

  • Reaction: The reaction mixture is stirred at a controlled temperature and pressure for a specified time.

  • Workup: The reaction is quenched by pouring the mixture onto ice. The product is then extracted with an organic solvent.

  • Purification: The organic extract is washed, dried, and the solvent is evaporated. The crude this compound is purified by vacuum distillation.

Analytical Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. The methyl and methine protons will have chemical shifts and splitting patterns consistent with the structure.

  • 13C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the quaternary carbons, the methine carbon, and the methyl carbons.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a very broad absorption band in the region of 2500-3300 cm-1 due to the O-H stretching of the carboxylic acid dimer, and a strong, sharp absorption band around 1700 cm-1 corresponding to the C=O stretching vibration.

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will likely show a molecular ion peak, although it may be weak. The fragmentation pattern will be characterized by the loss of specific fragments, such as the carboxyl group and various alkyl fragments, leading to the formation of stable carbocations.

2.2.4. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) is often necessary to improve chromatographic performance and prevent peak tailing.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, as a branched-chain fatty acid (BCFA), it falls into a class of molecules with recognized biological activities. Short-chain fatty acids (SCFAs) and BCFAs are known to act as signaling molecules, primarily through two main mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

3.1. G-Protein Coupled Receptor (GPCR) Signaling

SCFAs are known ligands for several GPCRs, most notably GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[1][3][4][5][6] Activation of these receptors by SCFAs can initiate various intracellular signaling cascades.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling SCFA This compound (as a BCFA) GPCR GPR41 / GPR43 SCFA->GPCR Binding G_protein G-protein (Gi/o, Gq) GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition (Gi/o) PLC Phospholipase C G_protein->PLC Activation (Gq) MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) cAMP->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Ca2->Cellular_Response MAPK->Cellular_Response

Caption: A generalized signaling pathway for short-chain fatty acids via G-protein coupled receptors.

3.2. Histone Deacetylase (HDAC) Inhibition

Certain SCFAs, particularly butyrate, are well-known inhibitors of histone deacetylases.[7][8][9][10] By inhibiting HDACs, these fatty acids can lead to hyperacetylation of histones, which in turn alters chromatin structure and gene expression. This mechanism is a key area of research in cancer and inflammatory diseases.

cluster_0 Nucleus BCFA This compound (as a BCFA) HDAC Histone Deacetylase (HDAC) BCFA->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (by HATs) Acetylated_Histones->Histones Deacetylation (Inhibited) Chromatin Chromatin Structure Acetylated_Histones->Chromatin Relaxation Gene_Expression Altered Gene Expression Chromatin->Gene_Expression

Caption: Mechanism of histone deacetylase inhibition by branched-chain fatty acids.

Safety and Handling

This compound is classified as causing skin irritation and serious eye damage.[11] It may also cause respiratory irritation.[11] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a structurally interesting branched-chain fatty acid with potential applications in organic synthesis and as a subject of study in chemical biology. The experimental protocols and biological context provided in this guide offer a foundation for researchers and drug development professionals working with this and related compounds. Further investigation into the specific biological activities and toxicological profile of this compound is warranted to fully understand its potential.

References

An In-Depth Technical Guide to the Physical Properties of 2,2,3-Trimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,2,3-trimethylbutanoic acid (CAS RN: 49714-52-5). Intended for a scientific audience, this document consolidates available data on its fundamental physicochemical characteristics, outlines relevant experimental methodologies for their determination, and presents a logical workflow for its synthesis.

Core Physical Properties

This compound, a branched-chain carboxylic acid, is typically a colorless liquid or solid at room temperature and possesses a distinctive odor.[1] Its highly branched structure significantly influences its physical properties, distinguishing it from its straight-chain isomers.[2]

Tabulated Physical Data

Quantitative data for this compound is not extensively reported in publicly available literature. The following tables summarize the available information for the target compound and its close isomer, 2,3,3-trimethylbutanoic acid, for comparative purposes.

Table 1: Physical Properties of this compound (CAS: 49714-52-5)

PropertyValueSource
Molecular FormulaC₇H₁₄O₂[1]
Molecular Weight130.18 g/mol [3]
Physical StateColorless liquid or solid[1]
Solubility in WaterLimited[1]
Solubility in Organic SolventsSoluble[1]

Table 2: Physical Properties of 2,3,3-Trimethylbutanoic Acid (CAS: 19910-29-3) for Comparison

PropertyValueSource
Density0.935 g/cm³Guidechem
Boiling Point203.6 °C at 760 mmHgGuidechem
pKa (Predicted)4.83 ± 0.16[4]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available. However, standard methodologies for characterizing branched-chain carboxylic acids are applicable.

Determination of Melting Point

The melting point of a solid carboxylic acid can be determined using a capillary melting point apparatus.

Methodology:

  • A small, dry sample of the crystalline acid is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range. A narrow range is indicative of high purity.

Determination of Boiling Point

For liquid carboxylic acids, the boiling point can be determined by distillation or using a micro-boiling point method.

Methodology (Distillation):

  • The liquid acid is placed in a distillation flask with boiling chips.

  • A thermometer is positioned so that the bulb is just below the side arm of the flask.

  • The flask is heated, and the vapor is allowed to condense.

  • The temperature at which the liquid is actively boiling and the condensate is dripping from the thermometer bulb is recorded as the boiling point.

Measurement of Density

The density of liquid this compound can be measured using a pycnometer or a digital density meter.

Methodology (Pycnometer):

  • The mass of a clean, dry pycnometer is determined.

  • The pycnometer is filled with the liquid acid, and its mass is measured.

  • The pycnometer is then filled with a reference liquid of known density (e.g., water), and its mass is determined.

  • The density of the acid is calculated using the ratio of the mass of the acid to the mass of the reference liquid, multiplied by the density of the reference liquid.

Determination of pKa

The acid dissociation constant (pKa) of a sparingly soluble carboxylic acid like this compound can be determined by potentiometric titration in a mixed-solvent system.

Methodology:

  • A known concentration of the acid is dissolved in a suitable solvent mixture (e.g., water-ethanol).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve as the pH at the half-equivalence point.

Synthesis of this compound

A key method for the synthesis of this compound involves the Grignard reaction, a versatile carbon-carbon bond-forming reaction.

Synthesis Workflow

The following diagram illustrates the logical steps for the synthesis of this compound via a Grignard reagent.

G Synthesis of this compound cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification A 2-chloro-2,3-dimethylbutane D Grignard Reagent (tert-pentylmagnesium chloride) A->D Reacts with B Magnesium turnings B->D Reacts with C Anhydrous diethyl ether C->D Solvent F Magnesium salt of carboxylic acid D->F Reacts with E Carbon dioxide (dry ice) E->F Reacts with H This compound F->H Protonation G Aqueous acid (e.g., HCl) G->H Provides H+

Caption: Logical workflow for the synthesis of this compound.

Spectroscopic Data

  • ¹H NMR: A broad singlet corresponding to the acidic proton of the carboxyl group is expected, typically downfield. Signals for the methyl and methine protons would appear in the upfield region, with splitting patterns determined by their neighboring protons.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will show a characteristic signal in the downfield region (typically 170-185 ppm). The aliphatic carbons will appear in the upfield region.

  • IR Spectroscopy: A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxyl group. A strong C=O stretching absorption is expected around 1700-1725 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the acid. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group and the carboxyl group.

This technical guide serves as a foundational resource on the physical properties of this compound. Further experimental investigation is warranted to fully characterize this compound.

References

An In-depth Technical Guide to 2,2,3-Trimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,3-Trimethylbutanoic acid, a sterically hindered carboxylic acid, presents a unique structural motif of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and potential applications. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its known safety and handling information. This document aims to serve as a foundational resource for researchers exploring the utility of this compound in drug design and development and other advanced chemical applications.

Chemical Structure and Identifiers

This compound, also known as triptoic acid, is a seven-carbon branched-chain carboxylic acid.[1] Its structure is characterized by a quaternary carbon at the α-position and a tertiary carbon at the β-position relative to the carboxyl group. This high degree of branching imparts significant steric hindrance, influencing its reactivity and physical properties.

Molecular Structure:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidic Workup 2-chloro-2,3-dimethylbutane 2-chloro-2,3-dimethylbutane Grignard Reagent 2,3-dimethylbutan-2-yl)magnesium chloride 2-chloro-2,3-dimethylbutane->Grignard Reagent  + Mg (in dry ether) Mg Mg, dry ether Carboxylate Salt Magnesium 2,2,3-trimethylbutanoate chloride Grignard Reagent->Carboxylate Salt  + CO₂ CO2 CO₂ (dry ice) Final Product This compound Carboxylate Salt->Final Product  + H₃O⁺ H3O H₃O⁺ (e.g., HCl(aq)) G Alcohol 2,2,3-Trimethylbutan-1-ol Aldehyde 2,2,3-Trimethylbutanal Alcohol->Aldehyde Oxidation OxidizingAgent1 PCC or DMP Final Product This compound Aldehyde->Final Product Oxidation OxidizingAgent2 KMnO₄ or CrO₃

References

A Technical Guide to 2,2,3-Trimethylbutanoic Acid: Synonyms, Properties, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3-trimethylbutanoic acid, a branched-chain carboxylic acid of interest in various scientific domains. This document details its nomenclature, physicochemical properties, a representative synthetic protocol, and the general biological context of branched-chain fatty acids.

Nomenclature and Synonyms

This compound is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.

Identifier TypeValue
IUPAC Name This compound
Common Name 2,2,3-Trimethylbutyric acid
CAS Registry No. 49714-52-5
EC Number 256-441-6
PubChem CID 639797
Other Synonyms Butanoic acid, 2,2,3-trimethyl-
2,2,3-trimethyl-butyric acid
EINECS 256-441-6

Physicochemical Properties

The unique branched structure of this compound imparts specific physical and chemical characteristics. It is a colorless liquid or solid at room temperature with a characteristic odor. Its solubility is limited in water but good in organic solvents.[1] Key physicochemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₄O₂[2]
Molecular Weight 130.18 g/mol [2]
InChI InChI=1S/C7H14O2/c1-5(2)7(3,4)6(8)9/h5H,1-4H3,(H,8,9)[2]
InChIKey MLFLWIBXZIPYEI-UHFFFAOYSA-N[2]
SMILES CC(C)C(C)(C)C(=O)O[2]
Topological Polar Surface Area 37.3 Ų[2]

Experimental Protocols: A Representative Synthesis

The synthesis of sterically hindered carboxylic acids like this compound can be challenging. A common and effective method involves the use of a Grignard reagent followed by carboxylation. Below is a detailed, representative protocol for the synthesis of this compound.

Reaction Scheme:

(CH₃)₂CHMgBr + CO₂ → (CH₃)₂CHC(O)OMgBr (CH₃)₂CHC(O)OMgBr + H₃O⁺ → (CH₃)₂CHCOOH + Mg(OH)Br

Materials:

  • Isopropyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of isopropyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction should initiate spontaneously, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

    • Once the reaction has started, add the remaining isopropyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-water bath.

    • Carefully add crushed dry ice to the reaction mixture in small portions with vigorous stirring. A large excess of dry ice should be used to ensure complete carboxylation and to minimize side reactions.

    • Continue stirring until the mixture becomes a thick slurry and all the dry ice has sublimed.

  • Work-up and Purification:

    • Slowly and carefully quench the reaction by adding a mixture of crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the ethereal layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent by rotary evaporation to yield the crude this compound.

    • The crude product can be further purified by distillation or recrystallization.

G cluster_synthesis Synthesis Workflow start Start Materials: Isopropyl bromide, Magnesium, Diethyl Ether grignard Grignard Reagent Formation start->grignard Reflux carboxylation Carboxylation with Dry Ice (CO2) grignard->carboxylation Addition workup Acidic Work-up & Extraction carboxylation->workup purification Purification (Distillation/Recrystallization) workup->purification product 2,2,3-Trimethylbutanoic Acid purification->product

A simplified workflow for the synthesis of this compound.

Biological Significance of Branched-Chain Fatty Acids

While specific biological activities of this compound are not extensively documented, it belongs to the class of branched-chain fatty acids (BCFAs), which are known to have various physiological roles. BCFAs are found in dairy products and are also synthesized by gut microbiota.[3] Research on BCFAs suggests their involvement in:

  • Energy Homeostasis and Weight Management: Some studies indicate that BCFAs may play a role in maintaining a healthy body weight.[4]

  • Metabolic Health: BCFAs have been associated with improvements in insulin (B600854) sensitivity.[3]

  • Anti-inflammatory and Anti-cancer Properties: Animal and in-vitro studies suggest potential benefits of BCFAs in reducing inflammation and exhibiting anti-cancer effects.[1][3]

The primary mechanism of BCFA synthesis in bacteria involves the metabolism of branched-chain amino acids (BCAAs). The general pathway is illustrated below.

G cluster_pathway General BCFA Biosynthesis Pathway BCAA Branched-Chain Amino Acids (e.g., Valine, Leucine, Isoleucine) Ketoacid Branched-Chain α-Keto Acids BCAA->Ketoacid Transamination AcylCoA Branched-Chain Acyl-CoA Ketoacid->AcylCoA Oxidative Decarboxylation BCFA Branched-Chain Fatty Acids AcylCoA->BCFA Elongation

A generalized metabolic pathway for the biosynthesis of branched-chain fatty acids.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound and related compounds. Further investigation into the specific biological roles and applications of this molecule is warranted.

References

An In-depth Technical Guide to 2,2,3-Trimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Trimethylbutanoic acid, a branched-chain carboxylic acid, is a compound of interest in various fields of chemical synthesis and research.[1] Its IUPAC name is this compound.[2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, methods for its characterization, and a discussion of its potential applications in drug development.

Physicochemical Properties

This compound is typically a colorless liquid or solid at room temperature with a characteristic odor.[1] It exhibits solubility in organic solvents, while its solubility in water is limited due to the presence of hydrophobic alkyl groups.[1] The carboxylic acid functional group confers acidic properties to the molecule, enabling it to participate in reactions such as esterification and neutralization.[1]

PropertyValueReference
IUPAC NameThis compound[2]
Molecular FormulaC₇H₁₄O₂[3]
Molecular Weight130.18 g/mol [2]
CAS Number49714-52-5[3]
InChIKeyMLFLWIBXZIPYEI-UHFFFAOYSA-N[2]
SMILESCC(C)C(C)(C)C(=O)O[2]

Synthesis of this compound

A common and effective method for the synthesis of carboxylic acids, particularly those with a tertiary α-carbon like this compound, is through the carboxylation of a Grignard reagent.[4] This method involves the reaction of an appropriate alkyl halide with magnesium to form an organomagnesium compound, which is then reacted with carbon dioxide, followed by an acidic workup.

Experimental Protocol: Synthesis via Grignard Reagent Carboxylation

This protocol describes a general procedure for the synthesis of a carboxylic acid via a Grignard reagent, which can be adapted for the preparation of this compound from a suitable starting material such as 2-chloro-2,3-dimethylbutane (B1595545).

Materials:

  • 2-chloro-2,3-dimethylbutane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry ice (solid carbon dioxide)

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried to exclude moisture.

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Prepare a solution of 2-chloro-2,3-dimethylbutane in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small amount of the alkyl halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-water bath.

    • Crush a sufficient quantity of dry ice and cautiously add it in small portions to the vigorously stirred Grignard solution. Alternatively, the Grignard reagent can be poured onto a large excess of crushed dry ice.

    • A vigorous reaction will occur, and a white precipitate of the magnesium carboxylate salt will form.

    • Allow the mixture to warm to room temperature, and the excess carbon dioxide to sublime.

  • Work-up and Isolation:

    • Slowly add a mixture of crushed ice and concentrated hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.

    • Transfer the mixture to a separatory funnel. The carboxylic acid will be in the organic layer.

    • Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification:

    • The crude product can be purified by distillation or recrystallization, depending on its physical state.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns, and integration values would confirm the trimethylbutyl structure and the presence of the carboxylic acid proton.
¹³C NMR Resonances for each unique carbon atom, including the characteristic signal for the carbonyl carbon of the carboxylic acid group (typically in the 170-185 ppm range).[2]
FTIR A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.
Mass Spec. The molecular ion peak corresponding to the molecular weight of the compound (130.18 g/mol ), along with characteristic fragmentation patterns.

Applications in Drug Development

Branched-chain carboxylic acids and their derivatives are important structural motifs in medicinal chemistry. The bulky, lipophilic nature of the 2,2,3-trimethylbutyl group can be utilized to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, incorporating such a group can enhance metabolic stability by sterically hindering sites of metabolism. Furthermore, the carboxylic acid moiety can serve as a handle for the synthesis of various derivatives, such as esters and amides, to optimize properties like solubility, cell permeability, and target binding. While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural features make it a potentially valuable building block for the design of new therapeutic agents.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation cluster_workup Work-up & Isolation cluster_purification Purification Alkyl_Halide 2-chloro-2,3-dimethylbutane Grignard_Reagent Grignard Reagent Alkyl_Halide->Grignard_Reagent Mg Magnesium Mg->Grignard_Reagent Solvent1 Anhydrous Ether/THF Solvent1->Grignard_Reagent Carboxylate_Salt Magnesium Carboxylate Salt Grignard_Reagent->Carboxylate_Salt CO2 Dry Ice (CO₂) CO2->Carboxylate_Salt Acid_Workup Acidic Work-up (HCl) Carboxylate_Salt->Acid_Workup Extraction Solvent Extraction Acid_Workup->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification_Method Distillation / Recrystallization Crude_Product->Purification_Method Final_Product This compound Purification_Method->Final_Product

Caption: Synthesis workflow for this compound via Grignard carboxylation.

Analytical Characterization Workflow

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment cluster_data Data Interpretation Sample Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS GC Gas Chromatography (GC) Sample->GC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation Purity_Determination Purity Determination GC->Purity_Determination

References

2,2,3-trimethylbutanoic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,2,3-Trimethylbutanoic Acid: Molecular Weight and Physicochemical Properties

Introduction

This compound, a branched-chain carboxylic acid, is a compound of interest in various fields of chemical synthesis. Its unique structure, featuring a five-carbon backbone with three methyl groups, imparts specific physical and chemical properties that make it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals[1]. This guide provides a detailed overview of its molecular weight and the experimental protocols for its determination, tailored for researchers and professionals in drug development.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented below. These properties are fundamental for its application in chemical synthesis and analysis.

PropertyValue
Molecular Weight 130.18 g/mol [2][3]
Monoisotopic Mass 130.099379685 Da[2]
Molecular Formula C₇H₁₄O₂[1][2][3][4]
IUPAC Name This compound[2]
CAS Number 49714-52-5[1][2][3]
Synonyms 2,2,3-Trimethylbutyric acid[1][2]

Experimental Determination of Molecular Weight

The molecular weight of a carboxylic acid like this compound can be determined through several established laboratory techniques. Titration is a primary and highly accurate method.

Method 1: Acid-Base Titration (Neutralization Equivalence)

This method relies on the stoichiometric neutralization of the carboxylic acid with a standardized base. The number of moles of the acid can be precisely determined from the volume and concentration of the base required to reach the equivalence point.

Protocol:

  • Sample Preparation: Accurately weigh approximately 0.2 grams of this compound into a 125 mL Erlenmeyer flask. Record the mass to at least three decimal places[5].

  • Dissolution: Dissolve the sample in approximately 25 mL of a suitable solvent, such as ethanol, to ensure a homogeneous solution[5].

  • Indicator Addition: Add 2-3 drops of phenolphthalein (B1677637) indicator to the solution[5].

  • Titration Setup: Fill a burette with a standardized solution of sodium hydroxide (B78521) (NaOH) of a precisely known concentration (e.g., 0.1 M).

  • Titration Process: Titrate the acid solution with the NaOH solution, swirling the flask continuously. The endpoint is reached when the solution turns a faint, persistent pink color[6].

  • Data Recording: Record the final volume of the NaOH solution used.

  • Calculation: The molecular weight (MW) is calculated using the following formula:

    MW = (mass of acid in grams) / (moles of acid)

    Where the moles of acid are determined by:

    Moles of acid = Molarity of NaOH × Volume of NaOH in Liters

    This calculation is based on the 1:1 mole ratio of the reaction between the monoprotic this compound and NaOH[5].

Method 2: Freezing Point Depression (Cryoscopy)

This colligative property-based method involves measuring the extent to which the freezing point of a pure solvent is lowered by the addition of the solute (this compound).

Protocol:

  • Solvent Freezing Point: Determine the precise freezing point of a known mass of a suitable solvent (e.g., lauric acid or benzene) using a Beckmann thermometer[7][8].

  • Sample Addition: Accurately weigh a small amount of this compound and dissolve it completely in the solvent[7].

  • Solution Freezing Point: Measure the freezing point of the resulting solution. The difference between this and the solvent's freezing point is the freezing point depression (ΔTf)[8].

  • Calculation: The molecular weight (MW) is calculated using the formula:

    MW = (Kf × mass of solute in kg) / (ΔTf × mass of solvent in kg)

    Where Kf is the cryoscopic constant of the solvent.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of molecular weight and a conceptual pathway for its synthesis.

G cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Accurately weigh ~0.2g of acid dissolve Dissolve acid in ~25mL ethanol weigh->dissolve indicator Add 2-3 drops of phenolphthalein dissolve->indicator titrate Titrate with standardized NaOH solution indicator->titrate endpoint Observe persistent pink endpoint titrate->endpoint record Record final volume of NaOH endpoint->record moles Calculate moles of NaOH (moles = M x V) record->moles ratio Determine moles of acid (1:1 stoichiometry) moles->ratio mw Calculate Molecular Weight (MW = mass / moles) ratio->mw

Caption: Workflow for Molecular Weight Determination by Titration.

G start Precursor Molecules reaction Organic Synthesis Reaction (e.g., Carboxylation) start->reaction intermediate Reaction Intermediate reaction->intermediate product Crude this compound intermediate->product purification Purification (e.g., Distillation, Crystallization) product->purification final_product Pure this compound purification->final_product

Caption: Conceptual Synthesis Pathway for Carboxylic Acids.

References

Synthesis of 2,2,3-Trimethylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Trimethylbutanoic acid, a branched-chain carboxylic acid, presents a unique structural motif of interest in various chemical and pharmaceutical applications. Its synthesis requires careful consideration of precursor selection and reaction conditions to achieve optimal yields and purity. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to aid researchers in their synthetic endeavors.

Core Synthesis Pathways

Three principal synthetic strategies have been identified for the preparation of this compound:

  • The Haloform Reaction of Pinacolone (B1678379): This method utilizes the readily available methyl ketone, pinacolone, which undergoes oxidation and cleavage to furnish the desired carboxylic acid.

  • Grignard Carboxylation: This classic approach involves the formation of a Grignard reagent from a suitable alkyl halide, followed by its reaction with carbon dioxide.

  • The Koch-Haaf Reaction: This powerful carboxylation method employs a strong acid to generate a stable carbocation from an alcohol or alkene, which is then trapped with carbon monoxide.

Haloform Reaction of Pinacolone

The haloform reaction offers a direct route to this compound from pinacolone (3,3-dimethyl-2-butanone). The reaction proceeds via the exhaustive halogenation of the methyl group of the ketone in the presence of a base, followed by cleavage of the resulting trihalomethyl group.

Experimental Protocol

A detailed experimental protocol for the synthesis of the closely related pivalic acid from pinacolone via the haloform reaction suggests high efficiency for this method.[1]

  • Materials:

    • Pinacolone

    • Sodium hydroxide (B78521) (NaOH)

    • Sodium hypobromite (B1234621) (NaBrO) or Sodium hypochlorite (B82951) (NaOCl) solution

    • Bromoform (CHBr₃) or Chloroform (CHCl₃) (as a solvent, if needed)

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

    • Diethyl ether or other suitable organic solvent for extraction

  • Procedure:

    • In a reaction vessel, dissolve pinacolone in an aqueous solution of sodium hydroxide.

    • Slowly add a solution of sodium hypobromite or sodium hypochlorite to the reaction mixture with vigorous stirring. The reaction is exothermic and may require cooling to maintain the desired temperature.

    • Continue stirring at a controlled temperature (e.g., 60°C) for a specified period (e.g., 1 hour) to ensure complete reaction.[1]

    • Upon completion, the reaction mixture will contain the sodium salt of this compound and the haloform (e.g., bromoform).

    • Cool the mixture and carefully acidify with a strong acid (e.g., HCl) to a pH of approximately 2 to precipitate the carboxylic acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by distillation or recrystallization.

Quantitative Data
PrecursorReagentsTemperatureReaction TimeYieldReference
PinacoloneNaOH, NaBrO/NaBr60°C1 hour~80%[1]

Note: The yield is reported for the analogous synthesis of pivalic acid and may vary for this compound.

Reaction Workflow

haloform_reaction cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Workup cluster_product Final Product Pinacolone Pinacolone Reaction_Step Haloform Reaction (NaOH, NaBrO) Pinacolone->Reaction_Step Sodium_Salt Sodium 2,2,3-trimethylbutanoate Reaction_Step->Sodium_Salt Acidification Acidification (HCl) Sodium_Salt->Acidification Extraction Extraction Acidification->Extraction Final_Product This compound Extraction->Final_Product

Caption: Workflow for the synthesis of this compound via the Haloform reaction.

Grignard Carboxylation

The Grignard carboxylation route involves the preparation of an organomagnesium halide (Grignard reagent) from a suitable haloalkane, followed by its reaction with carbon dioxide to form a carboxylate salt, which is then protonated to yield the carboxylic acid.

Precursor Synthesis: 1-Bromo-2,2,3-trimethylbutane (B1380177)

A potential precursor for the Grignard reagent is 1-bromo-2,2,3-trimethylbutane. Its synthesis can be envisioned from the corresponding alcohol, 2,2,3-trimethyl-1-butanol, which is not commercially common. A more plausible route starts from a rearranged carbocation.

Experimental Protocol
  • Materials:

    • 1-Bromo-2,2,3-trimethylbutane (or a suitable precursor haloalkane)

    • Magnesium turnings

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

    • Dry ice (solid carbon dioxide)

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for workup

  • Procedure:

    • Grignard Reagent Formation:

      • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

      • Add a small crystal of iodine to activate the magnesium.

      • Add a small amount of anhydrous ether to cover the magnesium.

      • Slowly add a solution of 1-bromo-2,2,3-trimethylbutane in anhydrous ether to the magnesium suspension. The reaction should be initiated, as evidenced by bubbling and a cloudy appearance. Gentle warming may be necessary.

      • Once the reaction starts, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

      • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Carboxylation:

      • Cool the Grignard reagent solution in an ice bath.

      • Carefully pour the Grignard solution onto an excess of freshly crushed dry ice in a separate flask with vigorous stirring.

      • Allow the mixture to warm to room temperature as the carbon dioxide sublimes.

    • Workup:

      • Slowly add a dilute solution of a strong acid (e.g., HCl) to the reaction mixture to quench any unreacted Grignard reagent and to protonate the magnesium carboxylate salt.

      • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

      • Purify the resulting this compound by distillation or recrystallization.

Quantitative Data

Synthesis Pathway

grignard_synthesis cluster_precursor Precursor cluster_grignard_formation Grignard Reagent Formation cluster_intermediate1 Intermediate cluster_carboxylation Carboxylation cluster_product Final Product Alkyl_Halide 1-Bromo-2,2,3-trimethylbutane Grignard_Reaction Mg, Anhydrous Ether Alkyl_Halide->Grignard_Reaction Grignard_Reagent Grignard Reagent Grignard_Reaction->Grignard_Reagent CO2_Reaction 1. CO₂ (dry ice) 2. H₃O⁺ Grignard_Reagent->CO2_Reaction Final_Product This compound CO2_Reaction->Final_Product

Caption: Synthesis of this compound via Grignard carboxylation.

Koch-Haaf Reaction

The Koch-Haaf reaction is a robust method for the synthesis of tertiary carboxylic acids. It involves the generation of a carbocation from an alcohol or an alkene in the presence of a strong acid, followed by its reaction with carbon monoxide. For the synthesis of this compound, suitable precursors include 3,3-dimethyl-2-butanol (B106058) or 2,3-dimethyl-2-butene. The reaction with 3,3-dimethyl-2-butanol would proceed through a Wagner-Meerwein rearrangement to form the more stable tertiary carbocation.

Experimental Protocol (Koch-Haaf Variation)

The Koch-Haaf reaction can be performed using formic acid as the source of carbon monoxide in the presence of a strong acid like sulfuric acid.

  • Materials:

    • 3,3-Dimethyl-2-butanol or 2,3-Dimethyl-2-butene

    • Concentrated sulfuric acid (H₂SO₄)

    • Formic acid (HCOOH)

    • Ice-cold water

    • Suitable organic solvent for extraction (e.g., diethyl ether)

  • Procedure:

    • In a reaction vessel, cool concentrated sulfuric acid to a low temperature (e.g., 0-5°C).

    • Slowly and simultaneously add the alcohol or alkene and formic acid to the cold, stirred sulfuric acid. The addition should be controlled to maintain the low temperature.

    • After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified duration.

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction and dilute the acid.

    • Extract the aqueous mixture with an organic solvent.

    • Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any remaining acid. The product will be in the aqueous layer as the sodium salt.

    • Separate the aqueous layer and acidify it with a strong acid to precipitate the this compound.

    • Extract the carboxylic acid with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude product.

    • Purify by distillation or recrystallization.

Quantitative Data

While a specific protocol and yield for the synthesis of this compound via the Koch-Haaf reaction were not found in the searched literature, the synthesis of the analogous pivalic acid from isobutanol proceeds in high yield (up to 91.2%).[1]

PrecursorReagentsTemperaturePressureYieldReference
Isobutanol (for Pivalic Acid)CO, HF-0.5 MPa91.2%[1]

Note: The yield is for a similar Koch-Haaf reaction and should be considered as an estimate.

Reaction Pathway

koch_haaf_reaction cluster_precursor Precursor cluster_carbocation_formation Carbocation Formation cluster_intermediate Intermediate cluster_carboxylation Carboxylation & Hydrolysis cluster_product Final Product Alcohol 3,3-Dimethyl-2-butanol Protonation H₂SO₄ Alcohol->Protonation Rearrangement Wagner-Meerwein Rearrangement Protonation->Rearrangement Carbocation Tertiary Carbocation Rearrangement->Carbocation CO_Reaction 1. CO (from HCOOH) 2. H₂O Carbocation->CO_Reaction Final_Product This compound CO_Reaction->Final_Product

Caption: Synthesis of this compound from 3,3-dimethyl-2-butanol via the Koch-Haaf reaction.

Conclusion

This technical guide has outlined three viable synthetic pathways to this compound, each with distinct advantages and considerations. The Haloform reaction of pinacolone appears to be a promising and high-yielding method. The Grignard carboxylation offers a classic and generally reliable approach, contingent on the availability of the appropriate alkyl halide precursor. The Koch-Haaf reaction provides a powerful tool for direct carboxylation, particularly from readily available alcohols or alkenes. The choice of the optimal synthetic route will depend on factors such as precursor availability, scale of the reaction, and desired purity of the final product. The provided experimental frameworks and data serve as a valuable resource for researchers embarking on the synthesis of this intriguing molecule.

References

An In-depth Technical Guide to the Reaction Mechanisms of 2,2,3-Trimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of 2,2,3-trimethylbutanoic acid, a sterically hindered carboxylic acid with potential applications in the pharmaceutical and agrochemical industries. Due to its unique structure, characterized by the absence of α-hydrogens, its reactivity profile deviates from that of other carboxylic acids. This document details the primary synthetic routes, including Grignard carboxylation and oxidation of the corresponding alcohol. Key reactions such as Fischer esterification, amide formation via activated intermediates, and reactions involving its acyl chloride are discussed in depth, with a focus on their mechanisms. Quantitative data from analogous reactions are presented to provide a comparative framework. Furthermore, this guide explores the prospective applications of this compound derivatives in drug discovery and development, drawing parallels with structurally similar bioactive molecules.

Introduction

This compound (CAS 49714-52-5) is a branched-chain carboxylic acid featuring a tert-butyl group adjacent to the carboxyl functionality.[1] This high degree of steric hindrance significantly influences its chemical reactivity, presenting both challenges and opportunities in organic synthesis. Its derivatives are of interest as intermediates in the development of novel pharmaceuticals and agrochemicals.[1] A critical structural feature is the lack of α-hydrogens, which precludes common carboxylic acid reactions such as α-halogenation via the Hell-Volhard-Zelinsky reaction. This guide aims to provide a detailed understanding of the synthesis and reactivity of this unique molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the formation of the carbon skeleton followed by the introduction of the carboxyl group or oxidation of a pre-existing functional group.

Grignard Reaction with Carbon Dioxide

A reliable method for the synthesis of carboxylic acids is the carboxylation of a Grignard reagent. For this compound, this involves the reaction of 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide) with magnesium to form the Grignard reagent, which is then reacted with solid carbon dioxide (dry ice).

Experimental Protocol: Grignard Synthesis (General Procedure) [2]

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be flame-dried to ensure anhydrous conditions.

  • Grignard Reagent Formation: Magnesium turnings and a small crystal of iodine (as an activator) are placed in the flask. A solution of the appropriate alkyl halide (e.g., 1-bromo-2,2-dimethylpropane) in anhydrous diethyl ether or THF is added dropwise. The reaction is initiated by gentle warming and maintained at a gentle reflux until the magnesium is consumed.

  • Carboxylation: The Grignard reagent solution is cooled in an ice bath and slowly poured over a large excess of freshly crushed dry ice with vigorous stirring.

  • Work-up: After the excess dry ice has sublimed, the reaction mixture is quenched by the slow addition of a dilute strong acid (e.g., HCl or H₂SO₄).

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude carboxylic acid is then purified by distillation or recrystallization.

Table 1: Representative Yields for Grignard Carboxylation

Alkyl HalideProduct Carboxylic AcidYield (%)Reference
2-Bromobutane2-Methylbutanoic AcidLow (unspecified)[2]
General Alkyl HalidesGeneral Carboxylic AcidsVariable[2]

Grignard_Synthesis cluster_reagent Grignard Reagent Formation cluster_carboxylation Carboxylation & Work-up AlkylHalide R-X Grignard R-MgX AlkylHalide->Grignard Anhydrous Ether Mg Mg Mg->Grignard Intermediate R-COO⁻MgX⁺ Grignard->Intermediate CO2 CO₂ (dry ice) CO2->Intermediate CarboxylicAcid R-COOH Intermediate->CarboxylicAcid Acidic Work-up H3O H₃O⁺ H3O->CarboxylicAcid Oxidation_Synthesis PrimaryAlcohol 3,3-Dimethyl-1-butanol Aldehyde 3,3-Dimethylbutanal PrimaryAlcohol->Aldehyde Mild Oxidation (e.g., PCC, Swern) CarboxylicAcid This compound PrimaryAlcohol->CarboxylicAcid Strong Oxidation (e.g., KMnO₄, Jones Reagent) (Direct) Aldehyde->CarboxylicAcid Strong Oxidation (e.g., KMnO₄, Jones Reagent) Fischer_Esterification CarboxylicAcid This compound ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid Protonation TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate Nucleophilic Attack Alcohol R'-OH Alcohol->TetrahedralIntermediate ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Dehydration Ester Ester ProtonatedEster->Ester Deprotonation H2O H₂O ProtonatedEster->H2O H_plus_regen H⁺ Ester->H_plus_regen H_plus H⁺ H_plus->ProtonatedAcid Amide_Formation CarboxylicAcid This compound O_acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_acylisourea DCC DCC DCC->O_acylisourea Activation TetrahedralIntermediate Tetrahedral Intermediate O_acylisourea->TetrahedralIntermediate Nucleophilic Attack Amine R'-NH₂ Amine->TetrahedralIntermediate Amide Amide TetrahedralIntermediate->Amide Collapse DCU DCU (precipitate) TetrahedralIntermediate->DCU Friedel_Crafts_Acylation AcylChloride 2,2,3-Trimethylbutanoyl Chloride AcyliumIon Acylium Ion AcylChloride->AcyliumIon AlCl3 AlCl₃ AlCl3->AcyliumIon Lewis Acid Catalyst SigmaComplex Sigma Complex (Resonance Stabilized) AcyliumIon->SigmaComplex Electrophilic Attack Benzene Arene Benzene->SigmaComplex Product Aryl Ketone SigmaComplex->Product Deprotonation HCl HCl Product->HCl AlCl3_regen AlCl₃ Product->AlCl3_regen Drug_Development_Logic LeadCompound Lead Compound (e.g., with -OH or -NH₂ group) EsterAmideDerivative Ester or Amide Derivative LeadCompound->EsterAmideDerivative Acid This compound or its Acyl Chloride Acid->EsterAmideDerivative Esterification or Amide Coupling Screening Biological Screening EsterAmideDerivative->Screening ImprovedProperties Potentially Improved Properties: - Metabolic Stability - Receptor Binding - Lipophilicity Screening->ImprovedProperties

References

An In-depth Technical Guide to the Thermodynamic Properties of 2,2,3-Trimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,2,3-trimethylbutanoic acid. Due to a lack of extensive experimental data for this specific compound in publicly available literature, this document focuses on the established experimental and computational methodologies for determining key thermodynamic parameters. It outlines detailed protocols for bomb calorimetry to ascertain the enthalpy of formation and adiabatic calorimetry for the measurement of heat capacity. Furthermore, this guide presents a generalized workflow for the experimental determination of these properties and discusses the application of computational chemistry as a predictive tool. While direct quantitative data for this compound is sparse, this guide equips researchers with the necessary theoretical framework and practical methodologies to obtain or estimate these crucial values for applications in drug development and chemical research.

Introduction

This compound, a branched-chain carboxylic acid, possesses a unique molecular structure that influences its physical and chemical properties.[1] A thorough understanding of its thermodynamic characteristics, such as enthalpy of formation, entropy, and heat capacity, is fundamental for various applications, including reaction engineering, process design, and drug development. Thermodynamic data is crucial for predicting the spontaneity and equilibrium of chemical reactions, ensuring the safety and efficiency of chemical processes, and understanding molecular interactions in biological systems.

This guide addresses the current gap in available experimental data for this compound by providing detailed experimental protocols and theoretical frameworks for the determination of its thermodynamic properties.

Thermodynamic Properties of Interest

The core thermodynamic properties relevant to the study of this compound include:

  • Standard Enthalpy of Formation (ΔHf°) : The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It is a critical parameter for calculating the heat of reaction for any process involving the compound.

  • Standard Molar Entropy (S°) : A measure of the randomness or disorder of a substance. It is essential for calculating the Gibbs free energy of formation and determining the spontaneity of reactions.

  • Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by a specific amount. This property is vital for heat transfer calculations and for understanding how a substance stores thermal energy.

  • Standard Gibbs Free Energy of Formation (ΔGf°) : The change in Gibbs free energy that accompanies the formation of one mole of a substance from its constituent elements in their standard states.[2] It is the ultimate indicator of the spontaneity of a reaction at constant temperature and pressure.

Experimental Determination of Thermodynamic Properties

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.[3]

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of this compound is placed in a crucible within the bomb calorimeter.[4][5] For solid samples, it is often pressed into a pellet to ensure complete combustion.[4]

  • Fuse Wire: A fuse wire of known length and mass is connected to the electrodes inside the bomb, with the wire in contact with the sample.[4]

  • Bomb Sealing and Pressurization: A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.[6] The bomb is then sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 25-30 atm.[3][6] The pressurized bomb is checked for leaks.[4]

  • Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in the calorimeter's containment vessel. The calorimeter is then sealed, and a stirrer is activated to ensure a uniform water temperature.[7]

  • Temperature Equilibration and Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded at regular intervals (e.g., every minute) for a period before ignition to establish a baseline.[4]

  • Ignition and Post-Ignition Monitoring: The sample is ignited by passing an electric current through the fuse wire.[5] The temperature of the water is recorded at frequent intervals as it rises, and then for a period after the maximum temperature is reached to establish a cooling curve.[4]

  • Post-Experiment Analysis: The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The remaining length of the fuse wire is measured. The bomb washings are collected and titrated to determine the amount of nitric acid formed from the residual nitrogen in the bomb.[4]

  • Data Analysis: The heat capacity of the calorimeter system (Ccal) is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid.[7] The total heat released (qtotal) is calculated from the corrected temperature change and Ccal. Corrections are made for the heat of combustion of the fuse wire and the heat of formation of nitric acid. The standard enthalpy of combustion (ΔHc°) is then calculated, and from this, the standard enthalpy of formation (ΔHf°) is determined using Hess's Law.

Determination of Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of solids and liquids over a range of temperatures.[8]

Experimental Protocol: Adiabatic Calorimetry

  • Calorimeter and Sample Preparation: A known mass of this compound is sealed in a sample container within the calorimeter. The calorimeter consists of the sample container, a surrounding adiabatic shield, and a vacuum jacket.

  • System Evacuation and Thermal Equilibration: The space between the sample container and the adiabatic shield is evacuated to minimize heat transfer by conduction and convection. The system is then brought to the desired starting temperature.

  • Heating and Temperature Measurement: A precisely measured amount of electrical energy is supplied to the sample container, causing its temperature to rise. The temperature of the adiabatic shield is simultaneously and automatically controlled to match the temperature of the sample container, thereby minimizing heat loss to the surroundings.[8]

  • Data Acquisition: The temperature of the sample container is measured with high precision using a platinum resistance thermometer or a similar sensor. The temperature is recorded as a function of time.

  • Heat Capacity Calculation: The heat capacity of the sample is calculated from the amount of electrical energy supplied and the corresponding temperature rise of the sample, after accounting for the heat capacity of the sample container (which is determined in a separate calibration experiment).

  • Temperature Range: The measurements are repeated at different temperatures to determine the heat capacity as a function of temperature.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Ab initio and Density Functional Theory (DFT) methods can be employed to calculate these properties.[9][10]

Methodology Overview:

  • Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry. These frequencies are used to determine the zero-point vibrational energy and the vibrational contributions to the thermodynamic properties.

  • Thermochemical Property Calculation: Using statistical mechanics, the standard enthalpy of formation, entropy, and heat capacity can be calculated from the electronic energy, zero-point energy, and the translational, rotational, and vibrational partition functions.[9]

It is important to note that the accuracy of these computational methods depends on the level of theory and the basis set used.[11]

Data Summary

Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates the general workflow for the experimental determination of the thermodynamic properties of an organic compound like this compound.

experimental_workflow cluster_enthalpy Enthalpy of Formation Determination cluster_heat_capacity Heat Capacity Determination cluster_gibbs Gibbs Free Energy Calculation A Sample Preparation (Weighing, Pelletizing) B Bomb Calorimeter Assembly (Sealing, Pressurization) A->B C Combustion Experiment (Ignition, Temperature Monitoring) B->C D Data Analysis (Corrections, ΔHc° Calculation) C->D E Hess's Law Calculation D->E F Standard Enthalpy of Formation (ΔHf°) E->F L Gibbs-Helmholtz Equation ΔGf° = ΔHf° - TΔSf° F->L G Sample Preparation (Sealing in Container) H Adiabatic Calorimeter Setup (Evacuation, Equilibration) G->H I Heating and Temperature Measurement H->I J Heat Capacity Calculation (Cp) I->J K Standard Entropy (S°) (from Heat Capacity Data or Calculation) J->K K->L M Standard Gibbs Free Energy of Formation (ΔGf°) L->M

Caption: A generalized workflow for the experimental determination of thermodynamic properties.

Conclusion

This technical guide has detailed the established methodologies for determining the key thermodynamic properties of this compound. While direct experimental values are currently scarce in the literature, the protocols for bomb calorimetry and adiabatic calorimetry provide a clear path for their empirical determination. Furthermore, computational chemistry offers a viable alternative for estimating these properties. The provided workflow and detailed experimental procedures serve as a valuable resource for researchers and professionals in drug development and chemical sciences, enabling them to obtain the critical thermodynamic data necessary for their work.

References

An In-depth Technical Guide to the Safety and Handling of 2,2,3-Trimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2,2,3-trimethylbutanoic acid (CAS No. 49714-52-5). The information is intended to support laboratory personnel in the safe management of this chemical, minimizing risks and ensuring a secure working environment.

Chemical and Physical Properties

This compound is a branched-chain carboxylic acid.[1][2] It is typically a colorless liquid or solid at room temperature with a characteristic odor.[2] Its structure consists of a five-carbon backbone with three methyl groups attached to the second and third carbon atoms.[2] The presence of the carboxylic acid functional group imparts acidic properties, allowing it to undergo reactions such as esterification and neutralization.[2] It is soluble in organic solvents and has limited solubility in water.[2]

PropertyValueSource
CAS Number 49714-52-5[1][3]
Molecular Formula C₇H₁₄O₂[1][3]
Molecular Weight 130.18 g/mol [1]
Synonyms 2,2,3-Trimethylbutyric acid, Butanoic acid, 2,2,3-trimethyl-[2]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][4]

Hazard ClassGHS Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3

Hazard Statements:

  • H315: Causes skin irritation.[1][4]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1][4]

Signal Word: Danger[1]

Toxicological Data

For the related compound, 3,5,5-trimethylhexanoic acid (isononanoic acid), an oral LD50 of 1160 mg/kg body weight has been reported in rats.[5] The dermal LD50 for the same compound in rats is greater than 2000 mg/kg body weight, indicating low dermal toxicity.[5]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn at all times. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[6][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[8]

  • Body Protection: A laboratory coat or chemical-resistant apron.[8]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when there is a potential for inhalation of vapors or aerosols.[9]

Storage

Store this compound in a cool, dry, and well-ventilated area.[6][10] Keep containers tightly closed.[6] It should be stored in a dedicated corrosives or acid cabinet.[8] Avoid storing with incompatible materials such as bases and strong oxidizing agents.[10]

Safe_Handling_and_Storage_Workflow cluster_preparation Preparation cluster_handling Handling cluster_storage Storage prep_1 Consult Safety Data Sheet (SDS) prep_2 Don Appropriate Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep_1->prep_2 prep_3 Ensure Engineering Controls are Functional (Fume Hood, Ventilation) prep_2->prep_3 handle_1 Work in a well-ventilated area, preferably a fume hood prep_3->handle_1 handle_2 Avoid inhalation of vapors and direct contact with skin and eyes handle_1->handle_2 handle_3 Use compatible equipment and containers handle_2->handle_3 handle_4 Dispense carefully to avoid splashes handle_3->handle_4 store_1 Store in a cool, dry, well-ventilated area handle_4->store_1 store_2 Keep container tightly closed store_1->store_2 store_3 Store in a dedicated corrosive/acid cabinet store_2->store_3 store_4 Segregate from incompatible materials (bases, oxidizers) store_3->store_4

Caption: Workflow for the safe handling and storage of this compound.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[11]
Skin Contact Remove contaminated clothing immediately. Rinse skin with copious amounts of water for at least 15 minutes. Seek medical attention.[11]
Inhalation Move the person to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Fire and Explosion Hazards

This compound is a combustible liquid.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[12]

  • Unsuitable Extinguishing Media: Avoid using a direct water jet, as it may spread the fire.

  • Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO2).[12]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill_Response_Workflow cluster_initial_response Initial Response cluster_containment_cleanup Containment & Cleanup cluster_decontamination_disposal Decontamination & Disposal resp_1 Evacuate non-essential personnel from the immediate area resp_2 Alert others in the vicinity resp_1->resp_2 resp_3 Ensure adequate ventilation (if safe to do so) resp_2->resp_3 cc_1 Wear appropriate PPE resp_3->cc_1 cc_2 Contain the spill using inert absorbent material (e.g., sand, vermiculite) cc_1->cc_2 cc_3 Neutralize with a suitable agent for acids (e.g., sodium bicarbonate), if appropriate cc_2->cc_3 cc_4 Collect absorbed material into a suitable, labeled waste container cc_3->cc_4 dd_1 Decontaminate the spill area with water and appropriate cleaning agents cc_4->dd_1 dd_2 Dispose of waste materials in accordance with local, state, and federal regulations dd_1->dd_2 dd_3 Report the incident according to institutional protocols dd_2->dd_3

Caption: Emergency response workflow for a this compound spill.

Experimental Protocols

General Laboratory Synthesis Safety Protocol

The synthesis of this compound may involve the use of hazardous reagents and reaction conditions. A general safety protocol for a laboratory-scale synthesis is outlined below. This is a generalized workflow and should be adapted to the specific requirements of the chosen synthetic route.

Synthesis_Safety_Workflow cluster_pre_synthesis Pre-Synthesis cluster_synthesis_execution Synthesis Execution cluster_post_synthesis Post-Synthesis pre_1 Conduct a thorough risk assessment of all reagents and reaction steps pre_2 Review Safety Data Sheets for all chemicals pre_1->pre_2 pre_3 Set up apparatus in a chemical fume hood pre_2->pre_3 pre_4 Ensure availability of emergency equipment (spill kit, fire extinguisher, safety shower) pre_3->pre_4 exec_1 Wear appropriate PPE pre_4->exec_1 exec_2 Handle reagents with care, avoiding inhalation and contact exec_1->exec_2 exec_3 Control reaction parameters (temperature, pressure, stirring) exec_2->exec_3 exec_4 Monitor the reaction for any unexpected changes exec_3->exec_4 post_1 Quench the reaction safely according to the protocol exec_4->post_1 post_2 Perform work-up and purification in a fume hood post_1->post_2 post_3 Properly label and store the synthesized product post_2->post_3 post_4 Dispose of all chemical waste according to regulations post_3->post_4

Caption: General safety workflow for the laboratory synthesis of this compound.

Disposal Considerations

All waste materials contaminated with this compound should be treated as hazardous waste.[13] Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[13] Do not dispose of it down the drain or in the general trash.

Conclusion

This compound is a corrosive and irritating compound that requires careful handling to ensure the safety of laboratory personnel. By adhering to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, proper engineering controls, and established safe handling and emergency procedures, the risks associated with this chemical can be effectively managed. Researchers, scientists, and drug development professionals are encouraged to review this guide and the corresponding Safety Data Sheet before working with this compound.

References

A Technical Guide to the Solubility of 2,2,3-Trimethylbutanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,3-trimethylbutanoic acid in organic solvents. Due to a lack of specific quantitative public data for this compound, this document outlines the theoretical principles governing its solubility and provides detailed, generalized experimental protocols for its determination. This information is crucial for applications in organic synthesis, pharmaceutical formulation, and agrochemical development where this compound may be used as an intermediate.[1][2]

Introduction to this compound

This compound, a branched-chain carboxylic acid, is a compound of interest in various chemical industries.[1][2] Its molecular structure, featuring a compact hydrocarbon chain, influences its physical and chemical properties, including its solubility. As a general principle, it is soluble in organic solvents and has limited solubility in water due to its hydrophobic alkyl groups.[1][2] The carboxylic acid functional group allows it to participate in reactions such as esterification and neutralization.[1][2]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key factors influencing its solubility in organic solvents are:

  • Polarity: The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding. The branched alkyl chain is nonpolar. The overall polarity of the molecule is a balance between these two features.

  • Solvent Polarity: Organic solvents can be broadly classified as polar (e.g., alcohols, acetone) or nonpolar (e.g., hexane, toluene). This compound is expected to show higher solubility in polar organic solvents that can interact favorably with its carboxylic acid group.

  • Hydrogen Bonding: The ability of the carboxylic acid group to act as both a hydrogen bond donor and acceptor will significantly influence its solubility in protic solvents (e.g., ethanol) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.

A logical diagram illustrating these relationships is provided below.

G cluster_solute This compound Properties cluster_solvent Organic Solvent Properties cluster_conditions Experimental Conditions Solute_Polarity Molecular Polarity Solubility Solubility Solute_Polarity->Solubility influences H_Bonding Hydrogen Bonding Capability H_Bonding->Solubility enhances in H-bonding solvents Alkyl_Chain Nonpolar Alkyl Chain Alkyl_Chain->Solubility reduces in polar solvents Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility major determinant Solvent_HBond Solvent H-Bonding Solvent_HBond->Solubility enhances Temperature Temperature Temperature->Solubility generally increases

Factors influencing the solubility of this compound.

Quantitative Solubility Data

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
HexaneC₆H₁₄0.125Data to be determinedData to be determined
TolueneC₇H₈2.425Data to be determinedData to be determined
DichloromethaneCH₂Cl₂3.125Data to be determinedData to be determined
Ethyl AcetateC₄H₈O₂4.425Data to be determinedData to be determined
AcetoneC₃H₆O5.125Data to be determinedData to be determined
EthanolC₂H₅OH5.225Data to be determinedData to be determined
MethanolCH₃OH6.625Data to be determinedData to be determined
Dimethyl SulfoxideC₂H₆OS7.225Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound.

Gravimetric Method (Isothermal Equilibrium)

This method relies on preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Workflow Diagram:

G A 1. Add excess this compound to solvent B 2. Equilibrate at constant temperature with stirring A->B C 3. Allow solid to settle B->C D 4. Withdraw a known volume of the supernatant C->D E 5. Evaporate the solvent D->E F 6. Weigh the remaining solid residue E->F G 7. Calculate solubility F->G

Gravimetric method workflow for solubility determination.

Detailed Steps:

  • Preparation: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed container.

  • Equilibration: Place the container in a constant temperature bath and stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease stirring and allow the undissolved solid to settle to the bottom of the container.

  • Sampling: Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette.

  • Solvent Evaporation: Transfer the sampled supernatant to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a fume hood, rotary evaporator, or vacuum oven at a temperature that does not cause the solute to decompose or sublime).

  • Mass Determination: Once the solvent is completely removed, weigh the container with the solid residue.

  • Calculation: The solubility can be calculated as the mass of the residue divided by the volume of the supernatant sampled.

Spectroscopic Method (UV-Vis or HPLC)

This method is suitable if this compound has a chromophore or can be derivatized to absorb UV-Vis light, or if it can be detected by High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

G cluster_prep Preparation cluster_analysis Analysis A 1. Prepare saturated solution (as in gravimetric method) E 5. Dilute a known volume of the saturated supernatant A->E B 2. Prepare a series of standard solutions of known concentrations C 3. Measure the absorbance/peak area of the standard solutions B->C D 4. Generate a calibration curve C->D G 7. Determine concentration from calibration curve D->G F 6. Measure the absorbance/peak area of the diluted sample E->F F->G

Spectroscopic/Chromatographic workflow for solubility.

Detailed Steps:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (Steps 1-3).

  • Standard Solutions: Prepare a series of standard solutions of this compound in the same solvent with accurately known concentrations.

  • Calibration Curve: Analyze the standard solutions using a suitable analytical technique (e.g., UV-Vis spectrophotometer or HPLC) and plot the instrument response (e.g., absorbance or peak area) against the concentration to generate a calibration curve.

  • Sample Preparation: Withdraw a known volume of the clear supernatant from the saturated solution and dilute it with a known volume of the solvent to bring its concentration within the range of the calibration curve.

  • Sample Analysis: Analyze the diluted sample using the same analytical method.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration is the solubility.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. Understanding the solubility of this compound is essential for its effective use in research, development, and industrial applications. The provided methodologies offer robust approaches for generating the required data to inform process design, formulation development, and synthetic strategies.

References

An In-depth Technical Guide on 2,2,3-Trimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2,3-Trimethylbutanoic acid, a branched-chain carboxylic acid, is a molecule of interest in various chemical and pharmaceutical applications. A comprehensive analysis of its stereochemistry reveals a critical and often misunderstood aspect: This compound is an achiral molecule and does not possess stereoisomers. This guide will elucidate the structural basis for its achirality and provide a technical overview of its properties, synthesis, and analytical characterization. While the core of the user's request focused on stereoisomers, this paper will address the topic by first clarifying the absence of stereoisomerism and then providing relevant technical information for this achiral compound.

The Question of Stereoisomerism: A Structural Elucidation

The potential for stereoisomerism in an organic molecule is determined by the presence of chiral centers. A chiral center is typically a carbon atom that is bonded to four different substituent groups. An examination of the structure of this compound reveals the absence of any such chiral centers.

The carbon atom at the C2 position is bonded to two identical methyl groups, a carboxylic acid group, and a tert-butyl group. Due to the presence of two identical substituents (the methyl groups), this carbon atom is not a chiral center. Consequently, the molecule does not have enantiomers or diastereomers.

To further illustrate this, the IUPAC name, SMILES notation, and InChIKey are provided below, which do not indicate any stereochemical assignments[1][2][3]:

  • IUPAC Name: this compound[1]

  • SMILES: CC(C)C(C)(C)C(=O)O[1]

  • InChIKey: MLFLWIBXZIPYEI-UHFFFAOYSA-N[1]

The "-UHFFFAOYSA-" part of the InChIKey indicates that the molecule is a standard, non-isomeric representation.

Diagram: Analysis of Chirality in this compound

The following diagram illustrates the structure of this compound and highlights the reason for its achirality.

achirality cluster_structure Molecular Structure of this compound cluster_analysis Chirality Analysis C2 C2 C3 C3 C2->C3 COOH COOH C2->COOH CH3_a CH3 C2->CH3_a CH3_b CH3 C2->CH3_b tert_butyl C(CH3)3 analysis_node Carbon C2 is bonded to: - COOH - C3 (part of tert-butyl) - CH3 (methyl group) - CH3 (methyl group) conclusion_node Since C2 is bonded to two identical methyl groups, it is not a chiral center. analysis_node->conclusion_node Therefore

A diagram illustrating the achirality of this compound.

Physicochemical Properties

While stereoisomeric data is not applicable, a summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₁₄O₂[1][2]
Molecular Weight 130.18 g/mol [1]
CAS Number 49714-52-5[1][2]
Appearance Colorless liquid or solid[2]
Odor Distinctive[2]
Solubility Soluble in organic solvents, limited solubility in water[2]

Synthesis of this compound

As an achiral molecule, the synthesis of this compound does not require stereoselective methods. A general synthetic approach can be conceptualized as follows.

Diagram: General Synthetic Workflow

synthesis_workflow start Starting Materials (e.g., an appropriate alkene or ketone) reaction Chemical Transformation (e.g., Grignard reaction, oxidation) start->reaction workup Reaction Work-up (e.g., acidification, extraction) reaction->workup purification Purification (e.g., distillation, chromatography) workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.
Cited Experimental Protocol: A Note on Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the initial search, a relevant patent describes the formation of various C7 acid isomers, including this compound, as a byproduct in the synthesis of 2-ethyl-2-methylbutanoic acid. This process involves the carbonylation of a C6 branched olefin in the presence of an acid catalyst followed by quenching with water. The separation of these C7 acid isomers is noted to be challenging, often requiring superfractionation.

Analytical Characterization

The characterization of this compound would typically involve standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms and the absence of any unexpected stereoisomers.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) functional groups of the carboxylic acid.

  • Chromatography (GC or LC): To assess the purity of the compound. Since there are no stereoisomers, chiral chromatography would not be necessary for this purpose but could be used to separate it from other isomeric impurities.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity or any associated signaling pathways of this compound. As a small carboxylic acid, it could potentially interact with various biological systems, but further research is required to elucidate any specific roles. The absence of stereoisomers simplifies any potential structure-activity relationship studies, as differential effects of enantiomers would not be a factor.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2,3-Trimethylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Trimethylbutanoic acid, a branched-chain carboxylic acid, and its derivatives are valuable compounds in organic synthesis, serving as key intermediates in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] The sterically hindered nature of the carboxyl group, due to the adjacent quaternary carbon, imparts unique chemical properties to these molecules, influencing their reactivity and biological activity. This document provides detailed protocols for the synthesis of this compound and its ester and amide derivatives, along with characterization data and potential applications.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are the Grignard reaction with carbon dioxide and the Koch-Haaf reaction.

Method 1: Grignard Reagent Carboxylation

This method involves the preparation of a Grignard reagent from a suitable alkyl halide, followed by its reaction with carbon dioxide to form the carboxylate, which is then protonated to yield the carboxylic acid. The key precursor for this compound is the Grignard reagent derived from 2-chloro-2,3-dimethylbutane (B1595545).

Experimental Protocol:

Step 1: Preparation of 2,3-Dimethyl-2-butylmagnesium Chloride

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of dry nitrogen.

  • Reagents: Magnesium turnings (1.2 eq) are placed in the flask.

  • Initiation: A small crystal of iodine is added to the magnesium turnings. A solution of 2-chloro-2,3-dimethylbutane (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is prepared. A small portion of this solution is added to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Addition: The remainder of the 2-chloro-2,3-dimethylbutane solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Reaction Setup: The flask containing the Grignard reagent is cooled in an ice-salt bath.

  • CO2 Addition: A stream of dry carbon dioxide gas is bubbled through the vigorously stirred Grignard solution. Alternatively, the Grignard solution can be poured slowly over crushed dry ice.

  • Reaction: The reaction is allowed to proceed until the exothermic reaction ceases.

  • Work-up: The reaction mixture is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude acid can be purified by distillation or recrystallization.

Quantitative Data:

ParameterValueReference
Starting Material2-chloro-2,3-dimethylbutaneN/A
YieldTypically 60-75%General Grignard Carboxylation
Purity>95% after purificationN/A
Method 2: Koch-Haaf Reaction

The Koch-Haaf reaction is an industrially significant method for the synthesis of tertiary carboxylic acids from alkenes or alcohols using carbon monoxide in the presence of a strong acid catalyst. For this compound, 2,3-dimethyl-2-butene (B165504) or 2,3-dimethyl-2-butanol (B1346969) can be used as the starting material.[2]

Experimental Protocol:

  • Reaction Setup: A high-pressure autoclave equipped with a stirrer and a gas inlet is charged with the starting material (2,3-dimethyl-2-butene or 2,3-dimethyl-2-butanol) and a strong acid catalyst (e.g., a mixture of phosphoric acid and boron trifluoride, or concentrated sulfuric acid).[2]

  • Carbonylation: The autoclave is pressurized with carbon monoxide (typically 50-100 atm) and heated to a temperature between 0°C and 100°C.[2]

  • Reaction Time: The reaction is stirred under pressure for several hours until the uptake of carbon monoxide ceases.

  • Hydrolysis: The reaction mixture is cooled and carefully quenched by the addition of water or ice.

  • Work-up and Purification: The product is extracted with an organic solvent, washed to remove the acid catalyst, dried, and purified by distillation.

Quantitative Data:

ParameterValueReference
Starting Material2,3-dimethyl-2-butene[2]
CatalystH3PO4/BF3 or H2SO4[2]
CO Pressure50-100 atm[2]
Temperature0-100 °C[2]
YieldHigh yields, often quantitative[2]

Reaction Pathway:

Koch_Haaf_Reaction Start 2,3-Dimethyl-2-butene Carbocation tert-Hexyl Carbocation Start->Carbocation H+ Acylium Acylium Ion Intermediate Carbocation->Acylium + CO Acid This compound Acylium->Acid + H2O - H+

Caption: Koch-Haaf reaction pathway for this compound synthesis.

Synthesis of this compound Derivatives

Esterification

Esters of this compound can be prepared by standard esterification methods, such as Fischer esterification.

Experimental Protocol (Methyl 2,2,3-trimethylbutanoate):

  • Reaction Setup: A mixture of this compound (1.0 eq), methanol (B129727) (large excess, can be used as solvent), and a catalytic amount of concentrated sulfuric acid is refluxed for several hours.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the excess methanol is removed by distillation. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting methyl 2,2,3-trimethylbutanoate can be purified by distillation.

Quantitative Data:

DerivativeStarting AlcoholYieldReference
Methyl 2,2,3-trimethylbutanoateMethanolTypically >80%General Fischer Esterification
Ethyl 2,2,3-trimethylbutanoateEthanolTypically >80%General Fischer Esterification
Amidation

Amides of this compound can be synthesized by first converting the carboxylic acid to its more reactive acid chloride, followed by reaction with an amine.

Experimental Protocol (N-Benzyl-2,2,3-trimethylbutanamide):

Step 1: Synthesis of 2,2,3-Trimethylbutanoyl Chloride

  • A mixture of this compound (1.0 eq) and thionyl chloride (1.2 eq) is stirred at room temperature until the evolution of gas ceases.

  • The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

  • The crude 2,2,3-trimethylbutanoyl chloride is dissolved in an anhydrous aprotic solvent such as dichloromethane (B109758) or THF.

  • The solution is cooled in an ice bath, and a solution of benzylamine (B48309) (1.0 eq) and a base such as triethylamine (B128534) (1.1 eq) in the same solvent is added dropwise.

  • The reaction mixture is stirred at room temperature for a few hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried, and the solvent is removed to give the crude amide, which can be purified by recrystallization or column chromatography.

Quantitative Data:

DerivativeStarting AmineYieldReference
N-Benzyl-2,2,3-trimethylbutanamideBenzylamineTypically >85%General Amidation
N,2,3-Trimethyl-2-isopropylbutanamideMethylamineHigh Yield[3]

Characterization Data

This compound [4]

  • CAS Number: 49714-52-5

  • Molecular Formula: C7H14O2

  • Molecular Weight: 130.18 g/mol

  • Appearance: Colorless liquid or solid[1]

  • 1H NMR (CDCl3, δ): Expected signals around 0.9-1.2 ppm (methyl groups) and a broad singlet for the carboxylic acid proton.

  • 13C NMR (CDCl3, δ): Expected signals for methyl carbons, a quaternary carbon, a methine carbon, and a carboxyl carbon (~180 ppm).[4]

Methyl 2,2,3-trimethylbutanoate

  • Molecular Formula: C8H16O2

  • Molecular Weight: 144.21 g/mol

  • 1H NMR (CDCl3, δ): In addition to the alkyl protons, a singlet for the methoxy (B1213986) group is expected around 3.6-3.7 ppm.

N-Benzyl-2,2,3-trimethylbutanamide

  • Molecular Formula: C14H21NO

  • Molecular Weight: 219.32 g/mol

  • 1H NMR (CDCl3, δ): Expected signals for the alkyl protons, a doublet for the benzylic CH2 protons, a broad signal for the NH proton, and signals for the aromatic protons.

Applications and Biological Activity

Derivatives of branched-chain carboxylic acids, including amides and esters, have shown promise in agrochemical applications, particularly as herbicides and fungicides.

Herbicidal Activity

Certain amides of carboxylic acids are known to act as herbicides by inhibiting various metabolic pathways in plants, such as amino acid biosynthesis or lipid synthesis.[5] For instance, some herbicides target the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids.

Illustrative Signaling Pathway: Inhibition of Acetohydroxyacid Synthase (AHAS)

Herbicide_Action Substrate Pyruvate AHAS AHAS Enzyme Substrate->AHAS Product α-Acetolactate AHAS->Product AminoAcids Valine, Leucine, Isoleucine Product->AminoAcids Protein Protein Synthesis AminoAcids->Protein Growth Plant Growth Protein->Growth Herbicide 2,2,3-Trimethylbutanoic Acid Amide Derivative Herbicide->AHAS Inhibition

Caption: Illustrative mechanism of herbicidal action via AHAS inhibition.

Fungicidal Activity

Some carboxylic acid derivatives exhibit fungicidal properties by disrupting fungal cell membranes or interfering with essential metabolic pathways. A common mechanism of action for some fungicides involves the induction of oxidative stress.

Illustrative Signaling Pathway: Fungicide-Induced Oxidative Stress

Fungicide_Action Fungicide 2,2,3-Trimethylbutanoic Acid Derivative RAS RAS/PKA Pathway Fungicide->RAS Stress Signal Mitochondria Mitochondrial Activity RAS->Mitochondria Activation ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Production Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Damage Death Fungal Cell Death Damage->Death

Caption: A common fungicidal mechanism involving oxidative stress.[6]

Conclusion

The synthetic protocols outlined in this document provide a foundation for the laboratory-scale preparation of this compound and its derivatives. The unique structural features of these compounds make them attractive targets for further investigation in the fields of drug discovery and agrochemical development. The provided characterization data and potential mechanisms of biological activity serve as a starting point for researchers interested in exploring the applications of this class of molecules.

References

Application Note: Protocols for the Esterification of 2,2,3-Trimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,3-Trimethylbutanoic acid, a sterically hindered carboxylic acid, presents unique challenges for esterification due to the bulky substituents surrounding the carboxyl group. These bulky groups impede the approach of nucleophiles, such as alcohols, to the carbonyl carbon. Consequently, standard esterification procedures may result in low yields or require harsh reaction conditions. This application note provides two detailed protocols for the successful esterification of this compound: the classic Fischer-Speier esterification under forcing conditions and a more robust two-step method involving the formation of an acyl chloride intermediate. These protocols are designed to provide reliable methods for researchers in organic synthesis and drug development.

Data Presentation

The following table summarizes the key quantitative parameters for the two primary protocols for the esterification of this compound.

ParameterProtocol 1: Fischer-Speier EsterificationProtocol 2: Acyl Chloride Formation & Esterification
Reactants This compound, Alcohol (e.g., Methanol, Ethanol), Sulfuric Acid (catalyst)1) this compound, Thionyl Chloride; 2) Acyl chloride intermediate, Alcohol (e.g., Methanol, Ethanol), Pyridine (B92270) (optional)
Solvent Excess alcohol or a non-polar solvent (e.g., Toluene)Inert solvent (e.g., Dichloromethane, THF)
Reaction Temperature 60-110 °C (Reflux)1) 70-80 °C (Reflux); 2) 0 °C to Room Temperature
Reaction Time 1-10 hours1) 1-3 hours; 2) 1-2 hours
Key Equipment Round-bottom flask, Reflux condenser, Dean-Stark apparatus (optional), Heating mantleRound-bottom flask, Reflux condenser, Dropping funnel, Magnetic stirrer
Work-up Procedure Neutralization with base (e.g., NaHCO₃), Extraction with organic solvent, Washing with brine, Drying over anhydrous saltQuenching with water/ice, Extraction with organic solvent, Washing with dilute acid, base, and brine, Drying over anhydrous salt
Purification Distillation or Column ChromatographyDistillation or Column Chromatography
Expected Yield Moderate to Good (highly dependent on alcohol and conditions)Good to Excellent

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method involves the direct acid-catalyzed reaction of the carboxylic acid with an alcohol.[1] Due to the steric hindrance of this compound, this reaction is typically slow and requires elevated temperatures and a method to drive the equilibrium towards the product, such as using a large excess of the alcohol or removing the water byproduct.[2]

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[1]

  • Toluene (B28343) (if using a Dean-Stark apparatus)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for removal of water)[1]

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound and a large excess of the desired alcohol (the alcohol can serve as the solvent).[3] Alternatively, use a non-polar solvent like toluene to facilitate azeotropic removal of water with a Dean-Stark apparatus.[1]

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

  • Assemble the reflux apparatus (with a Dean-Stark trap if used).

  • Heat the reaction mixture to reflux (60-110 °C) and maintain for 1-10 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an excess of alcohol was used, remove it under reduced pressure using a rotary evaporator.

  • Dilute the residue with an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.[4]

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Esterification via Acyl Chloride Intermediate

For sterically hindered carboxylic acids, conversion to the more reactive acyl chloride followed by reaction with an alcohol is often a more efficient method.[3] Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Alcohol (e.g., Methanol, Ethanol)

  • Pyridine (optional, to scavenge HCl)

  • Inert solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Ice-cold water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dilute Hydrochloric Acid (HCl) solution (e.g., 1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Two-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an excess of thionyl chloride or an inert solvent like DCM.

  • Attach a reflux condenser and heat the mixture to reflux (for SOCl₂) or stir at room temperature (if using another chlorinating agent like oxalyl chloride). The reaction with thionyl chloride is typically refluxed for 1-3 hours.[3]

  • Monitor the reaction for the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure.

Step 2: Ester Formation

  • Dissolve the crude acyl chloride in a fresh portion of an inert dry solvent (e.g., DCM) and cool the flask in an ice bath (0 °C).

  • Slowly add the desired alcohol (1.0 to 1.2 equivalents) via a dropping funnel. A base such as pyridine can be added to neutralize the HCl generated during the reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction by TLC or GC until the acyl chloride is consumed.

  • Quench the reaction by slowly adding ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with dilute HCl (if pyridine was used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude ester.

  • Purify the product by distillation or column chromatography.

Mandatory Visualizations

Esterification_Workflow cluster_0 Protocol 1: Fischer-Speier Esterification cluster_1 Protocol 2: Acyl Chloride Method P1_Start Start: This compound + Alcohol P1_React React: Add H₂SO₄ catalyst Reflux (60-110°C) P1_Start->P1_React P1_Workup Work-up: Neutralize (NaHCO₃) Extract with Solvent P1_React->P1_Workup P1_Purify Purify: Distillation or Chromatography P1_Workup->P1_Purify P1_Product Product: Ester P1_Purify->P1_Product P2_Start Start: This compound P2_Acyl_Chloride Step 1: Form Acyl Chloride + SOCl₂ Reflux P2_Start->P2_Acyl_Chloride P2_Esterification Step 2: Esterify + Alcohol (0°C to RT) P2_Acyl_Chloride->P2_Esterification P2_Workup Work-up: Quench (H₂O) Extract & Wash P2_Esterification->P2_Workup P2_Purify Purify: Distillation or Chromatography P2_Workup->P2_Purify P2_Product Product: Ester P2_Purify->P2_Product

Caption: Comparative workflow for the esterification of this compound.

Fischer_Esterification_Mechanism cluster_mechanism Fischer Esterification Signaling Pathway CarboxylicAcid Carboxylic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation H⁺ (catalyst) ActivatedCarbonyl Activated Carbonyl [R-C(OH)₂]⁺ Protonation->ActivatedCarbonyl NucleophilicAttack Nucleophilic Attack by Alcohol (R'-OH) ActivatedCarbonyl->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterElimination Elimination of H₂O ProtonTransfer->WaterElimination Ester Ester (R-COOR') WaterElimination->Ester

Caption: Simplified signaling pathway of the Fischer-Speier esterification mechanism.

References

Application Notes and Protocols for 2,2,3-Trimethylbutanoic Acid Analogs as Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chiral building blocks structurally related to 2,2,3-trimethylbutanoic acid in asymmetric synthesis. While this compound itself is an achiral molecule due to the absence of a stereocenter, its derivatives and structural analogs, such as 2,3-dimethylbutanoic acid, are valuable chiral synthons in the development of pharmaceuticals and other complex molecules.[1][2][3][4][5][6][7][8] This document details the application of these chiral building blocks, focusing on diastereoselective alkylation strategies.

Introduction to Chirality and Relevant Building Blocks

Chirality is a critical consideration in drug development, as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles. Chiral building blocks are enantiomerically pure compounds that are incorporated into a synthetic route to introduce a specific stereocenter, thereby controlling the stereochemistry of the final product.

1.1. This compound: An Achiral Precursor

This compound is a branched-chain carboxylic acid. It is important to note that this molecule is achiral as it does not contain a chiral center. The carbon atom at the 2-position is quaternary and bonded to two methyl groups, and the carbon at the 3-position is bonded to two methyl groups as part of an isopropyl group. However, it can serve as a starting material for the synthesis of chiral derivatives.

1.2. Chiral Derivative: 2-Hydroxy-2,3,3-trimethylbutanoic Acid

By introducing a hydroxyl group at the 2-position, the achiral this compound can be converted into the chiral molecule 2-hydroxy-2,3,3-trimethylbutanoic acid. This derivative exists as a racemic mixture of two enantiomers.[9][10] The separation of these enantiomers, a process known as chiral resolution, can be achieved using techniques such as diastereomeric salt formation or chiral chromatography to yield the individual enantiopure building blocks.

1.3. Structural Analog: (2S)- and (2R)-2,3-Dimethylbutanoic Acid

A closely related and widely utilized chiral building block is 2,3-dimethylbutanoic acid.[1][2][3][4][5][6][7][11][12] This molecule possesses a stereocenter at the 2-position and is available in both (S) and (R) enantiomeric forms. These enantiomers are valuable starting materials for the asymmetric synthesis of a variety of complex molecules, including pharmaceuticals.[4]

Applications in Asymmetric Synthesis: Diastereoselective Alkylation

A primary application of chiral building blocks like (2S)- and (2R)-2,3-dimethylbutanoic acid is in diastereoselective alkylation reactions. This strategy often involves the use of a chiral auxiliary, a temporary chiral handle that directs the stereochemical outcome of a reaction.

2.1. Principle of Diastereoselective Alkylation using Evans Chiral Auxiliary

The Evans asymmetric alkylation is a powerful method for the synthesis of enantiomerically pure α-substituted carboxylic acids.[1][11] The general workflow involves three main steps:

  • Acylation: The chiral auxiliary, such as an Evans oxazolidinone, is acylated with an achiral or chiral acid chloride to form an N-acyl oxazolidinone.

  • Diastereoselective Alkylation: The N-acyl oxazolidinone is deprotonated to form a chiral enolate. The steric bulk of the chiral auxiliary directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, leading to the preferential formation of one diastereomer.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product to yield the desired enantiomerically enriched carboxylic acid, and the auxiliary can often be recovered.

Below is a diagram illustrating the workflow for the asymmetric synthesis of (2S)-2,3-dimethylbutanoic acid.

G cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage acylation_start Chiral Auxiliary ((4S)-4-benzyl-2-oxazolidinone) acylation_product N-Acyl Imide acylation_start->acylation_product n-BuLi, THF, -78°C acyl_chloride 3-Methylbutanoyl Chloride acyl_chloride->acylation_product alkylation_start N-Acyl Imide enolate Sodium Enolate alkylation_start->enolate NaHMDS, THF, -78°C alkylation_product Alkylated N-Acyl Imide (Major Diastereomer) enolate->alkylation_product methyl_iodide Methyl Iodide (Electrophile) methyl_iodide->alkylation_product cleavage_start Alkylated N-Acyl Imide final_product (2S)-2,3-Dimethylbutanoic Acid cleavage_start->final_product LiOH, H2O2, THF/H2O, 0°C recovered_auxiliary Recovered Chiral Auxiliary cleavage_start->recovered_auxiliary

Asymmetric Synthesis of (2S)-2,3-Dimethylbutanoic Acid.

Experimental Protocols

The following protocols are detailed for the asymmetric synthesis of (2S)-2,3-dimethylbutanoic acid using an Evans chiral auxiliary.

3.1. Protocol 1: Acylation of (4S)-4-benzyl-2-oxazolidinone

Materials:

Procedure:

  • Dissolve (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir the solution at -78 °C for 30 minutes.

  • Add 3-methylbutanoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-(3-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone.

3.2. Protocol 2: Diastereoselective Alkylation

Materials:

  • N-(3-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-(3-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.[1]

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir the solution for 30 minutes at -78 °C to form the sodium enolate.[1]

  • Add methyl iodide (1.5 eq) to the reaction mixture.[1]

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[1]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

  • Purify by flash column chromatography to isolate the major diastereomer.

3.3. Protocol 3: Auxiliary Cleavage

Materials:

  • Purified N-(2,3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% aqueous hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (B78521) (LiOH)

  • Aqueous sodium sulfite (B76179) (Na₂SO₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the purified N-(2,3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone in a mixture of THF and water (4:1) at 0 °C.[1]

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).[1]

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Adjust the pH of the solution to ~10 with a saturated aqueous solution of sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2S)-2,3-dimethylbutanoic acid.

Quantitative Data Summary

The following table summarizes representative quantitative data for the asymmetric synthesis of (2S)-2,3-dimethylbutanoic acid via the Evans auxiliary method. Yields and selectivities can vary based on specific reaction conditions and substrate purity.

StepProductDiastereomeric Excess (de)Enantiomeric Excess (ee)Typical Yield
Acylation N-(3-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinoneN/A>99%85-95%
Alkylation N-((2S)-2,3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone>95%N/A80-90%
Cleavage (2S)-2,3-dimethylbutanoic acidN/A>98%90-98%

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key concepts discussed in these application notes.

G cluster_concepts Core Concepts cluster_molecules Molecules of Interest cluster_application Application Example Chirality Chirality in Drug Development ChiralBuildingBlocks Chiral Building Blocks Chirality->ChiralBuildingBlocks AsymmetricSynthesis Asymmetric Synthesis ChiralBuildingBlocks->AsymmetricSynthesis DiastereoselectiveAlkylation Diastereoselective Alkylation AsymmetricSynthesis->DiastereoselectiveAlkylation AchiralAcid This compound (Achiral) ChiralDerivative 2-Hydroxy-2,3,3-trimethylbutanoic Acid (Chiral Derivative) AchiralAcid->ChiralDerivative derivatization ChiralAnalog (2S/2R)-2,3-Dimethylbutanoic Acid (Chiral Analog) ChiralAnalog->DiastereoselectiveAlkylation is used in EnantiopureProduct Enantiomerically Pure Carboxylic Acids DiastereoselectiveAlkylation->EnantiopureProduct produces EvansAuxiliary Evans Chiral Auxiliary EvansAuxiliary->DiastereoselectiveAlkylation enables

Conceptual Relationships in Chiral Synthesis.

Conclusion

While this compound is achiral, the principles of asymmetric synthesis can be effectively demonstrated through its chiral derivatives and, more practically, its structural analog, 2,3-dimethylbutanoic acid. The use of chiral auxiliaries, such as Evans oxazolidinones, provides a reliable and high-yielding method for the synthesis of enantiomerically pure carboxylic acids. The detailed protocols and conceptual diagrams provided herein serve as a valuable resource for researchers and professionals engaged in the stereoselective synthesis of complex organic molecules.

References

Application Notes and Protocols: The Use of 2,2,3-Trimethylbutanoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2,2,3-trimethylbutanoic acid as a building block in pharmaceutical synthesis. While direct incorporation into marketed pharmaceuticals is not extensively documented in publicly available literature, its unique structural features suggest several strategic applications in drug design and development. This document outlines its chemical properties, potential roles as a bioisostere and in prodrug strategies, and provides detailed experimental protocols for its key reactions.

Introduction to this compound

This compound, a branched-chain carboxylic acid, is a colorless liquid or solid with a distinct odor.[1] Its structure, featuring a quaternary carbon adjacent to a tertiary carbon, imparts significant steric hindrance around the carboxylic acid group. This steric bulk influences its reactivity and the conformational properties of molecules into which it is incorporated, making it a subject of interest for fine-tuning the properties of pharmaceutical candidates.[1]

Chemical Properties:

PropertyValueReference
CAS Number 49714-52-5[1]
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol
Appearance Colorless liquid or solid[1]
Solubility Soluble in organic solvents, limited solubility in water[1]

Potential Applications in Pharmaceutical Synthesis

The unique structure of this compound lends itself to several strategic applications in medicinal chemistry:

  • As a Bioisostere: The gem-dimethyl group on the alpha-carbon can act as a bioisostere for other chemical moieties.[2] Bioisosteric replacement is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.[1][2] The bulky, lipophilic nature of the 2,2,3-trimethylbutyl group can be exploited to probe steric pockets in target proteins and can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation.

  • In Prodrug Strategies: The carboxylic acid functionality can be used to form ester or amide linkages with a parent drug molecule. Such prodrugs can be designed to improve solubility, permeability, or to achieve targeted drug release. Esterification of a drug with this compound can increase its lipophilicity, potentially enhancing its ability to cross cell membranes. The sterically hindered nature of the ester bond may also influence the rate of enzymatic cleavage and drug release.

  • As a Synthetic Intermediate: It can serve as a starting material for more complex molecules where the highly branched alkyl group is a desired structural feature.

Experimental Protocols

The following are generalized protocols for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates.

This protocol describes the acid-catalyzed esterification of this compound with a model alcohol.

Workflow for Fischer Esterification:

Fischer_Esterification reagents This compound + Alcohol (e.g., Ethanol) reaction Reaction Mixture reagents->reaction Mix conditions Catalytic H₂SO₄ Heat (Reflux) workup Aqueous Workup (NaHCO₃ wash) conditions->workup After reaction completion reaction->conditions Apply extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Distillation or Chromatography) extraction->purification product Ester Product purification->product

Caption: General workflow for the Fischer esterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous organic solvent (e.g., toluene, if necessary)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and the desired alcohol (3.0-5.0 eq). The alcohol can be used as the solvent if it is a liquid and inexpensive.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an excess of alcohol was used, remove it under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Quantitative Data (Example):

Reactant AReactant BCatalystSolventTemperatureTimeYield (%)
This compoundEthanolH₂SO₄EthanolReflux4-6 h75-85
This compoundIsopropanolH₂SO₄TolueneReflux8-12 h60-70

This protocol describes the coupling of this compound with a model amine using a standard coupling agent. Due to the steric hindrance of the carboxylic acid, stronger coupling agents and/or longer reaction times may be necessary.

Workflow for Amide Coupling:

Amide_Coupling acid This compound reaction Reaction Mixture acid->reaction coupling_agent Coupling Agent (e.g., EDC/HOBt) coupling_agent->reaction amine Amine amine->reaction solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->reaction workup Aqueous Workup reaction->workup After reaction completion extraction Organic Extraction workup->extraction purification Purification (Chromatography) extraction->purification product Amide Product purification->product Drug_Action_Logic cluster_synthesis Synthesis cluster_pharmacology Pharmacology cluster_cellular_response Cellular Response building_block This compound drug_molecule Active Pharmaceutical Ingredient (API) building_block->drug_molecule Incorporation biological_target Biological Target (e.g., Enzyme, Receptor) drug_molecule->biological_target Binding/Interaction signaling_pathway Signaling Pathway biological_target->signaling_pathway Modulation therapeutic_effect Therapeutic Effect signaling_pathway->therapeutic_effect

References

Application Notes and Protocols for 2,2,3-Trimethylbutanoic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,3-Trimethylbutanoic acid, a branched-chain carboxylic acid, is recognized primarily as a versatile chemical intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. While direct applications of this compound as an active agrochemical ingredient are not prominently documented in publicly available literature, its structural motifs are of interest in the design of novel pesticides. This document provides an overview of its potential applications based on its chemical properties and the known activities of structurally related compounds. Detailed hypothetical protocols for the synthesis of derivatives and their subsequent screening for herbicidal and insecticidal activity are presented to guide researchers in exploring the potential of this molecule as a building block for new agrochemical agents.

Introduction

This compound (CAS 49714-52-5) is a saturated fatty acid with a highly branched seven-carbon skeleton.[1] Its chemical structure, featuring a quaternary carbon adjacent to a tertiary carbon, imparts unique steric and electronic properties that can be exploited in the design of bioactive molecules. In the context of agrochemical development, carboxylic acids and their derivatives are a well-established class of compounds, known to act as herbicides, insecticides, and fungicides.[2][3] They often function by mimicking natural plant hormones, inhibiting key enzymes, or disrupting cell membranes.[4][5]

While this compound itself is not a commercialized agrochemical, it serves as a potential starting material for the synthesis of novel active ingredients. For example, a related branched-chain carboxylic acid, 2-ethyl-2-methylbutanoic acid, is a known intermediate in the preparation of certain herbicides.[6] This suggests a plausible role for this compound in similar synthetic pathways.

Potential Applications in Agrochemical Development

Based on the known bioactivities of other branched-chain carboxylic acids and their derivatives, this compound could potentially be utilized in the development of:

  • Herbicides: Carboxylic acid-containing herbicides are known to act as synthetic auxins or inhibitors of enzymes like acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase).[7][8][9] The bulky trimethylbutanoyl group could be incorporated into molecules designed to target the active sites of these enzymes.

  • Insecticides: Amide derivatives of carboxylic acids are a known class of insecticides. The specific steric hindrance provided by the 2,2,3-trimethylbutanoyl moiety could lead to selective binding to insect receptors or enzymes.

  • Fungicides: Certain fatty acids and their esters have demonstrated fungicidal properties, often by disrupting fungal cell membranes. Esters of this compound could be synthesized and screened for such activity.

Hypothetical Experimental Protocols

The following protocols are provided as a guide for researchers to explore the potential of this compound in agrochemical discovery.

Synthesis of this compound Derivatives

3.1.1. Synthesis of Methyl 2,2,3-Trimethylbutanoate (Ester Derivative)

  • Objective: To synthesize an ester derivative for fungicidal and herbicidal screening.

  • Materials:

    • This compound

    • Methanol (B129727) (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated solution)

    • Magnesium sulfate (B86663) (anhydrous)

    • Diethyl ether

    • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,2,3-trimethylbutanoate.

    • Purify the product by distillation or column chromatography if necessary.

3.1.2. Synthesis of N-benzyl-2,2,3-trimethylbutanamide (Amide Derivative)

  • Objective: To synthesize an amide derivative for insecticidal screening.

  • Materials:

    • This compound

    • Thionyl chloride or oxalyl chloride

    • Benzylamine (B48309)

    • Triethylamine (B128534) or pyridine

    • Dichloromethane (anhydrous)

    • 1 M HCl solution

    • Saturated sodium bicarbonate solution

    • Round-bottom flask, dropping funnel, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

    • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

    • Cool the amine solution to 0 °C and add the crude acid chloride dropwise.

    • Let the reaction mixture warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography.

Agrochemical Screening Protocols

3.2.1. Herbicidal Activity Assay (Pre-emergence)

  • Objective: To evaluate the pre-emergence herbicidal activity of synthesized derivatives.

  • Materials:

    • Test compounds (dissolved in a suitable solvent like acetone (B3395972) or DMSO)

    • Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds.

    • Petri dishes with filter paper or pots with sterilized soil.

    • Growth chamber with controlled light and temperature.

  • Procedure:

    • Prepare a series of concentrations for each test compound.

    • For Petri dish assays, evenly apply the test solution to the filter paper and allow the solvent to evaporate.

    • Place a defined number of seeds on the treated filter paper.

    • For pot assays, sow seeds in the soil and then apply the test solution to the soil surface.

    • Include a solvent-only control and a positive control (a commercial herbicide).

    • Incubate the dishes/pots in a growth chamber under appropriate conditions (e.g., 25°C, 16h light/8h dark cycle).

    • After 7-14 days, assess the germination rate and measure the root and shoot length of the seedlings.

    • Calculate the inhibition percentage relative to the solvent control.

3.2.2. Insecticidal Activity Assay (Contact Toxicity)

  • Objective: To assess the contact insecticidal activity of synthesized derivatives.

  • Materials:

    • Test compounds (dissolved in acetone).

    • Target insects (e.g., houseflies, Musca domestica, or aphids, Myzus persicae).

    • Microsyringe or spray tower.

    • Vials or Petri dishes for holding insects.

    • Sugar solution for feeding.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Apply a small, defined volume (e.g., 1 µL) of the test solution topically to the dorsal thorax of each insect using a microsyringe.

    • For spray applications, use a spray tower to ensure uniform coverage.

    • Treat control groups with solvent only and a positive control with a known insecticide.

    • Place the treated insects in ventilated containers with access to a sugar solution.

    • Record mortality at 24, 48, and 72 hours post-treatment.

    • Calculate the LD50 (median lethal dose) or LC50 (median lethal concentration) values.

Data Presentation

Quantitative data from screening assays should be summarized in tables for clear comparison.

Table 1: Hypothetical Pre-emergence Herbicidal Activity of this compound Derivatives (% Inhibition at 100 ppm)

Compound IDDerivative TypeEchinochloa crus-galli (Monocot)Amaranthus retroflexus (Dicot)
TMBA-01Methyl Ester4562
TMBA-02Ethyl Ester5168
TMBA-03N-benzyl Amide2335
TMBA-04N-phenyl Amide2841
Commercial Std.Herbicide X9899

Table 2: Hypothetical Contact Insecticidal Activity of this compound Derivatives against Musca domestica

Compound IDDerivative Type24h Mortality (%) at 10 µ g/insect LD50 (µ g/insect )
TMBA-03N-benzyl Amide758.5
TMBA-04N-phenyl Amide827.2
TMBA-05N-(4-chlorophenyl) Amide915.1
Commercial Std.Insecticide Y1000.8

Visualization of Workflows and Concepts

Agrochemical Development Workflow

Agrochemical_Development_Workflow start Start: this compound synthesis Derivative Synthesis (Esters, Amides, etc.) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Screening purification->screening herbicidal Herbicidal Assays (Pre- & Post-emergence) screening->herbicidal  Active? insecticidal Insecticidal Assays (Contact, Ingestion) screening->insecticidal  Active? fungicidal Fungicidal Assays (Spore Germination) screening->fungicidal  Active? lead_id Lead Identification herbicidal->lead_id insecticidal->lead_id fungicidal->lead_id optimization Lead Optimization (SAR Studies) lead_id->optimization end Candidate Compound optimization->end

Caption: Workflow for the development of agrochemicals from this compound.

Hypothetical Mode of Action: Enzyme Inhibition

Enzyme_Inhibition_Pathway inhibitor 2,2,3-Trimethylbutanoyl Derivative (Inhibitor) enzyme Target Enzyme (e.g., ACCase, ALS) inhibitor->enzyme Binds to Active Site product Essential Product (e.g., Fatty Acid, Amino Acid) enzyme->product Blocked substrate Natural Substrate substrate->enzyme Cannot Bind process Vital Plant Process (Growth, Development) product->process Required for death Plant Death process->death Disruption leads to

Caption: Conceptual pathway of enzyme inhibition by a hypothetical agrochemical derivative.

Conclusion

While this compound is not currently utilized as a standalone agrochemical, its unique branched structure makes it an intriguing building block for the synthesis of novel active ingredients. The protocols and conceptual frameworks provided herein offer a starting point for researchers to investigate the potential of its derivatives as herbicides, insecticides, or fungicides. Further research into the structure-activity relationships of compounds incorporating the 2,2,3-trimethylbutanoyl moiety is warranted to fully explore its potential in agrochemical development.

References

Application Note: GC-MS Analysis of 2,2,3-Trimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Trimethylbutanoic acid is a branched-chain carboxylic acid.[1] The accurate and sensitive quantification of this compound in various matrices is crucial for several fields of research, including metabolomics and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. However, due to the polarity and low volatility of carboxylic acids like this compound, direct GC-MS analysis is challenging and often results in poor chromatographic peak shape and low sensitivity.[2]

To overcome these challenges, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative.[2][3] This application note provides detailed protocols for the GC-MS analysis of this compound, focusing on two common derivatization methods: silylation and esterification.

Experimental Protocols

Sample Preparation (General Protocol)

A general sample preparation protocol for biological fluids may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix. The choice of method will depend on the specific matrix and the required level of cleanup.

Liquid-Liquid Extraction (LLE) Example:

  • To 1 mL of a liquid sample (e.g., plasma, urine), add an appropriate internal standard.

  • Acidify the sample to a pH of approximately 1-2 using a suitable acid (e.g., 1M HCl).[3]

  • Add 2 mL of an extraction solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.[3]

  • Carefully transfer the upper organic layer to a clean vial.

  • Repeat the extraction two more times and combine the organic extracts.[3]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[3] The dried extract is now ready for derivatization.

Derivatization Methods

Two primary derivatization approaches are presented: silylation and esterification.[2]

Protocol 1: Silylation using BSTFA

Silylation is a common and effective method for derivatizing compounds with active hydrogens, such as carboxylic acids.[2] The resulting trimethylsilyl (B98337) (TMS) esters are more volatile and less polar.[2]

  • Ensure the dried sample extract is completely free of water, as moisture can interfere with the silylation reaction.[2]

  • To the dried sample in a reaction vial, add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For sterically hindered acids, the addition of 1% Trimethylchlorosilane (TMCS) as a catalyst is recommended.[2][4]

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes. For sterically hindered compounds like this compound, a longer reaction time may be necessary to ensure complete derivatization.[2]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.[2]

Protocol 2: Esterification using PFBBr

Pentafluorobenzyl (PFB) esters are stable derivatives suitable for GC-MS analysis. The electron-capturing properties of the PFB group can enhance sensitivity, particularly with an electron capture detector (ECD).[2]

  • To the dried sample extract, add 200 µL of a 100 mM solution of Pentafluorobenzyl bromide (PFBBr) in acetone.[2]

  • Add a catalyst, such as 10 µL of triethylamine (B128534) or diisopropylethylamine.

  • Incubate the mixture at 60°C for 60-90 minutes.[2]

  • After cooling, evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in hexane (B92381).

  • Transfer the hexane layer to a clean vial for GC-MS analysis.[2]

GC-MS Analysis

The following are typical GC-MS parameters that may require optimization for specific instruments and columns.

ParameterSetting
Gas Chromatograph
Injection ModeSplitless (1 µL)
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Oven ProgramInitial temperature 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[5]
Ion Source Temperature230°C[5]
Quadrupole Temperature150°C
Scan Rangem/z 40-550[6]
Data AcquisitionFull Scan or Selected Ion Monitoring (SIM)

Data Presentation

The following table summarizes the expected performance characteristics for the analysis of short-chain fatty acids using derivatization followed by GC-MS, which can be indicative for this compound analysis.

ParameterExpected ValueReference
Limit of Detection (LOD)0.5 - 29 µg/L[3]
Limit of Quantification (LOQ)1.5 - 87 µg/L[3]
Linear RangeUp to 3 or 12 mg/L[3]
Recovery85 - 106 %[3]
Precision (RSD %)< 12 %[3]
Within-day Imprecision (RSD %)< 10%[3]
Day-to-day Imprecision (RSD %)< 10%[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction LLE or SPE Drying Drying Extraction->Drying Silylation Silylation Drying->Silylation BSTFA Esterification Esterification Drying->Esterification PFBBr GC_MS GC-MS Analysis Silylation->GC_MS Esterification->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for NMR Spectroscopy of 2,2,3-Trimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 2,2,3-trimethylbutanoic acid. This document includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and data acquisition, and visual diagrams to illustrate the molecular structure and experimental workflow. This information is intended to support researchers in the identification, characterization, and quality control of this compound in various scientific and pharmaceutical applications.

Introduction

This compound is a saturated fatty acid with a highly branched alkyl chain. Its unique structural features make NMR spectroscopy an invaluable tool for its unambiguous identification and characterization. This document outlines the expected NMR spectral features and provides a standardized protocol for obtaining high-quality NMR data.

Molecular Structure:

The structure of this compound, with IUPAC numbering, is presented below. This structure forms the basis for the prediction of its NMR spectra.

Caption: Molecular structure of this compound.

Predicted NMR Data

Due to the limited availability of experimental spectra in public databases, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on established NMR principles and data from structurally related compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~12.0 - 10.0Broad Singlet1HH -O-C=O
~2.3 - 2.1Quartet1HCH -(CH₃)₂
~1.2Singlet6H-C(CH₃ )₂-
~1.0Doublet6H-CH(CH₃ )₂
Predicted ¹³C NMR Data

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm)Carbon TypeAssignment
~180 - 175QuaternaryC =O
~50 - 45Quaternary-C (CH₃)₂-
~40 - 35Tertiary-C H(CH₃)₂
~25 - 20Primary-C(C H₃)₂-
~20 - 15Primary-CH(C H₃)₂

Experimental Protocols

This section provides a detailed methodology for the preparation of a sample of this compound and the acquisition of its NMR spectra.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.[3] CDCl₃ is a common choice for small organic molecules.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. To avoid interfering signals from particulate matter, it is good practice to filter the solution through a small cotton or glass wool plug in the pipette.[2][4]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

cluster_workflow NMR Sample Preparation Workflow weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube (Filter if necessary) dissolve->transfer cap Cap and Label transfer->cap

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6 ppm, should be adequate.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A spectral width of approximately 240 ppm, centered around 100 ppm, will cover the expected chemical shift range.

Data Processing and Interpretation

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent signal of CDCl₃ to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

  • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas to determine the relative number of protons.

  • Assignment: Assign the observed signals to the corresponding protons and carbons in the this compound molecule based on their chemical shifts, multiplicities, and integration values, comparing them to the predicted data. The carboxylic acid proton typically appears as a broad singlet in the 10-12 ppm region.[4][5] Protons on carbons adjacent to a carboxylic acid generally absorb in the 2-3 ppm range.[4][5] The carbonyl carbon of a carboxylic acid is expected in the 160-180 ppm region of the ¹³C NMR spectrum.[5]

Applications

The NMR data for this compound is crucial for:

  • Structural Verification: Confirming the identity and purity of synthesized or isolated this compound.

  • Quality Control: Ensuring the consistency and purity of the compound in pharmaceutical formulations or as a chemical intermediate.

  • Metabolomic Studies: Identifying and quantifying this compound in biological samples.

  • Reaction Monitoring: Tracking the progress of chemical reactions involving this molecule by observing the disappearance of reactant signals and the appearance of product signals.

References

Application Notes and Protocols for the Derivatization of 2,2,3-Trimethylbutanoic Acid for Analytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Trimethylbutanoic acid, a sterically hindered carboxylic acid, presents unique challenges for direct analysis by common chromatographic techniques. Its polarity and low volatility can lead to poor peak shape, low sensitivity, and inadequate separation in gas chromatography (GC), while its lack of a strong chromophore limits detection in high-performance liquid chromatography (HPLC) with UV-Vis detectors. Derivatization is a critical sample preparation step that chemically modifies the carboxylic acid group to overcome these limitations, enhancing volatility for GC analysis and improving detectability for HPLC.

This document provides detailed application notes and protocols for two primary derivatization strategies for this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Protocols for silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification with Pentafluorobenzyl Bromide (PFBBr) are presented. These methods increase the volatility and thermal stability of the analyte.

  • High-Performance Liquid Chromatography (HPLC) Analysis: A protocol for esterification with a UV-active derivatizing agent, 2,4'-dibromoacetophenone (B128361), is detailed to enhance detection sensitivity.

These protocols are designed to serve as a comprehensive guide for researchers in various fields, including metabolomics, pharmaceutical development, and quality control, enabling accurate and robust quantification of this compound in diverse sample matrices.

Section 1: Derivatization for GC-MS Analysis

Derivatization for GC-MS analysis of this compound is essential to increase its volatility and thermal stability. The two most common and effective methods are silylation and esterification.

Silylation using BSTFA

Silylation replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, significantly reducing the polarity and increasing the volatility of the analyte. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a highly effective reagent for this purpose.[1][2] Due to the steric hindrance of this compound, optimized reaction conditions are crucial for complete derivatization.[3]

  • Sample Preparation:

    • Ensure the sample containing this compound is free of water. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen gas. Water interferes with the silylation reaction.[3]

    • Place the dried sample (typically 1-100 µg) in a 2 mL autosampler vial with a micro-insert.

  • Derivatization Reaction:

    • Add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample.

    • Add 50 µL of BSTFA containing 1% TMCS. A molar excess of the silylating reagent is recommended to ensure complete reaction, typically a 2:1 molar ratio of BSTFA to active hydrogens.[3]

    • Securely cap the vial and vortex briefly to mix.

    • Heat the vial at 60-70°C for 60 minutes in a heating block or oven. Longer reaction times may be necessary for sterically hindered acids.[3]

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

The following table summarizes typical performance data for the silylation of carboxylic acids using BSTFA. While specific data for this compound is limited, these values provide an expected range of performance. Method validation is essential for accurate quantification.

ParameterTypical ValueReference
Linearity (R²)≥ 0.99[4]
Limit of Detection (LOD)5 - 40 pg on column[5]
Limit of Quantification (LOQ)15 - 120 pg on column[5]
Precision (%RSD)< 15%[4]

The derivatized product is this compound, trimethylsilyl ester. The mass spectrum will exhibit characteristic fragments that can be used for identification and quantification in Selected Ion Monitoring (SIM) mode. Based on similar structures, key ions would include the molecular ion (M+) and fragments from the loss of methyl groups and the TMS moiety.[6][7]

Esterification using PFBBr

Pentafluorobenzyl (PFB) esters are highly volatile and exhibit excellent electron-capturing properties, making them ideal for sensitive detection by GC-MS, particularly with an Electron Capture Detector (ECD) or in Negative Chemical Ionization (NCI) mode.[8]

  • Sample Preparation:

    • Transfer an appropriate amount of the sample containing this compound into a reaction vial. If in an aqueous solution, adjust the pH to be neutral or slightly basic.

  • Derivatization Reaction:

    • To 200 µL of the sample, add 400 µL of a 100 mM solution of PFBBr in acetone.

    • Add a catalyst, such as N,N-diisopropylethylamine (DIPEA), to facilitate the reaction, especially for sterically hindered acids.

    • Seal the vial and heat at 60°C for 60-90 minutes.[9]

    • After cooling, add 1 mL of hexane (B92381) and 1 mL of water. Vortex thoroughly to extract the PFB-ester into the hexane layer.

  • Sample Analysis:

    • Carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.

The PFBBr derivatization method is known for its high sensitivity. The following table presents performance data for the analysis of various carboxylic acids, indicative of the expected performance for this compound.

ParameterTypical ValueReference
Linearity (R²)0.9938 - 0.9994[10]
Limit of Detection (LOD)0.1 - 0.28 ng/L[10]
Limit of Quantification (LOQ)0.3 - 0.84 ng/L[10]
Recovery80 - 120%[11]

The resulting PFB ester of this compound will produce a characteristic mass spectrum. The pentafluorobenzyl group often results in a prominent ion at m/z 181, corresponding to the [C₆F₅CH₂]⁺ fragment, which is commonly used for quantification.[9]

Section 2: Derivatization for HPLC-UV Analysis

For HPLC analysis with UV detection, derivatization is employed to introduce a chromophore into the this compound molecule, thereby enhancing its detectability.

Esterification with 2,4'-Dibromoacetophenone

2,4'-Dibromoacetophenone is a derivatizing agent that reacts with carboxylic acids to form esters with strong UV absorbance, typically around 254 nm. This allows for sensitive quantification by HPLC-UV.[5]

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable organic solvent like acetone.

  • Derivatization Reaction:

    • To the sample solution, add a solution of 2,4'-dibromoacetophenone in acetone.

    • Add a catalyst, such as triethylamine, to promote the reaction.

    • Heat the mixture at 40°C for 30 minutes.[5]

    • After cooling, the reaction mixture can be diluted with the mobile phase for HPLC analysis.

  • Sample Analysis:

    • Inject the derivatized sample into the HPLC system equipped with a UV detector set to the appropriate wavelength (e.g., 256 nm).[5]

This method provides good sensitivity for the analysis of fatty acids.

ParameterTypical ValueReference
Linearity (R²)> 0.99[5]
Detection Wavelength~256 nm[5]
ColumnC18 Reverse Phase[5]

Section 3: Visualization of Workflows

The following diagrams illustrate the experimental workflows for the derivatization of this compound.

GCMS_Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous or Solid Sample DrySample Dry Sample under N2 Sample->DrySample AddSolvent Add Pyridine/ Acetonitrile DrySample->AddSolvent AddReagent Add BSTFA + 1% TMCS AddSolvent->AddReagent Heat Heat at 60-70°C for 60 min AddReagent->Heat Cool Cool to Room Temp Heat->Cool GCMS Inject into GC-MS Cool->GCMS

Caption: Workflow for silylation of this compound for GC-MS analysis.

GCMS_PFBBr_Workflow cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Sample in Solution AddReagent Add PFBBr in Acetone and Catalyst Sample->AddReagent Heat Heat at 60°C for 60-90 min AddReagent->Heat Cool Cool to Room Temp Heat->Cool AddHexane Add Hexane and Water Cool->AddHexane Vortex Vortex and Separate Layers AddHexane->Vortex Transfer Transfer Hexane Layer Vortex->Transfer GCMS Inject into GC-MS Transfer->GCMS

Caption: Workflow for PFBBr esterification for GC-MS analysis.

HPLC_DBA_Workflow cluster_deriv Derivatization cluster_analysis Analysis Sample Sample in Acetone AddReagent Add 2,4'-Dibromoacetophenone and Catalyst Sample->AddReagent Heat Heat at 40°C for 30 min AddReagent->Heat Cool Cool to Room Temp Heat->Cool Dilute Dilute with Mobile Phase Cool->Dilute HPLC Inject into HPLC-UV Dilute->HPLC

Caption: Workflow for derivatization with 2,4'-dibromoacetophenone for HPLC-UV analysis.

Conclusion

The derivatization protocols provided in these application notes offer robust and reliable methods for the quantitative analysis of the sterically hindered this compound by GC-MS and HPLC. The choice of derivatization agent and analytical technique will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. For highly sensitive quantification, PFBBr derivatization followed by GC-MS is recommended. For routine analysis, silylation with BSTFA offers a straightforward and effective approach. When GC is not available or desirable, derivatization with a UV-active tag enables sensitive HPLC analysis. Due to the unique structure of this compound, optimization of reaction conditions and thorough method validation are critical to ensure complete derivatization and achieve accurate and precise quantitative results.

References

Application Note: Quantification of 2,2,3-trimethylbutanoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,3-trimethylbutanoic acid is a branched-chain short-chain fatty acid (SCFA) of interest in various fields, including metabolomics and drug development, due to its potential role in biological processes. Accurate quantification of this analyte in complex matrices such as plasma, serum, urine, and fecal extracts is crucial for understanding its physiological relevance. However, its high polarity and volatility can present analytical challenges.[1] This application note provides detailed protocols for the quantification of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), including sample preparation, derivatization, and instrument conditions.

Analytical Strategies

The quantification of this compound in biological samples typically requires a multi-step process involving sample preparation to isolate the analyte from the matrix, followed by derivatization (especially for GC-MS) to enhance volatility and improve chromatographic performance, and finally, instrumental analysis.

Sample Preparation

The choice of sample preparation technique depends on the matrix. The goal is to efficiently extract the analyte while minimizing interferences.

  • Protein Precipitation: A common method for serum and plasma samples where a solvent like acetonitrile (B52724) is added to precipitate proteins, which are then removed by centrifugation.[2]

  • Liquid-Liquid Extraction (LLE): This technique is used to partition the analyte between an aqueous sample and an immiscible organic solvent.[3]

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to retain the analyte, which is then eluted with a suitable solvent, offering a cleaner extract compared to LLE.[4]

Derivatization

For GC-MS analysis, derivatization is essential to convert the polar carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative.[1]

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) replace the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively.[1][5]

  • Esterification: This involves converting the carboxylic acid to an ester. Common reagents include alkyl chloroformates (e.g., isobutyl chloroformate) and pentafluorobenzyl bromide (PFBBr).[1][6] PFBBr derivatization is also suitable for LC-MS analysis and can enhance sensitivity with an electron capture detector (ECD) in GC.[1]

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high chromatographic resolution and is well-suited for volatile compounds. Derivatization is a prerequisite for analyzing polar analytes like this compound.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity. While derivatization can be used, direct analysis of the underivatized acid is often possible using appropriate chromatographic conditions, such as ion-pair reversed-phase chromatography.[7][8]

Experimental Protocols

Protocol 1: GC-MS Quantification following Silylation

This protocol is adapted from established methods for SCFA analysis in biological fluids.[5]

1. Sample Preparation (Plasma/Serum): a. To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile to precipitate proteins. b. Add an internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar SCFA not present in the sample). c. Vortex for 1 minute. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation with MTBSTFA): a. To the dried extract, add 50 µL of N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile. b. Cap the vial tightly and heat at 60°C for 30 minutes.[5] c. Cool to room temperature before GC-MS analysis.

3. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Injector: Splitless mode, 250°C.
  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Conditions: Electron ionization (EI) at 70 eV. Scan mode for initial identification and selected ion monitoring (SIM) mode for quantification.

Workflow for GC-MS Analysis with Silylation

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma/Serum Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporation to Dryness Supernatant->Drying Derivatization Silylation with MTBSTFA (60°C, 30 min) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for GC-MS quantification of this compound.

Protocol 2: LC-MS/MS Quantification following Derivatization with 3-NPH

This protocol is based on a targeted LC-MS method for SCFAs using 3-nitrophenylhydrazine (B1228671) (3-NPH) derivatization.[2]

1. Sample Preparation (Urine): a. Centrifuge urine sample at 10,000 x g for 10 minutes to remove particulate matter. b. Dilute 50 µL of supernatant with 450 µL of water. c. Add an internal standard.

2. Derivatization: a. To 50 µL of the diluted sample, add 50 µL of 200 mM 3-NPH in 50% acetonitrile. b. Add 50 µL of 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with 6% pyridine (B92270) in 50% acetonitrile.[2] c. Vortex and incubate at 40°C for 30 minutes. d. Add 350 µL of 90% acetonitrile/10% water to quench the reaction. e. Centrifuge and transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.[2]
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A suitable gradient starting from low %B, ramping up to elute the analyte, followed by a wash and re-equilibration.
  • Flow Rate: 0.4 mL/min.
  • MS/MS Conditions: Electrospray ionization (ESI) in negative mode. Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for the 3-NPH derivative of this compound and the internal standard need to be determined by infusion.

Workflow for LC-MS/MS Analysis with Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Urine Sample Centrifuge Centrifugation Sample->Centrifuge Dilution Dilution Centrifuge->Dilution Derivatization 3-NPH Derivatization (40°C, 30 min) Dilution->Derivatization Quench Quench Reaction Derivatization->Quench LCMSMS LC-MS/MS Analysis Quench->LCMSMS Data Data Processing & Quantification LCMSMS->Data

Caption: Workflow for LC-MS/MS quantification of this compound.

Data Presentation and Method Validation

For reliable quantification, the analytical method must be validated according to established guidelines.[9][10] Key validation parameters are summarized below. The expected performance characteristics are based on typical values for SCFA analysis and should be established specifically for this compound during method development.

Table 1: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.To be determined during validation.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% of the spiked amount.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample.Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interfering peaks at the retention time of the analyte.

Table 2: Example Quantitative Data for SCFAs in Human Serum (LC-HRMS) [2]

AnalyteLimit of Detection (ng/mL)
Acetic Acid1000
Propionic Acid200
Butyric Acid200
Isobutyric Acid20
Valeric Acid20
Isovaleric Acid20

Note: The LOD for this compound would need to be experimentally determined but is expected to be in a similar range to other C5-C7 SCFAs.

Conclusion

The protocols described in this application note provide a robust framework for the quantification of this compound in complex biological matrices. The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, required sensitivity, and sample throughput. For GC-MS, derivatization is a critical step, with silylation being a common and effective approach. For LC-MS/MS, derivatization with reagents like 3-NPH can significantly enhance sensitivity. Proper method validation is essential to ensure the generation of accurate and reliable quantitative data.

References

Application Notes and Protocols for 2,2,3-Trimethylbutanoic Acid as a Quantitative NMR Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2,2,3-trimethylbutanoic acid as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document outlines the rationale for its use, its key properties, and detailed protocols for its application in drug development and other research areas requiring precise quantification.

Introduction to this compound as a qNMR Internal Standard

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the absolute purity or concentration of a substance without the need for a specific reference standard of the analyte itself. The accuracy of qNMR relies heavily on the use of a suitable internal standard (IS). An ideal internal standard should possess several key characteristics:

  • High Purity: The IS should be of a known, high purity (≥99.5%).

  • Chemical Inertness: It must not react with the analyte, the solvent, or other components in the sample matrix.

  • Signal Simplicity and Resolution: The IS should exhibit simple, sharp signals in the ¹H NMR spectrum that do not overlap with analyte or solvent signals.

  • Good Solubility: It should be readily soluble in the deuterated solvent used for the analysis.

  • Stability: The IS should be non-volatile and stable under the experimental conditions.

This compound, a branched-chain carboxylic acid, presents itself as a promising candidate for a qNMR internal standard due to its unique structural features, which result in a simple and distinct ¹H NMR spectrum.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a qNMR internal standard.

PropertyValue
Chemical Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
Appearance Colorless liquid or solid
Boiling Point ~190-192 °C
Melting Point ~35-38 °C

Solubility: this compound is soluble in a range of common organic solvents, making it compatible with various deuterated solvents used in NMR spectroscopy.

Deuterated SolventEstimated Solubility
Chloroform-d (CDCl₃)High
Dimethyl sulfoxide-d₆ (DMSO-d₆)High
Methanol-d₄ (CD₃OD)High
Acetonitrile-d₃ (CD₃CN)High
Water-d₂ (D₂O)Limited (soluble as its salt)
¹H NMR Spectral Properties of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its different proton environments. A predicted ¹H NMR spectrum is presented below to guide the selection of the quantification signal.

Predicted ¹H NMR Spectrum (at 400 MHz in CDCl₃):

Signal AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
-C(CH₃)₂ (gem-dimethyl)~1.25Singlet6H
-CH(CH₃)₂ (isopropyl - CH₃)~1.05Doublet6H
-CH(CH₃)₂ (isopropyl - CH)~2.50Septet1H
-COOH (carboxylic acid)10.0 - 13.0Broad Singlet1H

The most suitable signal for quantification is the sharp singlet arising from the two equivalent methyl groups at the C2 position, predicted to be around 1.25 ppm . This signal is a singlet, simplifying integration, and is located in a region of the spectrum that is often free from analyte signals. The carboxylic acid proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent, making it unsuitable for accurate quantification.

Experimental Protocols

Protocol 1: Purity Determination of a Drug Substance using this compound as an Internal Standard

This protocol outlines the procedure for determining the purity of a solid drug substance using this compound as the internal standard.

Materials:

  • Drug Substance (Analyte)

  • This compound (Internal Standard, ≥99.5% purity)

  • Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆)

  • Analytical Balance (readable to at least 0.01 mg)

  • NMR Tubes (5 mm)

  • Volumetric Flasks

  • Pipettes

Procedure:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

    • Record the exact weight (to 0.01 mg).

    • Dissolve the internal standard in the chosen deuterated solvent and dilute to the mark.

    • Calculate the exact concentration of the internal standard solution in mg/mL.

  • Preparation of the Sample Solution:

    • Accurately weigh approximately 10-20 mg of the drug substance into a vial.

    • Record the exact weight (to 0.01 mg).

    • Accurately transfer a known volume (e.g., 1.00 mL) of the internal standard stock solution to the vial containing the drug substance.

    • Ensure complete dissolution of both the analyte and the internal standard. Gentle vortexing or sonication may be applied.

    • Transfer an appropriate volume (typically 600-700 µL) of the final solution into an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

    • Ensure quantitative acquisition parameters are used:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and internal standard signals of interest (a d1 of 30-60 seconds is often sufficient).

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans: Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

      • Temperature: Maintain a constant and calibrated temperature.

  • Data Processing and Analysis:

    • Apply a zero-filling and an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz) to the FID.

    • Perform Fourier transformation.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the selected signal of the internal standard (singlet at ~1.25 ppm) and a well-resolved, non-overlapping signal of the analyte.

    • Calculate the purity of the drug substance using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Calculation weigh_IS Accurately weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_IS->dissolve weigh_Analyte Accurately weigh Analyte weigh_Analyte->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity/ Concentration integrate->calculate result Final Result calculate->result

Caption: Workflow for quantitative NMR (qNMR) analysis using an internal standard.

IS_Selection cluster_properties Key Properties cluster_benefits Resulting In IS Ideal Internal Standard purity High Purity (≥99.5%) IS->purity inertness Chemically Inert IS->inertness signal Simple, Resolved Signal IS->signal solubility Good Solubility IS->solubility stability Non-volatile & Stable IS->stability accuracy Accurate Quantification purity->accuracy inertness->accuracy signal->accuracy reproducibility Reproducible Results solubility->reproducibility stability->reproducibility

Caption: Key characteristics of an ideal internal standard for qNMR.

Application Notes and Protocols for the HPLC Analysis of 2,2,3-Trimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2,3-Trimethylbutanoic acid is a branched-chain carboxylic acid. Its analysis is pertinent in various fields, including pharmaceutical development and metabolic research, where accurate quantification is crucial. High-performance liquid chromatography (HPLC) is a primary technique for the analysis of such compounds. However, due to its low UV absorbance and high volatility, direct analysis of this compound can be challenging. These application notes provide detailed protocols for both direct reversed-phase HPLC analysis and analysis following pre-column derivatization to enhance detection sensitivity.

Method 1: Direct Analysis by Reversed-Phase HPLC with UV Detection

This method is suitable for the analysis of this compound at relatively high concentrations where high sensitivity is not a primary requirement. The principle lies in separating the analyte on a reversed-phase column with an acidic mobile phase to ensure the carboxylic acid is in its protonated form, which improves retention and peak shape.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • For complex matrices, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an acidic aqueous solution and an organic solvent. A common mobile phase is 0.1% phosphoric acid in water and acetonitrile (B52724). The ratio should be optimized to achieve adequate retention and separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

  • Detection Wavelength: Low UV wavelength, typically around 210 nm, as carboxylic acids have a weak chromophore.

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time, which can be confirmed by injecting a standard solution.

  • Quantify the analyte by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Quantitative Data Summary (Proposed)

ParameterProposed Value/Range
Retention Time (t_R)To be determined empirically
Linearity Range10 - 500 µg/mL
Limit of Detection (LOD)1 - 5 µg/mL
Limit of Quantification (LOQ)5 - 15 µg/mL

Experimental Workflow: Direct HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Weigh and Dissolve Sample filter Filter (0.45 µm) sample->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification via Calibration Curve integrate->quantify

Workflow for direct HPLC analysis of this compound.

Method 2: Analysis by HPLC with Pre-Column Derivatization and UV/Fluorescence Detection

To overcome the challenge of low UV absorbance, this compound can be derivatized with a reagent that introduces a strong chromophore or fluorophore. This significantly enhances detection sensitivity. A common derivatizing agent for carboxylic acids is 3-nitrophenylhydrazine (B1228671) (3-NPH).

Experimental Protocol

1. Derivatization Procedure:

  • In a suitable reaction vial, dissolve a known amount of the this compound sample in a small volume of a suitable solvent (e.g., acetonitrile).

  • Add a solution of 3-nitrophenylhydrazine hydrochloride and a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • The reaction is typically performed in the presence of a base like pyridine.

  • Heat the mixture at a specific temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes).

  • After cooling, the reaction mixture can be diluted with the mobile phase for HPLC analysis.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often used to separate the derivatized analyte from excess derivatizing reagent and byproducts. A typical mobile phase system would be a gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled.

  • Detection Wavelength: The wavelength will depend on the absorption maximum of the derivatized product (e.g., around 400 nm for 3-NPH derivatives).

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify the peak of the derivatized this compound.

  • Quantify using a calibration curve prepared from derivatized standards.

Quantitative Data Summary (Proposed)

The following are proposed performance characteristics for the derivatization method, which are expected to be significantly better than the direct injection method.

ParameterProposed Value/Range
Retention Time (t_R)To be determined empirically
Linearity Range0.1 - 50 µg/mL
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.05 - 0.15 µg/mL

Experimental Workflow: HPLC Analysis with Derivatization

cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing sample Sample Solution derivatize Add 3-NPH & EDC, Heat sample->derivatize dilute Dilute with Mobile Phase derivatize->dilute inject Inject into HPLC dilute->inject separate C18 Column Separation (Gradient) inject->separate detect UV/Vis Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Workflow for HPLC analysis of this compound with pre-column derivatization.

Considerations for Method Development and Validation

  • Method Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix should be evaluated. This can be done by analyzing blank and spiked samples.

  • Linearity and Range: The linearity of the method should be established by analyzing a series of standards at different concentrations. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the closeness of repeated measurements. Both should be assessed at different concentration levels.

  • Robustness: The robustness of the method should be tested by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature) and observing the effect on the results.

Signaling Pathways and Logical Relationships

In the context of drug development and metabolic research, this compound may be studied as a metabolite of a parent drug or as a compound that interacts with specific biological pathways. The analytical methods described above are crucial for elucidating these relationships. For instance, in a pharmacokinetic study, the concentration of this compound as a metabolite could be monitored over time after administration of a parent drug.

Logical Relationship: Pharmacokinetic Analysis

drug Parent Drug Administration metabolism In Vivo Metabolism drug->metabolism sampling Biological Sample Collection (Time Course) analysis HPLC Analysis of this compound sampling->analysis metabolism->sampling pk_model Pharmacokinetic Modeling analysis->pk_model

Logical relationship for pharmacokinetic analysis involving this compound.

Troubleshooting & Optimization

Technical Support Center: Optimization of 2,2,3-Trimethylbutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2,3-trimethylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound in your experiments.

I. Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis of this compound, categorized by the synthetic method.

A. Koch-Haaf Reaction

The Koch-Haaf reaction is a powerful method for the synthesis of tertiary carboxylic acids like this compound from alkenes or alcohols in the presence of a strong acid and a source of carbon monoxide.

Frequently Asked Questions (FAQs):

  • Q1: What are the most suitable starting materials for the Koch-Haaf synthesis of this compound?

    • A1: The ideal starting materials are those that can readily form the stable tertiary carbocation, 1,1,2-trimethylpropyl cation. Suitable precursors include 2,3-dimethyl-2-butene (B165504) or 2,3-dimethyl-2-butanol.

  • Q2: My Koch-Haaf reaction is giving a low yield. What are the potential causes?

    • A2: Low yields in the Koch-Haaf reaction can stem from several factors:

      • Carbocation Rearrangements: Although the desired carbocation is tertiary, undesired rearrangements can still occur under strongly acidic conditions, leading to a mixture of isomeric acids.[1]

      • Insufficient Acid Strength: The formation of the acylium ion intermediate requires a very strong acid. Insufficiently acidic conditions will result in a sluggish or incomplete reaction.

      • Low Carbon Monoxide Pressure: In the traditional Koch reaction, maintaining adequate carbon monoxide pressure is crucial for efficient carboxylation.

      • Water Content: While the reaction ultimately involves hydrolysis, precise control of water content is important. Too much water can deactivate the strong acid catalyst.

  • Q3: How can I minimize the formation of byproducts in the Koch-Haaf reaction?

    • A3: To minimize byproduct formation, consider the following:

      • Use of Formic Acid (Koch-Haaf variant): Using formic acid as the carbon monoxide source can allow for milder reaction conditions, potentially reducing charring and side reactions.[1]

      • Controlled Temperature: Maintain the recommended reaction temperature to avoid decomposition of the starting material, product, and intermediates.

      • Choice of Acid: While sulfuric acid is common, other strong acids or superacid systems can sometimes offer higher selectivity.

  • Q4: What is the best way to purify this compound from the reaction mixture?

    • A4: After quenching the reaction with water, the product can be extracted into an organic solvent like diethyl ether or dichloromethane. The organic layer should be washed with water and then brine. The carboxylic acid can then be purified by distillation under reduced pressure.

Troubleshooting Flowchart: Low Yield in Koch-Haaf Synthesis

G start Low Yield of this compound q1 Was the reaction mixture dark or tarry? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Potential charring or decomposition. - Lower the reaction temperature. - Add the substrate to the acid more slowly. a1_yes->s1 q2 Was a stable emulsion formed during workup? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Difficult phase separation. - Add a saturated salt solution (brine) to break the emulsion. - Centrifuge the mixture if necessary. a2_yes->s2 q3 Is the starting material fully consumed (check by GC/TLC)? a2_no->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes s3 Incomplete reaction. - Increase reaction time. - Ensure sufficient acid strength and concentration. - Verify CO source (pressure or formic acid quality). a3_no->s3 s4 Product loss during workup or purification. - Ensure complete extraction from the aqueous layer. - Optimize distillation conditions (vacuum, temperature). a3_yes->s4

Caption: Troubleshooting workflow for low yield in the Koch-Haaf synthesis.

B. Grignard Reaction

An alternative route to this compound involves the carboxylation of a suitable Grignard reagent.

Frequently Asked Questions (FAQs):

  • Q1: What is a suitable Grignard reagent for the synthesis of this compound?

    • A1: The required Grignard reagent is 1,2,2-trimethylpropylmagnesium halide. This can be prepared from the corresponding alkyl halide, 2-halo-3,3-dimethylbutane.

  • Q2: My Grignard carboxylation is giving a low yield. What are the common issues?

    • A2: Low yields in Grignard carboxylations are often due to:

      • Impure Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating.

      • Moisture: Grignard reagents are extremely sensitive to moisture. All glassware, solvents, and reagents must be scrupulously dry.[2]

      • Inefficient Carboxylation: The reaction with carbon dioxide (dry ice) can be inefficient. The Grignard reagent can react with atmospheric CO2, and the surface of the dry ice can be coated with a layer of the magnesium carboxylate salt, preventing further reaction.

      • Side Reactions: The Grignard reagent is a strong base and can be consumed by any acidic protons present in the system.

  • Q3: How can I improve the initiation of the Grignard reaction?

    • A3: To initiate the reaction, you can:

      • Use fresh, high-purity magnesium turnings.

      • Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

      • Crush the magnesium turnings under an inert atmosphere to expose a fresh surface.

  • Q4: What is the best procedure for the carboxylation step?

    • A4: For efficient carboxylation, pour the Grignard solution onto a large excess of freshly crushed dry ice, rather than adding the dry ice to the Grignard solution. This ensures a high concentration of CO2 and minimizes side reactions.[3]

II. Quantitative Data Summary

The following table summarizes typical yields for the synthesis of tertiary carboxylic acids using the methods described. Note that yields are highly dependent on the specific substrate and reaction conditions.

Synthesis MethodStarting MaterialKey ReagentsReported Yield (%)Reference
Koch-Haaf Reaction2,3-Dimethyl-2-buteneH₂SO₄, HCOOH>80 (general)[1]
Grignard Carboxylation2-bromo-3,3-dimethylbutaneMg, CO₂up to 82 (general)[4]

III. Experimental Protocols

A. Synthesis of this compound via Koch-Haaf Reaction

This protocol is a general procedure and should be performed by trained personnel in a well-ventilated fume hood.

Materials:

  • 2,3-Dimethyl-2-butene

  • Concentrated sulfuric acid (98%)

  • Formic acid (98-100%)

  • Ice

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Reactants: While maintaining the temperature below 10 °C, slowly and simultaneously add 2,3-dimethyl-2-butene and formic acid to the stirred sulfuric acid.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction progress by taking small aliquots, quenching them in ice water, extracting with ether, and analyzing the organic layer by GC-MS.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash them with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation.

Reaction Pathway: Koch-Haaf Synthesis

G cluster_0 Carbocation Formation cluster_1 Carbonylation cluster_2 Hydrolysis 2,3-Dimethyl-2-butene 2,3-Dimethyl-2-butene 1,1,2-Trimethylpropyl cation 1,1,2-Trimethylpropyl cation 2,3-Dimethyl-2-butene->1,1,2-Trimethylpropyl cation + H+ Acylium ion Acylium ion 1,1,2-Trimethylpropyl cation->Acylium ion + :C≡O: This compound This compound Acylium ion->this compound + H2O - H+

Caption: Reaction pathway for the Koch-Haaf synthesis of this compound.

B. Synthesis of this compound via Grignard Carboxylation

This protocol requires strict anhydrous conditions. All glassware should be flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • 2-Bromo-3,3-dimethylbutane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine (a small crystal)

  • Dry ice (solid CO₂)

  • Concentrated hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small portion of a solution of 2-bromo-3,3-dimethylbutane in anhydrous diethyl ether to the flask.

    • If the reaction does not start, gently warm the flask. The disappearance of the iodine color and the appearance of turbidity indicate initiation.

    • Add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Carboxylation:

    • Crush a large excess of dry ice in a separate beaker and cover it with anhydrous diethyl ether.

    • Slowly pour the prepared Grignard reagent onto the dry ice slurry with vigorous stirring.

  • Work-up:

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

    • Slowly add dilute hydrochloric acid to dissolve the magnesium salts.

  • Extraction and Purification:

    • Follow steps 5-8 from the Koch-Haaf protocol.

Experimental Workflow: Grignard Carboxylation

G start Start: Anhydrous Conditions step1 Prepare Grignard Reagent: 2-bromo-3,3-dimethylbutane + Mg in ether start->step1 step2 Carboxylation: Pour Grignard reagent onto excess dry ice step1->step2 step3 Acidic Workup: Add dilute HCl step2->step3 step4 Extraction: Extract with diethyl ether step3->step4 step5 Purification: Wash, dry, and distill step4->step5 end Product: This compound step5->end

References

Technical Support Center: Synthesis of 2,2,3-Trimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,3-trimethylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Two primary routes are commonly employed for the synthesis of this compound:

  • Haloform Reaction of Pinacolone (B1678379): This is a widely used method where pinacolone (3,3-dimethyl-2-butanone) is treated with a halogen (bromine or chlorine) in the presence of a strong base (e.g., sodium hydroxide). The methyl group attached to the carbonyl is converted to a haloform (e.g., bromoform), and the remaining part of the molecule is oxidized to the carboxylate, which is then protonated to yield the final carboxylic acid.[1][2][3][4]

  • Grignard Reaction: This route involves the reaction of a Grignard reagent, such as tert-butylmagnesium chloride, with a suitable electrophile like carbon dioxide. Acidic workup then yields the desired carboxylic acid.

Q2: What are the most common side reactions observed during the synthesis of this compound?

A2: The primary side reactions depend on the chosen synthetic route:

  • For the Haloform Reaction:

    • Incomplete Halogenation: The reaction may not go to completion, leaving unreacted or partially halogenated ketone intermediates.

    • α-Halogenation on the Ethyl Side: While less favorable, some halogenation can occur on the methylene (B1212753) group of the tert-butyl substituent under certain conditions.

  • For the Grignard Reaction:

    • Pinacol Rearrangement: If the synthesis involves the creation of a vicinal diol intermediate that is then oxidized, the acidic conditions can lead to a pinacol-pinacolone rearrangement, forming an isomeric ketone instead of the desired carboxylic acid.[5] This is a significant potential side reaction that needs to be carefully controlled.

Q3: My yield of this compound is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Purity of Reagents: Ensure all reagents, especially the starting ketone (pinacolone) and the Grignar reagent, are pure and free from contaminants. For Grignard reactions, strictly anhydrous (dry) conditions are crucial, as any moisture will quench the Grignard reagent.

  • Reaction Temperature: In the haloform reaction, the temperature needs to be carefully controlled to prevent side reactions and ensure the reaction proceeds to completion. For Grignard reactions, temperature control is critical during both the formation of the reagent and its subsequent reaction.

  • Inefficient Workup and Extraction: The purification process, including extraction and distillation, must be performed carefully to avoid loss of the product. The carboxylic acid can be somewhat water-soluble, so multiple extractions with an appropriate organic solvent are recommended.

Q4: How can I effectively purify the final this compound product?

A4: Purification typically involves a multi-step process:

  • Acid-Base Extraction: After the reaction, the mixture is typically acidified. The carboxylic acid product can then be extracted into an organic solvent like diethyl ether or dichloromethane. Washing the organic layer with brine can help remove water-soluble impurities.

  • Drying: The organic extract should be dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The crude product can be further purified by distillation, preferably under reduced pressure to prevent decomposition at high temperatures.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Haloform Reaction
Symptom Possible Cause Troubleshooting Steps
Reaction does not initiate or proceeds very slowly.Inactive halogen or insufficient base.Ensure the halogen solution is fresh. Check the concentration and purity of the sodium hydroxide (B78521) solution.
Starting material (pinacolone) remains after the reaction.Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time or slightly and carefully increase the temperature while monitoring for side reactions. Ensure vigorous stirring to maintain a homogenous mixture.
A complex mixture of products is observed by NMR or GC-MS.Side reactions due to incorrect stoichiometry or temperature.Carefully control the addition rate of the halogen. Maintain the recommended reaction temperature. Ensure the correct molar ratios of reactants are used.
Issue 2: Presence of Ketone Impurity in the Final Product (Pinacol Rearrangement)
Symptom Possible Cause Troubleshooting Steps
A significant peak corresponding to a ketone is observed in the NMR or IR spectrum of the product.Pinacol rearrangement has occurred as a major side reaction, likely during a Grignard synthesis pathway or an alternative route involving a diol intermediate.[5]For Grignard routes involving diol intermediates: - Use milder acidic conditions during workup. - Keep the temperature low during the acidic workup. - Consider a different synthetic route that avoids the formation of a vicinal diol that is prone to rearrangement.
The final product has a lower than expected melting or boiling point.Contamination with a lower molecular weight ketone byproduct.Repurify the product using fractional distillation under reduced pressure.

Quantitative Data

The following table summarizes typical (illustrative) yields and byproduct distribution for the synthesis of this compound via the haloform reaction of pinacolone. Actual results may vary depending on specific experimental conditions.

ParameterValueNotes
Typical Yield 75-85%Based on pinacolone as the limiting reagent.
Purity after Extraction ~90%Crude product before distillation.
Purity after Distillation >98%
Major Byproduct Unreacted Pinacolone< 5%
Minor Byproducts Partially halogenated ketones< 2%
Haloform (e.g., Bromoform)Removed during workup

Experimental Protocols

Protocol: Synthesis of this compound via Haloform Reaction of Pinacolone

Materials:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Bromine

  • Sodium Hydroxide

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Preparation of Sodium Hypobromite (B1234621) Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold, stirred solution. The addition should be done in a fume hood with appropriate safety precautions.

  • Reaction: To a separate flask containing pinacolone, slowly add the freshly prepared sodium hypobromite solution while maintaining the temperature of the reaction mixture between 10-20 °C with an ice bath. Stir the mixture vigorously for several hours.

  • Workup: After the reaction is complete (monitored by TLC or GC), destroy any excess sodium hypobromite by adding a small amount of sodium bisulfite.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~2 with concentrated hydrochloric acid. Extract the aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the ether layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by distillation under reduced pressure.

Visualizations

Haloform_Reaction_Workflow Workflow for Haloform Synthesis of this compound reagents Prepare Sodium Hypobromite Solution reaction React Pinacolone with Sodium Hypobromite reagents->reaction workup Quench Excess Reagent and Acidify reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry and Purify by Distillation extraction->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via the haloform reaction.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Product Yield start Low Yield of This compound check_reagents Check Purity and Anhydrous Conditions of Reagents start->check_reagents check_temp Verify Reaction Temperature Control start->check_temp check_workup Review Workup and Extraction Efficiency start->check_workup reagent_issue Impure or Wet Reagents check_reagents->reagent_issue temp_issue Incorrect Temperature (Side Reactions) check_temp->temp_issue workup_issue Product Loss During Purification check_workup->workup_issue solution1 Purify/Dry Reagents reagent_issue->solution1 solution2 Optimize Temperature Monitoring and Control temp_issue->solution2 solution3 Perform Multiple Extractions, Use Saturated Brine workup_issue->solution3

Caption: Logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of 2,2,3-Trimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2,3-trimethylbutanoic acid from a reaction mixture. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical synthesis of this compound?

A1: The synthesis of this compound, often carried out via a Grignard reaction with 3,3-dimethyl-2-butyl halide, can lead to several impurities. The most common include:

  • Unreacted Starting Materials: Residual 3,3-dimethyl-2-butyl halide.

  • Wurtz Coupling Byproduct: Formation of 2,2,4,4-tetramethylhexane (B12641242) from the coupling of the Grignard reagent.

  • Other Carboxylic Acids: Isomeric acids may form depending on the reaction conditions.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting the appropriate purification method.

PropertyValueReference
Appearance Colorless liquid or solid[1]
Odor Distinctive[1]
Molecular Weight 130.18 g/mol [2]
Boiling Point (of isomer 2,3,3-trimethylbutanoic acid) 203.6 °C at 760 mmHg[3]
Solubility Soluble in organic solvents, limited solubility in water[1]

Q3: Which purification techniques are most effective for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Acid-Base Extraction: Ideal for separating the acidic product from neutral and basic impurities.

  • Distillation (Fractional or Vacuum): Effective for separating the product from impurities with significantly different boiling points.

  • Recrystallization: Suitable if the product is a solid at room temperature and a suitable solvent is identified.

Troubleshooting Guides

Acid-Base Extraction

Problem: Low recovery of this compound after extraction.

Possible Cause Troubleshooting Step
Incomplete extraction into the aqueous basic layer. Ensure the pH of the aqueous solution is sufficiently high (at least 2 pH units above the pKa of the carboxylic acid) to deprotonate the acid completely. Use a strong enough base (e.g., NaOH or KOH).
Incomplete precipitation upon acidification. Ensure the pH of the aqueous layer is sufficiently low (at least 2 pH units below the pKa of the carboxylic acid) to fully protonate the carboxylate. Add acid dropwise and monitor the pH.
Emulsion formation. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Product is somewhat soluble in the aqueous layer. Perform multiple extractions with the organic solvent from the acidified aqueous layer to maximize recovery.

Problem: The final product is contaminated with neutral impurities.

Possible Cause Troubleshooting Step
Inefficient washing of the organic layer. After the initial extraction of the acid into the aqueous base, wash the organic layer containing neutral impurities with a fresh portion of the aqueous base to remove any residual acidic product.
Insufficient mixing during extraction. Ensure thorough mixing of the organic and aqueous layers to facilitate the transfer of the deprotonated acid into the aqueous phase.
Distillation

Problem: Co-distillation of impurities with the product.

Possible Cause Troubleshooting Step
Boiling points of the product and impurities are too close. Use a fractional distillation column with a higher number of theoretical plates for better separation. Consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference.
Bumping or uneven boiling. Use boiling chips or a magnetic stirrer to ensure smooth boiling.

Problem: Thermal decomposition of the product.

Possible Cause Troubleshooting Step
High distillation temperature. Use vacuum distillation to reduce the boiling point of the acid and minimize the risk of decomposition.
Recrystallization

Problem: The product "oils out" instead of crystallizing.

Possible Cause Troubleshooting Step
The solution is supersaturated at a temperature above the melting point of the product. Try using a larger volume of solvent or a different solvent system.
High concentration of impurities. Perform a preliminary purification step (e.g., acid-base extraction) to remove the bulk of impurities before attempting recrystallization.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem: Poor crystal yield.

Possible Cause Troubleshooting Step
Too much solvent was used. Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
The product is significantly soluble in the cold solvent. Use a different solvent or a solvent mixture where the product has lower solubility at low temperatures. Cool the solution in an ice bath or freezer to maximize precipitation.

Experimental Protocols

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Extraction: Add an aqueous solution of a base (e.g., 1 M NaOH or saturated NaHCO3) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of this compound into a clean flask.

  • Washing: Wash the organic layer with another portion of the basic solution to ensure complete extraction of the acid. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid (e.g., concentrated HCl) until the solution is acidic (pH < 2), which will precipitate the purified carboxylic acid.

  • Isolation: Extract the precipitated this compound back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure to obtain the purified product.

Fractional Distillation Protocol
  • Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point of this compound (the boiling point of the 2,3,3-isomer is 203.6 °C at atmospheric pressure; vacuum will lower this). Discard the initial lower-boiling fraction (forerun) and stop the distillation before the higher-boiling impurities distill over.

Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for carboxylic acids include water, ethanol/water mixtures, or toluene/hexane mixtures.[4]

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Gradually add more hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Reaction Mixture extraction Acid-Base Extraction start->extraction Crude Product distillation Distillation extraction->distillation Partially Purified recrystallization Recrystallization distillation->recrystallization Further Purification end Pure this compound recrystallization->end Final Product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic ImpureProduct Impure Product CheckPurity Assess Purity (TLC, GC, NMR) ImpureProduct->CheckPurity IdentifyImpurities Identify Impurities CheckPurity->IdentifyImpurities NeutralImpurities Neutral Impurities? IdentifyImpurities->NeutralImpurities BoilingPointDifference Significant BP Difference? NeutralImpurities->BoilingPointDifference No AcidBaseExtraction Perform Acid-Base Extraction NeutralImpurities->AcidBaseExtraction Yes SolidProduct Is Product Solid? BoilingPointDifference->SolidProduct No Distillation Perform Distillation BoilingPointDifference->Distillation Yes Recrystallization Perform Recrystallization SolidProduct->Recrystallization Yes PureProduct Pure Product SolidProduct->PureProduct No (if liquid) AcidBaseExtraction->BoilingPointDifference Distillation->SolidProduct Recrystallization->PureProduct

Caption: Decision tree for selecting the appropriate purification method for this compound.

References

Improving diastereoselectivity in asymmetric synthesis of 2,2,3-trimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of 2,2,3-trimethylbutanoic acid. The focus is on improving diastereoselectivity in the key methylation step using chiral auxiliaries.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the most common strategy for the asymmetric synthesis of this compound? The most prevalent and well-established method is the diastereoselective alkylation of an enolate derived from an N-acyl chiral auxiliary. Evans oxazolidinones are a widely used class of chiral auxiliaries for this purpose due to their high levels of stereocontrol.[1][2] The general workflow involves acylation of the chiral auxiliary with 3,3-dimethylbutanoyl chloride, diastereoselective methylation of the resulting N-acyl imide, and subsequent cleavage of the auxiliary.[1]
Why is achieving high diastereoselectivity in this synthesis challenging? The primary challenge stems from the steric hindrance of the tert-butyl group on the 3,3-dimethylbutanoyl moiety. This bulky group can influence the conformation of the enolate and the approach of the methylating agent, potentially leading to lower diastereoselectivity compared to less sterically congested substrates. Careful optimization of reaction conditions is crucial to overcome this steric effect.
Which chiral auxiliaries are recommended for this synthesis? Evans oxazolidinones, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone or (4S)-4-benzyl-2-oxazolidinone, are excellent choices.[2][3] These auxiliaries provide a rigid chiral environment that effectively directs the incoming electrophile to one face of the enolate.[2]
How is the diastereomeric ratio (d.r.) determined? The diastereomeric ratio of the alkylated product can be determined by ¹H NMR spectroscopy or chiral High-Performance Liquid Chromatography (HPLC) analysis of the crude product before cleavage of the auxiliary.[1]
What are the typical methods for cleaving the chiral auxiliary? The chiral auxiliary is commonly removed by hydrolysis. A widely used method is treatment with lithium hydroxide (B78521) and hydrogen peroxide.[1][3] This method is effective and generally proceeds without racemization of the newly formed stereocenter.

Troubleshooting Guides

Low Diastereoselectivity
Symptom Possible Cause(s) Suggested Solution(s)
Low diastereomeric ratio (e.g., < 90:10) 1. Incomplete enolate formation: Insufficient base or reaction time can lead to a mixture of starting material and enolate, affecting selectivity. 2. Non-optimal enolate geometry: The geometry of the enolate is critical for facial selectivity. This can be influenced by the base, solvent, and temperature. 3. Epimerization: The product may be epimerizing under the reaction or workup conditions. 4. Steric hindrance from the tert-butyl group: The bulky tert-butyl group can interfere with the directing effect of the chiral auxiliary.1. Ensure complete enolate formation: Use a slight excess of a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA).[1] Increase the enolization time and ensure the reaction is conducted under strictly anhydrous conditions. 2. Optimize reaction conditions:     - Base: NaHMDS often provides excellent results for forming the desired (Z)-enolate.[1]     - Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is the standard solvent.     - Temperature: Maintain a low temperature (-78 °C) throughout the enolization and alkylation steps to ensure kinetic control.[1] 3. Minimize epimerization: Quench the reaction at low temperature and perform the workup promptly. Avoid prolonged exposure to acidic or basic conditions. 4. Select a more sterically demanding chiral auxiliary: An auxiliary with a bulkier substituent (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) can enhance the facial bias and overcome the steric influence of the tert-butyl group.
Formation of multiple unexpected byproducts 1. Reaction with impurities: The presence of water or other electrophilic impurities can lead to side reactions. 2. Decomposition of reagents: The base or methylating agent may be of poor quality or have degraded. 3. Over-alkylation: If the product enolate is sufficiently reactive, a second alkylation may occur.1. Use high-purity, anhydrous reagents and solvents. Dry THF over sodium/benzophenone ketyl and distill under an inert atmosphere. 2. Use freshly opened or properly stored reagents. Titrate the base before use to determine its exact concentration. 3. Use a slight excess of the methylating agent (e.g., 1.5 equivalents of methyl iodide) and maintain a low reaction temperature. [1]
Low Yield
Symptom Possible Cause(s) Suggested Solution(s)
Low overall yield of this compound 1. Inefficient acylation: Incomplete reaction of the chiral auxiliary with 3,3-dimethylbutanoyl chloride. 2. Poor recovery during extraction: The product or intermediates may be lost during the workup and extraction steps. 3. Incomplete cleavage of the chiral auxiliary: The hydrolysis conditions may not be sufficient to completely remove the auxiliary.1. Optimize acylation conditions: Use an activating agent like 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. Ensure the reaction goes to completion by monitoring with TLC.[3] 2. Perform extractions carefully: Use an adequate volume of extraction solvent and perform multiple extractions to ensure complete recovery of the product. 3. Ensure complete hydrolysis: Increase the reaction time for the cleavage step or use a slight excess of lithium hydroxide and hydrogen peroxide. Monitor the reaction by TLC to confirm the disappearance of the N-acyl oxazolidinone.

Data Presentation

Table 1: Diastereoselective Methylation of N-(3,3-dimethylbutanoyl)oxazolidinone Derivatives

Chiral AuxiliaryBaseElectrophileSolventTemp (°C)Diastereomeric Ratio (d.r.)Yield (%)
(4S)-4-benzyl-2-oxazolidinoneNaHMDSCH₃ITHF-78>95:5~85-90
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneLDACH₃ITHF-78>98:2~88-93
(4S)-4-isopropyl-2-oxazolidinoneNaHMDSCH₃ITHF-78~90:10~80-85

Note: The data presented are representative values based on analogous reactions and the principles of asymmetric synthesis. Actual results may vary based on specific experimental conditions and the purity of reagents.

Experimental Protocols

Key Experiment: Asymmetric Methylation using (4S)-4-benzyl-2-oxazolidinone

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add triethylamine (B128534) (1.5 eq.).

  • Slowly add 3,3-dimethylbutanoyl chloride (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain N-(3,3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone.

Step 2: Diastereoselective Methylation

  • Dissolve the N-(3,3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir the solution for 30 minutes at -78 °C to form the sodium enolate.[1]

  • Add methyl iodide (1.5 eq.) to the reaction mixture.[1]

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.[1]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Purify by flash column chromatography to isolate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified N-(2,2,3-trimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone in a mixture of THF and water (4:1) at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).[1]

  • Stir the mixture vigorously at 0 °C for 2 hours.[1]

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Adjust the pH of the solution to ~10 with a saturated aqueous solution of sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_acylation Step 1: Acylation cluster_methylation Step 2: Diastereoselective Methylation cluster_cleavage Step 3: Auxiliary Cleavage Chiral Auxiliary (4S)-4-benzyl-2-oxazolidinone Acylation N-Acylation (Et3N, THF) Chiral Auxiliary->Acylation Acid Chloride 3,3-Dimethylbutanoyl Chloride Acid Chloride->Acylation N_Acyl_Imide N-(3,3-dimethylbutanoyl)- (4S)-4-benzyl-2-oxazolidinone Acylation->N_Acyl_Imide Enolate_Formation Enolate Formation (NaHMDS, THF, -78°C) N_Acyl_Imide->Enolate_Formation Alkylation Methylation (CH3I, -78°C) Enolate_Formation->Alkylation Alkylated_Product N-(2,2,3-trimethylbutanoyl)- (4S)-4-benzyl-2-oxazolidinone Alkylation->Alkylated_Product Cleavage Hydrolysis (LiOH, H2O2) Alkylated_Product->Cleavage Final_Product 2,2,3-Trimethylbutanoic Acid Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Experimental workflow for the asymmetric synthesis of this compound.

diastereoselectivity_factors cluster_reagents Reagents & Conditions cluster_substrate Substrate center Diastereoselectivity Base Base (e.g., NaHMDS, LDA) Base->center Solvent Solvent (e.g., THF) Solvent->center Temperature Temperature (e.g., -78°C) Temperature->center Auxiliary Chiral Auxiliary (Steric Bulk & Rigidity) Auxiliary->center Acyl_Group Acyl Group (tert-Butyl Steric Hindrance) Acyl_Group->center

Caption: Key factors influencing diastereoselectivity in the methylation step.

References

Technical Support Center: Overcoming Steric Hindrance in 2,2,3-Trimethylbutanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing 2,2,3-trimethylbutanoic acid in their synthetic workflows. The significant steric hindrance posed by the t-butyl-like environment of this carboxylic acid presents unique challenges in achieving efficient reactions.

Frequently Asked Questions (FAQs)

Q1: Why are standard esterification and amidation methods often ineffective for this compound?

A1: The tertiary α-carbon and the adjacent isopropyl group in this compound create substantial steric bulk around the carbonyl group. This physically obstructs the approach of nucleophiles, such as alcohols and amines, to the carbonyl carbon. Direct condensation reactions are generally inefficient because the basic nucleophile will deprotonate the acid to form a highly unreactive carboxylate salt[1]. Standard acid-catalyzed esterification (Fischer esterification) is often slow and requires harsh conditions, which can lead to side reactions. Similarly, direct amide formation by heating a mixture of the carboxylic acid and an amine is typically very slow and low-yielding[2].

Q2: What is the general strategy to overcome the steric hindrance of this compound?

A2: The core principle is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" the carbonyl for nucleophilic acyl substitution[1][3]. This involves a two-step approach: first, reaction with an activating agent to form a highly reactive intermediate (e.g., an acyl chloride, mixed anhydride, or active ester), followed by the introduction of the nucleophile (alcohol or amine). This strategy bypasses the need for direct attack on the sterically hindered carboxylic acid itself.

Q3: What are some common activating agents for sterically hindered carboxylic acids like this compound?

A3: Several classes of reagents are effective:

  • Acid Halogenating Agents: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used to convert carboxylic acids into highly reactive acyl chlorides[3][4].

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC), often used with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), is effective for forming esters (Steglich esterification) and amides under milder conditions[3][5].

  • Other Coupling Reagents: Reagents like 2,4,6-trichlorotriazine (TCT) can be used for activation, and their effectiveness can be enhanced with a Lewis base catalyst[6]. Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective for direct amidation[7].

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions

Problem: You are attempting to synthesize an ester of this compound using a standard Fischer esterification (acid catalyst, excess alcohol) and observing low conversion.

Troubleshooting Workflow:

start Low Yield in Esterification q1 Are you using Fischer Esterification? start->q1 a1_yes Switch to an activation method. q1->a1_yes Yes q2 Have you tried converting to the acyl chloride? a1_yes->q2 a2_no Use SOCl₂ or (COCl)₂ to form the acyl chloride, then add the alcohol. q2->a2_no No q3 Is your alcohol also sterically hindered or acid-sensitive? q2->q3 Yes end Improved Yield a2_no->end a3_yes Use a milder coupling method like DCC/DMAP (Steglich Esterification). q3->a3_yes Yes a3_no The acyl chloride method should be effective. Ensure anhydrous conditions. q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting workflow for low esterification yields.

Issue 2: Low Yield or No Reaction in Amidation Reactions

Problem: You are attempting to form an amide with this compound and an amine, but the reaction is not proceeding or the yield is very low.

Troubleshooting Workflow:

Q: Are you attempting a direct thermal condensation of the acid and amine? A: This is highly unlikely to work due to the steric hindrance and formation of the unreactive ammonium-carboxylate salt. An activation step is necessary.

Q: What is a reliable method for forming amides from this compound? A: The most robust method is to first convert the carboxylic acid to its acyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly electrophilic and will react readily with most primary and secondary amines.

Q: My amine is very valuable or has sensitive functional groups. Are there milder alternatives to the acyl chloride method? A: Yes. Modern peptide coupling reagents are designed for such scenarios. Consider using a carbodiimide-based coupling like DCC/DMAP or more advanced reagents like HATU or HOBt in combination with a carbodiimide. Another option is using titanium(IV) chloride (TiCl₄) as a mediator, which has been shown to be effective for a wide range of substrates[8].

Quantitative Data Summary

The following tables summarize reaction conditions and yields for methods applicable to sterically hindered carboxylic acids, providing a comparative basis for experimental design.

Table 1: Comparison of Esterification Methods for Sterically Hindered Acids

MethodActivating Agent/CatalystSolventTemperature (°C)Typical Reaction Time (h)Expected YieldReference
Acyl ChlorideThionyl Chloride (SOCl₂)Anhydrous DCM or THF0 to RT2 - 6Good to Excellent[4][5]
Steglich EsterificationDCC / DMAPAnhydrous DCM0 to RT12 - 24Good to Excellent[5]
Acid Catalysisp-Toluenesulfonic acidToluene (B28343) (with water removal)Reflux24 - 48Low to Moderate[9][10]

Table 2: Comparison of Amidation Methods for Sterically Hindered Acids

MethodActivating Agent/CatalystSolventTemperature (°C)Typical Reaction Time (h)Expected YieldReference
Acyl ChlorideOxalyl Chloride / cat. DMFAnhydrous DCM0 to RT2 - 6Good to Excellent[5]
TiCl₄ MediatedTitanium(IV) ChloridePyridine (B92270)852Moderate to Excellent[8]
Borate EsterB(OCH₂CF₃)₃MeCN60 - 8012 - 24Good[7]
TCT Activation2,4,6-Trichlorotriazine (TCT)AcetonitrileRT1 - 4Good to Excellent[6]

Experimental Protocols

Protocol 1: Esterification via the Acyl Chloride Intermediate

This two-step protocol is a robust method for esterifying this compound, especially with primary or secondary alcohols.

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Ester Formation a1 Dissolve acid in anhydrous DCM a2 Add oxalyl chloride (1.5 eq) and cat. DMF at 0 °C a1->a2 a3 Stir at RT until gas evolution ceases (1-2 h) a2->a3 a4 Concentrate in vacuo to remove excess reagent a3->a4 b3 Add acyl chloride solution dropwise a4->b3 Use crude acyl chloride directly b1 Dissolve alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM b2 Cool to 0 °C b1->b2 b2->b3 b4 Stir at RT for 2-12 h b3->b4 b5 Workup and purify b4->b5

Caption: Experimental workflow for esterification via an acyl chloride.

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.5 eq) or Thionyl chloride (2.0 eq)[4]

  • Anhydrous Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Alcohol (1.0 - 1.2 eq)

  • Pyridine or Triethylamine (1.2 eq)

Procedure:

Step 1: Formation of 2,2,3-trimethylbutanoyl chloride

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride dropwise, followed by one drop of DMF. Alternatively, add thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is complete when gas evolution (CO₂, CO, HCl or SO₂, HCl) ceases.

  • Remove the solvent and excess reagent under reduced pressure. The crude acyl chloride is typically used immediately in the next step.

Step 2: Reaction with Alcohol

  • In a separate flask, dissolve the alcohol and pyridine in anhydrous DCM and cool to 0 °C.

  • Dissolve the crude acyl chloride from Step 1 in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the alcohol/pyridine mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with dilute aqueous HCl. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography or distillation.

Protocol 2: Amidation using TiCl₄ Mediator

This one-pot protocol is effective for a wide range of amines and avoids the need to isolate the highly reactive acyl chloride.[8]

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 eq)

  • Titanium(IV) chloride (TiCl₄) (3.0 eq)

  • Pyridine (as solvent)

Procedure:

  • To a screw-capped vial, add this compound and dissolve it in pyridine.

  • Add the amine (1.0 eq) to the solution.

  • Carefully add TiCl₄ (3.0 eq) to the reaction mixture. The vial should be tightly sealed.

  • Heat the reaction mixture to 85 °C and stir for approximately 2 hours. Monitor the reaction by TLC for the disappearance of the carboxylic acid.

  • After cooling, remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Treat the residue with 1 N HCl solution and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.

References

Reducing byproduct formation in 2,2,3-trimethylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2,3-trimethylbutanoic acid. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide: Byproduct Formation

This guide addresses specific issues related to byproduct formation during the synthesis of this compound.

Q1: I am observing a significant amount of 2,2-dimethylpentanoic acid as a byproduct in my Koch-Haaf synthesis. How can I reduce its formation?

A1: The formation of 2,2-dimethylpentanoic acid in the Koch-Haaf reaction, when starting from precursors that can lead to a C7 backbone, is often due to carbocation rearrangements or the presence of isomeric impurities in the starting alkene. Here’s how you can address this:

  • Starting Material Purity: Ensure the purity of your starting alkene (e.g., 2,3-dimethyl-2-butene). Isomeric impurities can lead to different carbocation intermediates and, consequently, different carboxylic acid products. Use gas chromatography (GC) to analyze the purity of your starting material before use.

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress carbocation rearrangements. These rearrangements are often kinetically controlled and favored at higher temperatures. Experiment with running the reaction at the lower end of the recommended temperature range for the specific acid catalyst you are using.

  • Choice of Acid Catalyst: The strength and nature of the acid catalyst can influence the extent of carbocation rearrangements. While strong acids like sulfuric acid or hydrogen fluoride (B91410) are typically used, their high acidity can also promote isomerization. Experimenting with slightly milder acid systems or supported acid catalysts might offer better selectivity.

Q2: My Grignard reagent carboxylation is giving a low yield of this compound, and I suspect side reactions. What are the common byproducts and how can I avoid them?

A2: Low yields in Grignard reactions for carboxylic acid synthesis are common and can be attributed to several factors, leading to various byproducts.

  • Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Any trace of water will protonate the Grignard reagent, forming the corresponding alkane (2,2,3-trimethylbutane) and magnesium salts, thus reducing the yield of the desired carboxylic acid.

    • Troubleshooting Steps:

      • Thoroughly flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (nitrogen or argon) before use.

      • Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF or diethyl ether).

      • Ensure the alkyl halide used to prepare the Grignard reagent is anhydrous.

  • Wurtz Coupling: A common side reaction is the coupling of the alkyl halide with the Grignard reagent, which will produce a dimer. In the case of preparing the Grignard from a tertiary alkyl halide, this can be a significant issue.

    • Troubleshooting Steps:

      • Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.

      • Ensure the reaction temperature is controlled, as higher temperatures can favor coupling reactions.

  • Formation of Ketones and Tertiary Alcohols: If the Grignard reagent reacts with the initially formed carboxylate salt, it can lead to the formation of a ketone, which can then be attacked by another equivalent of the Grignard reagent to form a tertiary alcohol.

    • Troubleshooting Steps:

      • Perform the carboxylation at a low temperature (e.g., -78 °C using a dry ice/acetone bath) to minimize the reactivity of the carboxylate salt.

      • Use a large excess of freshly crushed dry ice and add the Grignard solution to the dry ice, rather than the other way around. This ensures that the Grignard reagent always encounters an excess of carbon dioxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary industrial and laboratory methods for the synthesis of this compound are the Koch-Haaf reaction and the carboxylation of a Grignard reagent.

  • Koch-Haaf Reaction: This method involves the reaction of an alkene (like 2,3-dimethyl-2-butene) or an alcohol with carbon monoxide in the presence of a strong acid catalyst.

  • Grignard Reagent Carboxylation: This involves the preparation of a Grignard reagent from a suitable alkyl halide (e.g., 2-chloro-2,3-dimethylbutane) and its subsequent reaction with carbon dioxide (dry ice).

Q2: How can I purify this compound from the byproducts mentioned?

A2: Purification of the final product is crucial. The following methods are commonly employed:

  • Distillation: Fractional distillation under reduced pressure is often effective for separating this compound from byproducts with different boiling points. For instance, isomeric acid byproducts may have slightly different boiling points that allow for separation with an efficient distillation column.

  • Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent at low temperatures, fractional crystallization can be an effective purification technique.

  • Chromatography: For small-scale preparations or for achieving very high purity, column chromatography on silica (B1680970) gel can be used to separate the desired acid from non-acidic byproducts and, in some cases, from other acidic impurities.

Data on Byproduct Formation

The following table summarizes known byproducts and their reported concentrations in a related industrial process for producing C7 carboxylic acids. This data can provide insight into potential impurities in the synthesis of this compound.

Byproduct NameChemical FormulaTypical Concentration (wt%)Synthesis Method
2,2-Dimethylpentanoic acidC₇H₁₄O₂3 - 4Koch-Haaf
This compound C₇H₁₄O₂ 0.26 Koch-Haaf (as a byproduct in another synthesis) [1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Koch-Haaf Reaction

This protocol describes the synthesis from 2,3-dimethyl-2-butene (B165504).

Materials:

  • 2,3-dimethyl-2-butene (high purity)

  • Concentrated Sulfuric Acid (98%)

  • Formic Acid (98-100%)

  • Ice-cold water

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Reactants: Slowly and simultaneously add 2,3-dimethyl-2-butene and formic acid to the stirred sulfuric acid from the dropping funnel, maintaining the temperature between 5-10 °C. The addition should be dropwise to control the exothermic reaction and gas evolution (carbon monoxide).

  • Reaction: After the addition is complete, continue stirring the mixture at the same temperature for 1-2 hours.

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with ice-cold water, followed by saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Grignard Reagent Carboxylation

This protocol describes the synthesis from 2-chloro-2,3-dimethylbutane (B1595545).

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • 2-chloro-2,3-dimethylbutane (anhydrous)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 3 M)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Grignard Reagent:

    • Place magnesium turnings and a small crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of 2-chloro-2,3-dimethylbutane in anhydrous diethyl ether.

    • Add a small portion of the alkyl halide solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Carboxylation:

    • Crush a large excess of dry ice in a separate flask and add a small amount of anhydrous diethyl ether to create a slurry.

    • Cool the Grignard reagent solution to room temperature and then slowly pour it onto the dry ice slurry with vigorous stirring.

    • Continue stirring until the mixture reaches room temperature and the excess dry ice has sublimed.

  • Work-up:

    • Slowly add cold hydrochloric acid to the reaction mixture to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by distillation under reduced pressure.

Visualizations

Koch_Haaf_Workflow start Start reactants 2,3-Dimethyl-2-butene Formic Acid Sulfuric Acid start->reactants reaction Reaction at 5-10°C reactants->reaction quench Quench with Ice reaction->quench extraction Extraction with Diethyl Ether quench->extraction wash Wash with H₂O, NaHCO₃, Brine extraction->wash dry Dry over MgSO₄ wash->dry evaporation Solvent Evaporation dry->evaporation purification Fractional Distillation evaporation->purification product This compound purification->product

Figure 1. Experimental workflow for the Koch-Haaf synthesis.

Grignard_Workflow cluster_grignard Grignard Reagent Preparation cluster_carboxylation Carboxylation and Work-up mg Mg Turnings grignard_formation Grignard Formation mg->grignard_formation alkyl_halide 2-Chloro-2,3-dimethylbutane in Anhydrous Ether alkyl_halide->grignard_formation carboxylation Carboxylation at -78°C grignard_formation->carboxylation dry_ice Dry Ice Slurry dry_ice->carboxylation workup Acidic Work-up (HCl) carboxylation->workup extraction Extraction with Ether workup->extraction purification_steps Wash with Brine -> Dry over Na₂SO₄ -> Solvent Evaporation -> Fractional Distillation extraction->purification_steps product This compound purification_steps->product

Figure 2. Experimental workflow for the Grignard synthesis.

Byproduct_Troubleshooting cluster_koch Koch-Haaf Synthesis cluster_grignard Grignard Synthesis issue High Byproduct Formation byproduct_koch 2,2-Dimethylpentanoic Acid Observed issue->byproduct_koch byproduct_grignard Low Yield / Multiple Side Products issue->byproduct_grignard cause_koch1 Impure Alkene byproduct_koch->cause_koch1 cause_koch2 Carbocation Rearrangement byproduct_koch->cause_koch2 solution_koch1 Check Purity (GC) cause_koch1->solution_koch1 solution_koch2a Lower Reaction Temp. cause_koch2->solution_koch2a solution_koch2b Optimize Acid Catalyst cause_koch2->solution_koch2b cause_grignard1 Moisture/Air Contamination byproduct_grignard->cause_grignard1 cause_grignard2 Wurtz Coupling byproduct_grignard->cause_grignard2 cause_grignard3 Ketone/Alcohol Formation byproduct_grignard->cause_grignard3 solution_grignard1 Use Anhydrous Conditions cause_grignard1->solution_grignard1 solution_grignard2 Slow Alkyl Halide Addition cause_grignard2->solution_grignard2 solution_grignard3 Low Temp. Carboxylation & Add Grignard to Dry Ice cause_grignard3->solution_grignard3

Figure 3. Troubleshooting logic for byproduct formation.

References

Troubleshooting peak tailing in GC analysis of 2,2,3-trimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of 2,2,3-trimethylbutanoic acid, with a focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half.[1][2] This results in a peak that does not return to the baseline as sharply as it rises, creating a "tail." This can compromise the accuracy of peak integration and quantification.[1] An asymmetry factor greater than 1.5 is a common indicator of problematic tailing.[1]

Q2: Why is this compound prone to peak tailing?

A2: this compound is a carboxylic acid. The polar carboxyl group (-COOH) contains an active hydrogen that can form strong secondary interactions, such as hydrogen bonds, with active sites within the GC system.[3][4][5] These active sites are often exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, column stationary phase, or fittings.[4] This interaction can cause some analyte molecules to be retained longer than others, leading to peak tailing.[6]

Q3: How can I differentiate between a chemical and a physical cause for peak tailing?

A3: A key diagnostic step is to observe the entire chromatogram. If all peaks, including non-polar compounds, exhibit tailing, the issue is likely due to a physical problem such as a poor column cut, improper column installation, or a leak creating dead volume.[4][7][8] Conversely, if only polar or acidic compounds like this compound are tailing while other non-polar peaks in the same run have good symmetry, the cause is likely chemical in nature, pointing towards active sites in the system.[4][7][9]

Q4: What is derivatization and can it help reduce peak tailing for this compound?

A4: Derivatization is a chemical modification of an analyte to improve its analytical properties for GC analysis.[10] For carboxylic acids, this typically involves converting the polar carboxyl group into a less polar and more volatile ester (e.g., methyl or silyl (B83357) esters).[11][12] This process eliminates the active hydrogen, significantly reducing the potential for interaction with active sites in the GC system and thus minimizing peak tailing.[9][11] Common derivatization reagents for carboxylic acids include BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) for silylation and various alkylating agents to form esters.[12][13][14]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Initial Checks & Easy Fixes

Problem: My this compound peak is tailing.

  • Question 1: Have you checked the column installation?

    • Answer: An improperly installed column can create dead volume or turbulence in the flow path, causing all peaks to tail.[4][7][8]

    • Action:

      • Ensure the column is cut squarely with no jagged edges or burrs.[1][4] A poor cut can partially block the column entrance.[4]

      • Verify the column is installed at the correct height within the inlet, following the manufacturer's instructions.[1][4] Incorrect positioning can create unswept volumes.[4]

      • Check for leaks at the inlet and detector fittings.

  • Question 2: When was the last time you performed inlet maintenance?

    • Answer: The inlet liner is a common source of contamination and active sites that can cause peak tailing for polar compounds.[15][16][17]

    • Action:

      • Replace the inlet liner with a new, deactivated liner. Using liners with glass wool can aid in sample volatilization but the wool itself must be deactivated.[18][19]

      • Replace the septum and O-ring to ensure a proper seal and prevent contamination.[15]

Method & System Investigation

If initial checks do not resolve the issue, a more in-depth investigation is required.

  • Question 3: Is your GC system sufficiently inert?

    • Answer: Active sites throughout the system can interact with your acidic analyte.

    • Action:

      • Inlet Liner: Always use a deactivated liner.[16][19] Tapered liners can help isolate the sample from the metal seal at the bottom of the inlet.[19]

      • GC Column: The column itself can become active over time, especially at the inlet end where non-volatile residues accumulate.[3] Trim 10-20 cm from the front of the column to remove contaminated sections.[1] If tailing persists, the column may need to be replaced. For acidic compounds, a column specifically designed and tested for inertness towards acids is recommended.

      • Column Choice: Ensure you are using a stationary phase with appropriate polarity. While "like dissolves like" is a general principle, highly polar phases can sometimes have more active sites if not properly deactivated.[20] An intermediate polar column is often a good starting point for carboxylic acids.

  • Question 4: Are your GC parameters optimized?

    • Answer: Suboptimal temperatures and flow rates can contribute to poor peak shape.

    • Action:

      • Inlet Temperature: The inlet temperature must be high enough to ensure complete and rapid vaporization of this compound.[21] A temperature that is too low can lead to slow sample transfer and broader peaks.

      • Oven Temperature: For splitless injections, the initial oven temperature should typically be 10-20°C below the boiling point of the sample solvent to ensure proper solvent focusing.[1][15]

      • Carrier Gas Flow Rate: An excessively low flow rate can increase the interaction time of the analyte with the column, potentially worsening tailing. Ensure the flow rate is set at or near the optimum for your column dimensions and carrier gas.

Data Summary

The following table summarizes the general impact of various GC parameters on peak tailing for active compounds like this compound.

ParameterSuboptimal ConditionEffect on Peak ShapeRecommended Action
Inlet Liner Active or ContaminatedIncreased TailingReplace with a new, deactivated liner.[15]
Column Installation Improper Depth / Poor CutTailing (all peaks)Re-cut and reinstall the column according to manufacturer specifications.[1][5]
Column Condition Contaminated Front SectionIncreased TailingTrim 10-20 cm from the column inlet.[1]
Column Type Mismatched PolarityTailingSelect a column with appropriate polarity and proven inertness.[5]
Inlet Temperature Too LowBroadening / TailingIncrease the inlet temperature to ensure rapid vaporization.[21]
Injection Volume Too LargePeak Fronting/TailingReduce injection volume to avoid overloading the column.[5]
Derivatization Not PerformedTailing due to active HDerivatize the acid to form a less polar ester.[9][11]

Experimental Protocols

Protocol 1: Inlet Maintenance

  • Cool the GC inlet and oven to a safe temperature (e.g., below 40°C).

  • Turn off the carrier gas flow to the inlet.

  • Vent the instrument.

  • Wearing appropriate gloves, remove the retaining nut for the septum.

  • Remove the old septum and O-ring.

  • Unscrew the inlet liner retaining nut.

  • Carefully remove the liner using forceps.

  • Inspect the inlet for any visible contamination.

  • Insert a new, deactivated liner of the correct type for your application.

  • Replace the O-ring and septum.

  • Reassemble the inlet, ensuring all connections are snug but not overtightened.

  • Restore carrier gas flow and perform a leak check.

Protocol 2: GC Column Trimming and Installation

  • Cool the GC inlet and detector to a safe temperature.

  • Turn off the carrier gas flow.

  • Carefully disconnect the column from the inlet and detector, loosening the column nuts.

  • Gently pull the column out from both ends.

  • Using a ceramic scoring wafer, lightly score the column about 10-20 cm from the inlet end.

  • Flex the column at the score to create a clean, square break. Inspect the cut with a magnifier to ensure it is not jagged.[5]

  • Wipe the column end with a lint-free cloth dampened with solvent (e.g., methanol (B129727) or isopropanol).

  • Slide a new nut and ferrule onto the freshly cut column end.

  • Insert the column into the inlet to the manufacturer-specified depth.

  • Tighten the column nut finger-tight, then an additional quarter-turn with a wrench.

  • Repeat the process for the detector end.

  • Restore carrier gas flow, perform a leak check, and condition the column if necessary.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

G Start Peak Tailing Observed for This compound CheckAllPeaks Are ALL peaks in the chromatogram tailing? Start->CheckAllPeaks PhysicalIssue Likely Physical Issue: Flow Path Disruption CheckAllPeaks->PhysicalIssue Yes ChemicalIssue Likely Chemical Issue: Active Site Interaction CheckAllPeaks->ChemicalIssue No CheckColumnCut Check Column Cut & Installation (Depth, Leaks) PhysicalIssue->CheckColumnCut CheckLiner Perform Inlet Maintenance: Replace Liner, Septum, O-ring ChemicalIssue->CheckLiner Start Here CheckColumnCut->CheckLiner TrimColumn Trim 10-20cm from Column Inlet CheckLiner->TrimColumn Resolved Problem Resolved CheckLiner->Resolved UseInertColumn Consider a New, Inert-Tested Column TrimColumn->UseInertColumn Derivatize Consider Derivatization of the Acid UseInertColumn->Derivatize OptimizeParams Optimize GC Parameters: Inlet Temp, Flow Rate Derivatize->OptimizeParams OptimizeParams->Resolved

Caption: Troubleshooting workflow for GC peak tailing.

References

Technical Support Center: Enhancing Resolution of 2,2,3-Trimethylbutanoic Acid Enantiomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 2,2,3-trimethylbutanoic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and achieve optimal peak resolution in High-Performance Liquid Chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound challenging?

A1: The chiral separation of this compound can be difficult due to its small size, structural rigidity, and the lack of a strong chromophore for sensitive UV detection. The steric hindrance caused by the three methyl groups near the chiral center can also impede effective interaction with the chiral stationary phase (CSP).[1] For these reasons, derivatization is often recommended to improve detectability and enhance interactions with the CSP.[1][2]

Q2: What are the recommended types of chiral stationary phases (CSPs) for separating this compound enantiomers?

A2: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are highly recommended as a starting point for the separation of chiral carboxylic acids like this compound.[3][4] These columns are known for their broad applicability and have demonstrated success in resolving a wide range of chiral compounds, including those with acidic functional groups.[5][6] Anion-exchange CSPs can also be effective for acidic compounds.[5] A screening of different columns is often necessary to find the optimal stationary phase.[4]

Q3: Is derivatization necessary for the HPLC analysis of this compound enantiomers?

A3: While direct analysis may be possible, derivatization is highly recommended.[1] this compound lacks a strong UV-absorbing chromophore, making sensitive detection difficult.[2] Derivatization with a chromophoric group, such as a p-bromophenacyl ester, can significantly enhance UV detection and promote stronger π-π interactions with the CSP, potentially leading to better resolution.[1] Another approach is to form diastereomeric amides by reacting the carboxylic acid with a chiral amine, which can then be separated on a standard achiral column.[2]

Q4: How does the mobile phase composition affect the resolution of this compound enantiomers?

A4: The mobile phase composition is a critical factor in achieving enantioselective separation. For polysaccharide-based CSPs, normal-phase chromatography is often employed. The ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol (B130326) or ethanol) significantly influences retention and resolution.[1][4] Small changes in the percentage of the alcohol modifier can have a substantial impact.[1] The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid (0.1%), is often necessary to improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid.[1][4]

Troubleshooting Guide

Issue 1: Poor or No Resolution

If you are observing co-eluting peaks or very poor separation of the enantiomers, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Resolution

cluster_0 Initial Check cluster_1 Corrective Actions cluster_2 Further Optimization start Poor/No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_mp Is the Mobile Phase optimized? start->check_mp check_derivatization Is derivatization required? start->check_derivatization screen_csps Screen Polysaccharide-based CSPs (Cellulose/Amylose derivatives) check_csp->screen_csps optimize_mp Systematically vary alcohol modifier % (e.g., 5-20%) Add 0.1% TFA to mobile phase check_mp->optimize_mp derivatize Derivatize with a UV-active group (e.g., p-bromophenacyl bromide) check_derivatization->derivatize optimize_flow Decrease flow rate screen_csps->optimize_flow optimize_mp->optimize_flow derivatize->optimize_flow optimize_temp Optimize column temperature (e.g., 15-40°C) optimize_flow->optimize_temp end Improved Resolution optimize_temp->end

Caption: A troubleshooting workflow for addressing poor peak resolution.

Possible Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) Screen different polysaccharide-based CSPs (e.g., cellulose or amylose derivatives). These have broad applicability for chiral acids.[4][5]
Suboptimal Mobile Phase Composition Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the n-hexane mobile phase. Start with a 90:10 hexane:isopropanol mixture and adjust the alcohol content in 5% increments.[1] Also, try different alcohol modifiers.[4]
Analyte Ionization Add a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase to suppress the ionization of the carboxylic acid group, which can significantly improve peak shape and resolution.[1][4]
Inappropriate Flow Rate or Temperature Lowering the flow rate can often improve resolution by allowing more time for interactions with the CSP.[4][7] Additionally, optimizing the column temperature (e.g., testing at 15°C, 25°C, and 40°C) can enhance the stability of the transient diastereomeric complexes and improve separation.[1]
Lack of Strong Interaction Moiety If resolution is still poor, consider derivatizing the carboxylic acid to an ester or amide with a chromophoric group to enhance π-π interactions with the CSP.[1]
Issue 2: Peak Tailing or Broad Peaks
Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase Add a competitive agent like 0.1% trifluoroacetic acid (TFA) to the mobile phase. This can block active sites on the silica (B1680970) support that may be causing secondary interactions.[1][8]
Column Overload Reduce the injection volume or the concentration of the sample.[1][8] Overloading the column can lead to peak broadening and asymmetry.[7]
Inappropriate Mobile Phase pH (for Reversed-Phase) If using reversed-phase chromatography, ensure the mobile phase pH is at least one unit away from the pKa of the analyte to maintain a single ionic form.[1]
Column Contamination or Degradation Flush the column with a strong solvent as recommended by the manufacturer.[7] If the problem persists, the column may be degraded and require replacement.[9][10]
Issue 3: Inconsistent Retention Times
Possible Cause Recommended Solution
Fluctuations in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed before use. Using an in-line degasser is recommended.[8] For reversed-phase, it is often better to use pre-mixed mobile phases.
Temperature Fluctuations Use a column thermostat to maintain a stable column temperature. Fluctuations in ambient laboratory temperature can affect retention times.[5]
Insufficient Column Equilibration Before starting a sequence of injections, ensure the column is thoroughly equilibrated with the mobile phase. Flushing with at least 10-20 column volumes is a good practice.[5]
System Leaks Check for any leaks in the HPLC system, as this can cause fluctuations in flow rate and pressure, leading to inconsistent retention times.[9]

Experimental Protocols

Note: The following protocols are based on established methods for structurally similar chiral carboxylic acids and should be adapted and optimized for this compound.

Protocol 1: Direct Chiral HPLC Method Development

This protocol outlines a general workflow for developing a direct chiral HPLC method.

Direct Chiral HPLC Method Development Workflow

cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Optimization prep_sample Prepare Racemic Standard (e.g., 1 mg/mL in mobile phase) inject Inject Sample (5-10 µL) prep_sample->inject prep_mobile_phase Prepare Mobile Phase (e.g., n-Hexane/IPA/TFA 90:10:0.1) equilibrate Equilibrate Polysaccharide CSP Column (>30 min) prep_mobile_phase->equilibrate equilibrate->inject analyze Analyze Chromatogram inject->analyze no_sep No/Poor Separation analyze->no_sep Evaluate partial_sep Partial Separation analyze->partial_sep Evaluate good_sep Good Separation analyze->good_sep Evaluate optimize_mp Optimize Mobile Phase (Vary alcohol %) no_sep->optimize_mp partial_sep->optimize_mp optimize_conditions Optimize Flow Rate & Temperature optimize_mp->optimize_conditions optimize_conditions->good_sep

Caption: Experimental workflow for direct chiral HPLC method development.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase diluent.

    • From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL.[3]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[3]

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-hexane/isopropanol (90:10, v/v) with 0.1% trifluoroacetic acid (TFA).[4]

    • Degas the mobile phase using an in-line degasser or by sonication.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based chiral column (e.g., Chiralpak series).

    • Flow Rate: 1.0 mL/min.[3][4]

    • Column Temperature: 25°C.[4]

    • Detection: UV at 210 nm (as carboxylic acids have low absorbance at higher wavelengths).[4][5]

    • Injection Volume: 5-10 µL.[4]

  • Optimization:

    • If separation is partial, optimize the mobile phase by varying the percentage of the alcohol modifier (e.g., from 5% to 20%).[4]

    • If resolution is still insufficient, try a different alcohol modifier (e.g., ethanol).[4]

    • Further optimize by adjusting the flow rate (e.g., decreasing to 0.8 mL/min) and column temperature.[7]

Protocol 2: Indirect Chiral HPLC via Diastereomer Formation
  • Derivatization to form Diastereomers:

    • Activate the carboxylic acid group of racemic this compound using a suitable coupling agent (e.g., a carbodiimide).

    • React the activated acid with a chiral amine (e.g., (R)- or (S)-1-(1-anthryl)ethylamine) in an appropriate solvent. The anthryl group provides a strong UV chromophore for sensitive detection.[2]

    • After the reaction is complete, perform a simple workup to remove excess reagents. The resulting diastereomeric amides can be directly analyzed.[2]

  • Achiral HPLC Analysis:

    • Column: Standard reversed-phase column (e.g., C18, 5 µm particle size).[2]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[2]

    • Detection: UV or Fluorescence detector, set to an appropriate wavelength for the chromophore introduced during derivatization.[2]

    • Optimize the gradient and flow rate to achieve baseline separation of the two diastereomers.

Data Summary Tables

Table 1: Recommended Starting Conditions for Direct Chiral HPLC

Parameter Recommended Condition Notes
Chiral Stationary Phase Polysaccharide-based (Cellulose or Amylose derivatives)A screening of different CSPs is often beneficial.[4]
Mobile Phase Mode Normal PhaseA non-polar mobile phase with a polar modifier is typically used.[4]
Mobile Phase Composition n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)The alcohol percentage is a key parameter for optimization.[1][4]
Flow Rate 1.0 mL/minLower flow rates may improve resolution.[4][7]
Column Temperature 25°CCan be optimized between 15°C and 40°C.[1]
Detection Wavelength 210 nmDue to the lack of a strong chromophore.[4][5]
Injection Volume 5-10 µLReduce if peak broadening is observed.[4]

Table 2: Mobile Phase Optimization Guide

Mobile Phase Mode Typical Composition Optimization Notes
Normal Phase (NP) n-Hexane / 2-Propanol / TFA (80:20:0.1, v/v/v)Adjust the alcohol percentage to modify retention. Ethanol can also be screened as a modifier.[5]
Polar Organic (PO) Acetonitrile / Methanol / Acetic Acid / Triethylamine (95:5:0.1:0.1, v/v/v/v)Useful for compounds with polar functional groups.
Reversed-Phase (RP) Water (with 20 mM Ammonium Acetate, pH 5) / Acetonitrile (70:30, v/v)Adjust the organic modifier percentage and pH.[5]

References

Minimizing degradation of 2,2,3-trimethylbutanoic acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of 2,2,3-trimethylbutanoic acid during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during analysis?

A1: The degradation of this compound can be attributed to several factors, primarily related to sample handling, storage, and the analytical method itself. Key causes include:

  • pH Instability: Extreme pH conditions can lead to the degradation of the carboxylic acid group.

  • Oxidative Degradation: Exposure to oxygen, especially when catalyzed by metal ions, can be a concern.[1]

  • Thermal Stress: High temperatures during sample processing or analysis (particularly in GC-MS) can cause decarboxylation or other thermal degradation.[2]

  • Enzymatic Activity: In biological samples, residual enzymatic activity can metabolize the analyte.[1][3]

  • Repeated Freeze-Thaw Cycles: These cycles can introduce oxygen and accelerate degradation.[1][4]

  • Adsorption: The polar carboxylic acid group can adsorb to active sites on glass or metal surfaces, leading to analyte loss.[1]

Q2: What are the recommended storage conditions for samples containing this compound?

A2: Proper storage is crucial to maintain the integrity of your samples. For optimal stability, samples should be stored at low temperatures, ideally at -20°C or -80°C for long-term storage.[1] It is also recommended to aliquot samples into single-use vials to avoid repeated freeze-thaw cycles.[1] For short-chain fatty acids in fecal specimens, storage in a preservative solution at 30°C has been shown to maintain stability for up to 28 days.[5]

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is highly recommended, especially for gas chromatography (GC) analysis. Due to its polarity and relatively low volatility, direct analysis of this compound by GC can result in poor peak shape and low sensitivity.[6] Derivatization converts the carboxylic acid into a more volatile and thermally stable derivative.[2][6] For liquid chromatography (LC) analysis, derivatization can improve ionization efficiency and retention on reversed-phase columns.[7]

Q4: Which derivatization method is best for this compound?

A4: The choice of derivatization reagent depends on the analytical technique (GC or LC) and the specific requirements of your assay. Two common and effective methods are silylation and esterification.

  • Silylation (for GC-MS): Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used to create trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and less polar.[6][8]

  • Esterification (for GC-MS and LC-MS): Reagents like Pentafluorobenzyl bromide (PFBBr) or methanolic HCl can be used to form esters.[6][8][9] PFB esters are particularly useful for GC-MS with an electron capture detector (ECD) due to their electron-capturing properties, which can enhance sensitivity.[6]

A comparison of these methods is provided in the table below.

Troubleshooting Guides

Issue 1: Low Analyte Recovery

If you are experiencing low recovery of this compound, consider the following potential causes and solutions.

Possible Cause Troubleshooting Step
Incomplete Extraction Optimize the extraction solvent and method. For biological matrices, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
Adsorption to Surfaces Use silanized glassware or low-adsorption polypropylene (B1209903) tubes to minimize loss of the analyte.[1]
Degradation during Sample Preparation Process samples on ice to minimize enzymatic activity and thermal degradation.[1] Consider adding an antioxidant like ascorbic acid to the extraction solvent if oxidative degradation is suspected.[1]
Incomplete Derivatization Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Ensure the sample is dry before adding silylation reagents, as water can interfere with the reaction.[6]

Issue 2: Poor Peak Shape (Tailing or Fronting) in GC-MS

Poor peak shape is a common issue when analyzing polar compounds like carboxylic acids.

Possible Cause Troubleshooting Step
Analyte Adsorption in GC System Use a deactivated GC liner and column. Regularly check for and clean active sites in the injector port.
Incomplete Derivatization As mentioned above, optimize the derivatization procedure to ensure complete conversion of the analyte. Residual underivatized acid will exhibit poor chromatography.
High Injection Temperature While high temperatures are needed for volatilization, excessive heat can cause on-column degradation. Optimize the injection port temperature.
Inappropriate GC Column Use a column with a suitable stationary phase for the analysis of fatty acid derivatives.

Issue 3: High Variability Between Replicate Samples

High variability can compromise the reliability of your results.

Possible Cause Troubleshooting Step
Inconsistent Sample Handling Time Standardize the time between sample collection, processing, and analysis. Keep all samples on ice throughout the process.[1]
Enzymatic Activity For biological samples, process them as quickly as possible and store them at ≤ -20°C. Consider using enzyme inhibitors if appropriate for your sample matrix.[1]
Freeze-Thaw Cycles Prepare single-use aliquots of samples and standards to avoid repeated freezing and thawing.[1]
Inconsistent Derivatization Ensure precise and consistent addition of derivatization reagents and adherence to optimized reaction conditions for all samples.

Experimental Protocols

Protocol 1: Silylation using BSTFA for GC-MS Analysis

This protocol is adapted for sterically hindered carboxylic acids like this compound.

Materials:

  • Sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Suitable solvent (e.g., pyridine (B92270) or acetonitrile)

  • Reaction vials

  • Nitrogen evaporator

  • Heating block

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen. Water can interfere with the silylation reaction.[6]

  • Reagent Addition: To the dried sample in a reaction vial, add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of BSTFA (with 1% TMCS as a catalyst for sterically hindered acids). A 2:1 molar excess of the silylating reagent to the analyte is recommended.[6]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 2: Esterification using PFBBr for GC-MS or LC-MS Analysis

This method forms pentafluorobenzyl (PFB) esters.

Materials:

  • Sample containing this compound

  • Pentafluorobenzyl bromide (PFBBr) solution in acetone (B3395972) (e.g., 100 mM)

  • Base catalyst (e.g., diisopropylethylamine)

  • Extraction solvent (e.g., hexane)

  • Reaction vials

  • Heating block

Procedure:

  • Sample Preparation: Ensure the sample is in a suitable solvent. If in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent first.

  • Derivatization Reaction: To 200 µL of the sample, add a small amount of base catalyst followed by 400 µL of the 100 mM PFBBr in acetone solution.[6]

  • Incubation: Cap the vial and incubate the mixture at 60°C for 60-90 minutes.[6]

  • Extraction: After cooling, add an extraction solvent like hexane (B92381) and vortex to extract the PFB ester.

  • Analysis: Transfer the upper hexane layer to a clean vial for GC-MS or LC-MS analysis.[6]

Data Presentation

Table 1: Comparison of Derivatization Methods for this compound Analysis

Method Technique Advantages Disadvantages
Silylation (e.g., BSTFA) GC-MSRobust and widely used. TMS derivatives are volatile and less polar.[6]Derivatives can be sensitive to moisture.
Esterification (e.g., PFBBr) GC-MS, LC-MSPFB esters can enhance sensitivity with an electron capture detector (ECD) in GC.[6] Suitable for both GC and LC.May require an extraction step after derivatization.
Esterification (e.g., Methanolic HCl) GC-MSReagents are relatively inexpensive.May require harsher reaction conditions (e.g., heating).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection Storage Storage (-80°C) SampleCollection->Storage Extraction Extraction Storage->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Dried Extract GCMS_LCMS GC-MS or LC-MS Analysis Derivatization->GCMS_LCMS DataProcessing Data Processing GCMS_LCMS->DataProcessing

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_workflow Start Problem Encountered (e.g., Low Recovery) CheckExtraction Review Extraction Protocol? Start->CheckExtraction CheckStorage Assess Storage Conditions? CheckExtraction->CheckStorage No OptimizeExtraction Optimize Solvent/Method CheckExtraction->OptimizeExtraction Yes CheckDerivatization Verify Derivatization? CheckStorage->CheckDerivatization No UseInertware Use Silanized Glassware CheckStorage->UseInertware Yes OptimizeDeriv Optimize Reagents/Conditions CheckDerivatization->OptimizeDeriv Yes Reanalyze Re-analyze Sample CheckDerivatization->Reanalyze No OptimizeExtraction->Reanalyze UseInertware->Reanalyze OptimizeDeriv->Reanalyze

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 2,2,3-trimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantitative analysis of 2,2,3-trimethylbutanoic acid and similar branched-chain fatty acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In LC-MS/MS, this results in either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[2] this compound, being a small organic acid, is often analyzed in complex biological matrices like plasma, serum, or urine. These matrices contain high concentrations of endogenous substances such as phospholipids (B1166683), salts, and proteins that can interfere with the ionization process in the mass spectrometer's source, making matrix effects a significant concern.[3]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion (Qualitative): This method provides a qualitative profile of where ion suppression or enhancement occurs throughout a chromatographic run.[2][4] A solution of this compound is continuously infused into the LC flow after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal indicates the retention time of interfering components.[5]

  • Post-Extraction Spike (Quantitative): This is the most common quantitative method.[6] You compare the peak area of the analyte spiked into a blank matrix extract (Response B) with the peak area of the analyte in a neat (clean) solvent (Response A). The Matrix Factor (MF) is calculated as MF = B/A .

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.[5]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the most recognized and effective technique to correct for matrix effects.[2] A SIL-IS, such as this compound-¹³C₃ or D₅, has nearly identical chemical and physical properties to the analyte.[7] It will co-elute and experience the same degree of ion suppression or enhancement, allowing for reliable normalization and accurate quantification.[8] When a SIL-IS is unavailable, a structural analog can be used, but with careful validation.[9]

Q4: My signal for this compound is inconsistent or suppressed. What are the immediate troubleshooting steps?

A4: If you suspect matrix effects are causing poor data quality, consider the following:

  • Improve Sample Preparation: This is the most effective way to circumvent ion suppression.[10] Move from a simple protein precipitation (PPT) method, which is known to leave behind many interfering components like phospholipids, to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[11]

  • Optimize Chromatography: Modify your LC method to improve the separation between this compound and co-eluting matrix components.[12] Try adjusting the gradient profile, changing the mobile phase pH, or using a column with a different chemistry.

  • Dilute the Sample: If the assay sensitivity is high enough, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[2][12]

Troubleshooting Guides

Issue 1: Poor Reproducibility and Accuracy in Quality Control (QC) Samples

This is a classic symptom of variable matrix effects between different samples.

Logical Troubleshooting Flow

start Poor Reproducibility/Accuracy in QCs check_is Review Internal Standard (IS) Response start->check_is is_ok IS Response Stable check_is->is_ok  Yes is_erratic IS Response Erratic check_is->is_erratic  No quantify_me Quantify Matrix Effect (Post-Extraction Spike) is_ok->quantify_me use_sil_is Implement a Stable Isotope-Labeled IS is_erratic->use_sil_is If not already using SIL-IS me_high Matrix Effect > 20%? quantify_me->me_high troubleshoot_prep Optimize Sample Preparation (Switch from PPT to LLE/SPE) me_high->troubleshoot_prep  Yes troubleshoot_lc Optimize Chromatography (Change Gradient/Column) me_high->troubleshoot_lc  No (Consider other error sources) end_ok Problem Resolved troubleshoot_prep->end_ok troubleshoot_lc->end_ok use_sil_is->end_ok

Caption: Troubleshooting workflow for poor reproducibility.

Quantitative Data: Impact of Sample Preparation on Matrix Effects

Sample Preparation MethodTypical Matrix Factor (MF)Ion Suppression/EnhancementRelative Cleanliness & Efficacy
Protein Precipitation (PPT) with Acetonitrile0.45 - 0.75Significant SuppressionLow : Fast and simple, but leaves high levels of phospholipids and other interferences.[11]
Liquid-Liquid Extraction (LLE) with MTBE/Hexane0.85 - 1.05Minimal SuppressionMedium : More selective than PPT; removes many non-polar interferences. Recovery of polar analytes can be challenging.[11]
Solid-Phase Extraction (SPE) - Mixed-Mode Anion Exchange0.95 - 1.10NegligibleHigh : Highly selective, providing the cleanest extracts and the most significant reduction in matrix effects.[11][13]

Note: Matrix Factor is defined as the analyte response in the presence of matrix divided by the response in a clean solvent. A value < 1 indicates suppression.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is designed to extract acidic compounds like this compound from plasma while minimizing interferences.

  • Sample Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of the working internal standard solution (ideally, a SIL-IS of this compound).

  • Acidification: Add 20 µL of 1% formic acid in water to the plasma. This step is crucial to neutralize the carboxylate group (pKa ~4.8), making the analyte more soluble in organic solvents.[10]

  • Vortex: Briefly vortex the sample (10 seconds).

  • Extraction: Add 600 µL of a non-polar organic solvent (e.g., methyl tert-butyl ether (MTBE) or a 90:10 hexane:ethyl acetate (B1210297) mixture).

  • Mix: Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Analysis: Vortex, and inject into the LC-MS/MS system.

Sample Preparation Workflow Comparison

The following diagram illustrates the relative complexity and effectiveness of common sample preparation techniques.

cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) plasma Plasma Sample ppt1 Add Acetonitrile (3:1) lle1 Acidify & Add Solvent spe1 Condition & Load ppt2 Vortex & Centrifuge ppt1->ppt2 ppt_out Inject Supernatant (High Matrix) ppt2->ppt_out lle2 Vortex & Centrifuge lle1->lle2 lle3 Evaporate & Reconstitute lle2->lle3 lle_out Inject Extract (Medium Matrix) lle3->lle_out spe2 Wash Interferences spe1->spe2 spe3 Elute & Evaporate spe2->spe3 spe_out Inject Extract (Low Matrix) spe3->spe_out

Caption: Comparison of sample preparation workflows.

References

Validation & Comparative

The Impact of Chain Branching on Carboxylic Acid Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of carboxylic acids is a cornerstone of organic synthesis, particularly in the formation of esters and amides, which are fundamental linkages in numerous pharmaceuticals and functional materials. The structure of the carboxylic acid, specifically the degree of branching near the carboxyl group, plays a pivotal role in dictating its reactivity. This guide provides an objective comparison of the reactivity of branched-chain carboxylic acids, supported by experimental data and detailed methodologies, to aid in the selection and application of these critical building blocks.

Executive Summary

Increased steric hindrance resulting from chain branching significantly impedes the reactivity of carboxylic acids in common reactions such as esterification and amidation. This guide will demonstrate this principle by comparing a linear carboxylic acid, n-butyric acid, with its branched isomers, isobutyric acid and pivalic acid. The general trend observed is a decrease in reaction rate with an increase in the number and proximity of alkyl groups to the carboxyl functional group. This effect is primarily due to the physical obstruction of the reaction center, which hinders the approach of nucleophiles.

The Role of Steric Hindrance

Steric hindrance is the slowing of chemical reactions due to the spatial arrangement of atoms.[1] In the context of carboxylic acid reactivity, bulky alkyl groups near the carboxyl group create a congested environment, making it more difficult for other molecules to approach and react with the carbonyl carbon.[1] This concept can be visualized as trying to fit a key into a lock that has bulky objects partially obstructing the keyhole. The more obstructed the keyhole (the reaction center), the slower and less efficient the process will be.

The following diagram illustrates the increasing steric bulk from n-butyric acid to pivalic acid.

Steric_Hindrance cluster_0 Increasing Steric Hindrance n-Butyric_Acid n-Butyric Acid (Least Hindered) Isobutyric_Acid Isobutyric Acid (Moderately Hindered) n-Butyric_Acid->Isobutyric_Acid More Crowding Pivalic_Acid Pivalic Acid (Most Hindered) Isobutyric_Acid->Pivalic_Acid Most Crowding

Caption: Increasing steric hindrance from linear to highly branched carboxylic acids.

Comparative Reactivity Data

The following tables summarize the impact of chain branching on the reactivity of C4 and C5 carboxylic acids in esterification and amidation reactions. The data is presented as relative reaction rates, with the linear isomer set as the baseline.

Esterification Reactivity

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[1] The rate of this reaction is highly sensitive to steric hindrance around the carbonyl carbon of the carboxylic acid.

Table 1: Relative Rates of Esterification with Ethanol (B145695)

Carboxylic AcidStructureRelative Rate of Esterification
n-Butyric AcidCH₃CH₂CH₂COOH1.00
Isobutyric Acid(CH₃)₂CHCOOHSlower (exact value varies)
Pivalic Acid(CH₃)₃CCOOHSignificantly Slower

Note: While exact comparative kinetic data under identical conditions is scarce in publicly available literature, the qualitative trend is well-established. The significant decrease in reactivity for pivalic acid is consistently reported.

Amidation Reactivity

Amidation, the formation of an amide from a carboxylic acid and an amine, is another critical transformation in organic synthesis. Similar to esterification, this reaction is also subject to steric effects.

Table 2: Relative Rates of Amidation with a Primary Amine

Carboxylic AcidStructureRelative Rate of Amidation
n-Butyric AcidCH₃CH₂CH₂COOH1.00
Isobutyric Acid(CH₃)₂CHCOOHSlower
Pivalic Acid(CH₃)₃CCOOHSignificantly Slower

Note: The reactivity trend in amidation mirrors that of esterification, with increasing steric bulk leading to a decrease in reaction rate.

Experimental Protocols

The following are representative experimental protocols for comparing the esterification and amidation rates of branched-chain carboxylic acids.

Fischer Esterification: Kinetic Analysis

This protocol describes a method for determining the relative rates of esterification of n-butyric acid, isobutyric acid, and pivalic acid with an alcohol (e.g., ethanol) using an acid catalyst.

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Sampling cluster_analysis Analysis cluster_data Data Processing A Prepare separate reaction mixtures for each carboxylic acid: - Carboxylic Acid (1.0 M) - Ethanol (5.0 M) - Sulfuric Acid (0.1 M) B Incubate mixtures at a constant temperature (e.g., 60°C) A->B C Withdraw aliquots at regular time intervals B->C D Quench the reaction in each aliquot C->D E Analyze the concentration of the ester product by Gas Chromatography (GC) D->E F Plot ester concentration vs. time for each carboxylic acid E->F G Determine the initial reaction rate from the slope of the curve F->G H Calculate relative rates G->H

Caption: Experimental workflow for kinetic analysis of Fischer esterification.

Materials:

  • n-Butyric acid

  • Isobutyric acid

  • Pivalic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Gas chromatograph (GC) with a suitable column

  • Thermostated water bath or heating block

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Preparation of Reaction Solutions: For each carboxylic acid, prepare a reaction mixture in a sealed vial containing the carboxylic acid (1.0 M), ethanol (5.0 M), and sulfuric acid (0.1 M).

  • Reaction: Place the reaction vials in a thermostated bath at a constant temperature (e.g., 60 °C) and start a timer.

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction vial.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent containing an internal standard.

  • Analysis: Analyze the quenched samples by GC to determine the concentration of the ester product.

  • Data Analysis: Plot the concentration of the ester formed against time for each carboxylic acid. The initial rate of reaction can be determined from the initial slope of this curve. Compare the initial rates to determine the relative reactivity.

Amidation: Comparative Analysis

This protocol outlines a method to compare the amidation rates of the carboxylic acid isomers with a primary amine.

Materials:

  • n-Butyric acid

  • Isobutyric acid

  • Pivalic acid

  • A primary amine (e.g., benzylamine)

  • A coupling agent (e.g., DCC - N,N'-dicyclohexylcarbodiimide)

  • A suitable solvent (e.g., dichloromethane)

  • High-performance liquid chromatograph (HPLC)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In separate reaction vessels, dissolve each carboxylic acid (1.0 mmol) and the primary amine (1.0 mmol) in the solvent.

  • Initiation: Add the coupling agent (1.1 mmol) to each reaction vessel at a controlled temperature (e.g., 0 °C).

  • Monitoring: Monitor the progress of each reaction over time by taking small aliquots and analyzing them by HPLC to measure the formation of the amide product.

  • Comparison: Compare the time required to reach a certain percentage of conversion (e.g., 50%) for each carboxylic acid to determine their relative reactivity.

Conclusion

The degree of branching in carboxylic acids has a profound and predictable effect on their reactivity. The principle of steric hindrance dictates that as the substitution on the α-carbon increases, the rate of reactions such as esterification and amidation decreases. This guide provides a framework for understanding and predicting the reactivity of branched-chain carboxylic acids, enabling researchers to make informed decisions in their synthetic endeavors. The provided experimental protocols offer a starting point for quantitative comparison of these important building blocks.

References

A Comparative Guide to the Validation of Analytical Methods for 2,2,3-trimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2,2,3-trimethylbutanoic acid, a branched-chain short-chain fatty acid (SCFA). The accurate determination of this compound in various matrices is crucial for researchers, scientists, and drug development professionals. This document outlines common analytical techniques, their performance characteristics, and detailed experimental protocols to aid in method selection and implementation.

Overview of Analytical Methodologies

The quantification of this compound, due to its polarity and potential for volatility after derivatization, is primarily achieved through chromatographic techniques coupled with mass spectrometry. The two most prominent methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of short-chain fatty acids, including this compound. These values are based on established methods for similar analytes and reflect common outcomes of method validation.[1][2]

Parameter GC-MS LC-MS/MS Typical Acceptance Criteria (ICH Q2(R1))
Linearity (r²) > 0.99> 0.995r² ≥ 0.99
Accuracy (% Recovery) 85-115%90-110%80-120% of the true value
Precision (%RSD) < 15%< 10%≤ 15% for sample concentrations, ≤ 20% at LOQ
Limit of Detection (LOD) Low ng/mL to pg/mLLow ng/mL to pg/mLSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) ng/mL rangeng/mL rangeSignal-to-noise ratio of 10:1
Specificity High (with derivatization)High (with tandem MS)No interference from matrix components
Robustness ModerateHighConsistent results with small variations in method parameters

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase volatility and thermal stability.[3]

1. Sample Preparation and Extraction

  • Internal Standard Addition: To 100 µL of the sample (e.g., plasma, urine), add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Acidification: Acidify the sample to a pH of approximately 2 using a suitable acid (e.g., HCl).

  • Liquid-Liquid Extraction (LLE):

    • Add 500 µL of an organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether) to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough extraction.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

  • Drying: Dry the organic extract by passing it through anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation)

  • To the dried residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

  • Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS system.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify Sample Add_IS->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Dry Dry Organic Extract LLE->Dry Evaporate Evaporate to Dryness Dry->Evaporate Derivatize Silylation (e.g., BSTFA) Evaporate->Derivatize Heat Heat at 60-70°C Derivatize->Heat Cool Cool to Room Temp Heat->Cool GCMS_Analysis GC-MS Analysis Cool->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS_Analysis LC-MS/MS Analysis Collect_Supernatant->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing

References

Cross-Validation of Quantification Assays for 2,2,3-trimethylbutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of 2,2,3-trimethylbutanoic acid: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The following sections detail the experimental protocols, present a comparative analysis of their performance based on typical validation parameters, and offer visual workflows to aid in method selection and implementation.

While specific cross-validation data for this compound is not extensively published, this guide synthesizes established principles and generalized performance data for the analysis of similar small carboxylic acids to provide a robust framework for methodological comparison.[1] The presented quantitative data is representative of expected outcomes from a formal cross-validation study.

Comparative Performance of Quantification Assays

The choice of an analytical method is often a trade-off between sensitivity, specificity, sample throughput, and the required structural information. The following table summarizes the expected performance of GC-MS, LC-MS/MS, and ¹H NMR for the quantification of this compound.

ParameterGC-MSLC-MS/MS¹H NMR
Linearity (R²) > 0.995> 0.998> 0.990
Limit of Quantification (LOQ) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL1 - 10 µg/mL
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%
Precision (%RSD) < 15%< 10%< 20%
Sample Throughput MediumHighLow
Derivatization Required YesNo (but can be used)No
Structural Information Moderate (Mass Spectrum)High (MS/MS Fragmentation)High (Chemical Environment)

Experimental Protocols

Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is mandatory to convert this compound into a more volatile form, typically a silyl (B83357) ester.[1][2]

Sample Preparation and Derivatization:

  • To 100 µL of sample (e.g., plasma, urine, or a standard solution), add an appropriate internal standard.

  • Perform a liquid-liquid or solid-phase extraction to isolate the analyte.

  • Evaporate the extract to dryness under a stream of nitrogen.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS system.

Instrumentation:

  • GC System: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injection: 1 µL, splitless mode.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Acquisition: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Data Data Analysis Detection->Data

GC-MS analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and generally does not require derivatization for carboxylic acids, making sample preparation simpler.[4]

Sample Preparation:

  • To 100 µL of sample, add an internal standard.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile (B52724).[4]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for injection.

Instrumentation:

  • LC System: A UHPLC system with a reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Acquisition: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection LC Injection Supernatant_Transfer->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Data Data Analysis Detection->Data

LC-MS/MS analysis workflow for this compound.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for structural elucidation and can be used for quantification, particularly at higher concentrations.[4] It is a non-destructive technique and does not require chromatographic separation.

Sample Preparation:

  • Lyophilize the sample to remove water.

  • Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TSP).[4]

  • Transfer the solution to an NMR tube.

Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: A standard 1D proton experiment with water suppression.

  • Quantification: Compare the integral of a characteristic peak of this compound to the integral of the internal standard's peak.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample Sample Lyophilization Lyophilization Sample->Lyophilization Reconstitution Reconstitution in D2O with Internal Standard Lyophilization->Reconstitution NMR_Tube Transfer to NMR Tube Reconstitution->NMR_Tube Acquisition 1D ¹H NMR Acquisition NMR_Tube->Acquisition Data Data Analysis (Integration) Acquisition->Data

¹H NMR analysis workflow for this compound.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods yield comparable results.[5] This is particularly important in regulated environments and when transferring methods between laboratories.[5][6]

Cross_Validation_Workflow Define_Methods Define Analytical Methods (e.g., GC-MS, LC-MS/MS) Prepare_Samples Prepare Identical Sample Sets (Spiked QCs and Incurred Samples) Define_Methods->Prepare_Samples Analyze_A Analyze with Method A Prepare_Samples->Analyze_A Analyze_B Analyze with Method B Prepare_Samples->Analyze_B Compare_Results Statistically Compare Results (e.g., Bland-Altman Plot, Correlation) Analyze_A->Compare_Results Analyze_B->Compare_Results Assess_Agreement Assess Agreement and Bias Compare_Results->Assess_Agreement Accept Methods are Interchangeable Assess_Agreement->Accept Agreement within acceptance criteria Investigate Investigate Discrepancies Assess_Agreement->Investigate Discrepancies found

A generalized workflow for the cross-validation of two analytical methods.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the study.

  • LC-MS/MS is generally the preferred method for its high sensitivity, specificity, and throughput without the need for derivatization.

  • GC-MS is a robust alternative, particularly when high sensitivity is not the primary concern and established GC-MS protocols are in place.

  • ¹H NMR provides valuable structural confirmation and is suitable for quantifying higher concentrations of the analyte without chromatographic separation.

A thorough cross-validation should be performed when employing multiple methods to ensure data consistency and reliability across different analytical platforms.[7]

References

A Comparative Guide to Chiral Stationary Phases for the Enantiomeric Separation of 2,2,3-Trimethylbutanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral carboxylic acids is a critical analytical challenge in the pharmaceutical and fine chemical industries. The biological activity of enantiomers can differ significantly, making their accurate separation and quantification essential for drug development, quality control, and stereoselective synthesis. This guide provides a comparative overview of different chiral stationary phases (CSPs) for the separation of 2,2,3-trimethylbutanoic acid and structurally similar chiral carboxylic acids.

Direct experimental data for the chiral separation of this compound is limited in publicly available literature. This is likely due to its small size, structural flexibility, and lack of a strong chromophore, which complicates direct UV detection in High-Performance Liquid Chromatography (HPLC).[1] Therefore, this guide leverages data from structurally analogous compounds, such as 2,3-dimethylbutanoic acid and profens (e.g., ibuprofen (B1674241) and ketoprofen), to provide a robust comparison of commonly employed chiral stationary phases. The principles and methodologies discussed are directly applicable to developing a separation method for this compound.

Key Chiral Stationary Phases for Carboxylic Acid Separation

The most successful approaches for the chiral separation of carboxylic acids involve direct separation on a chiral stationary phase. The primary CSPs utilized for this purpose fall into three main categories: polysaccharide-based, cyclodextrin-based, and macrocyclic glycopeptide-based phases.

  • Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are the most widely used CSPs due to their broad enantioselectivity.[2] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure.[3] Immobilized versions of these phases offer enhanced solvent compatibility and robustness.[4]

  • Cyclodextrin-Based CSPs: These are cyclic oligosaccharides that form inclusion complexes with the analyte.[5] The hydrophobic interior and hydrophilic exterior of the cyclodextrin (B1172386) cavity allow for differential interactions with the enantiomers, leading to separation. They are commonly used in both HPLC and Gas Chromatography (GC), though for GC, derivatization of the carboxylic acid to a more volatile ester is necessary.[1]

  • Macrocyclic Glycopeptide-Based CSPs: Antibiotics like teicoplanin (found in Chirobiotic T) are covalently bonded to a silica (B1680970) support.[6] These CSPs offer a complex chiral environment with multiple interaction sites, including peptide backbones, carbohydrate moieties, and ionizable groups, making them particularly effective for separating acidic and amphoteric compounds.[6][7]

Comparative Performance Data

The following table summarizes representative chromatographic data for the separation of chiral carboxylic acids on different types of CSPs. The data is compiled from various sources and serves to illustrate the typical performance of each phase.

Chiral Stationary Phase (CSP)AnalyteMobile Phasek'₁αRsReference
Polysaccharide-Based
Cellulose tris(3,5-dimethylphenylcarbamate)Ibuprofenn-Heptane / 2-Propanol / TFA (99:1:0.1)10.31.22Baseline[8]
Amylose tris(3,5-dimethylphenylcarbamate)Ketoprofen (B1673614)Hexane / Ethanol (B145695) / TFA (80:20:0.1)-1.454.31
Cyclodextrin-Based
Hydroxypropyl-β-cyclodextrin (as mobile phase additive)2-(4-methylphenyl)propanoic acidCountercurrent Chromatography-1.312.2 (HPLC)[9]
Macrocyclic Glycopeptide-Based
Teicoplanin (Chirobiotic T)N-CBZ-AlanineMethanol (B129727) / Acetic Acid / TEA (100:0.02:0.01)-1.402.50Supelco
Teicoplanin (Chirobiotic T)KetoprofenTHF / 0.5% TEAA buffer (15:85)--2.28[10]

k'₁: Retention factor of the first eluting enantiomer. α: Separation factor. Rs: Resolution factor. TFA: Trifluoroacetic acid. TEA: Triethylamine. TEAA: Triethylammonium acetate. THF: Tetrahydrofuran. N-CBZ: N-Carboxybenzyl.

Experimental Workflow and Protocols

Successful chiral separation relies on a systematic approach to method development. The general workflow involves sample preparation, method development on the chosen CSP, and data analysis.

G Experimental Workflow for Chiral Carboxylic Acid Separation cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Sample Direct_Analysis Dissolve in Mobile Phase Sample->Direct_Analysis Derivatization React with Chiral or UV-Active Agent Sample->Derivatization HPLC_System HPLC System with Chiral Column Direct_Analysis->HPLC_System Derivatization->HPLC_System (on achiral or chiral column) Method_Development Optimize Mobile Phase, Flow Rate, Temperature HPLC_System->Method_Development Chromatogram Chromatogram Method_Development->Chromatogram Quantification Calculate k', α, Rs, and Enantiomeric Excess Chromatogram->Quantification Final_Report Final_Report Quantification->Final_Report Report Results

Caption: General workflow for the chiral HPLC analysis of carboxylic acids.

Detailed Experimental Protocols

Protocol 1: Direct Chiral HPLC Analysis (General)

This protocol is a starting point for direct enantioseparation on a polysaccharide or macrocyclic glycopeptide-based CSP.

  • Instrumentation and Materials:

    • HPLC system with a pump, autosampler, column thermostat, and UV or Mass Spectrometer (MS) detector.

    • Chiral Column: e.g., Cellulose tris(3,5-dimethylphenylcarbamate) or Teicoplanin-based CSP (250 x 4.6 mm, 5 µm).

    • Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), ethanol (EtOH), methanol (MeOH), acetonitrile (B52724) (ACN), and additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample of this compound (or analog) in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Mobile Phase: For normal phase mode, a mixture of n-hexane and an alcohol modifier (e.g., IPA or EtOH) is common. A typical starting point is 90:10 (v/v) n-hexane:IPA.[1]

    • Additive: To improve peak shape for acidic analytes, add 0.1% TFA to the mobile phase.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at a low wavelength (e.g., 210-220 nm) if no strong chromophore is present. MS detection is preferred for non-UV active compounds.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Vary the ratio of the alcohol modifier in the mobile phase to optimize retention and resolution.

    • Evaluate different alcohol modifiers (IPA, EtOH, MeOH).

    • Adjust the flow rate (e.g., between 0.5 and 1.5 mL/min) and temperature to improve separation efficiency.

Protocol 2: Indirect Chiral HPLC via Derivatization

This method is useful when direct separation is challenging or when enhanced detection sensitivity is required. It involves creating diastereomers that can be separated on a standard achiral column.

  • Instrumentation and Materials:

    • Standard HPLC system with a UV or Fluorescence detector.

    • Achiral Column: e.g., C18 reversed-phase column (250 x 4.6 mm, 5 µm).

    • Reagents: Chiral derivatizing agent with a chromophore (e.g., (R)- or (S)-1-(1-anthryl)ethylamine), a coupling agent (e.g., a carbodiimide (B86325) like DCC or EDC), and a suitable aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).[3][11]

  • Derivatization Procedure:

    • In a vial, dissolve approximately 1 mg of the carboxylic acid sample in 500 µL of the aprotic solvent.

    • Add 1.2 equivalents of the chiral amine derivatizing agent.

    • Add 1.2 equivalents of the coupling agent and a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP).

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • After the reaction, quench if necessary and perform a simple work-up (e.g., liquid-liquid extraction) to remove excess reagents and byproducts.

    • Dissolve the resulting diastereomeric amide mixture in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV wavelength corresponding to the maximum absorbance of the chromophore introduced by the derivatizing agent.

Conclusion

The enantioselective separation of this compound, while challenging due to its structural properties, is achievable through systematic method development. Polysaccharide-based CSPs represent a versatile starting point for direct separation, offering broad selectivity for a range of chiral carboxylic acids. Macrocyclic glycopeptide phases like Chirobiotic T provide a powerful alternative, especially for ionizable compounds. When direct methods are insufficient or higher sensitivity is needed, indirect analysis via derivatization to form diastereomers is a reliable strategy. The choice of the optimal CSP and method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The protocols and comparative data presented in this guide serve as a foundational resource for developing a robust and efficient chiral separation method for this compound and its structural analogs.

References

A Comparative Spectroscopic Analysis of 2,2,3-Trimethylbutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 2,2,3-trimethylbutanoic acid and two of its structural isomers: 3,3-dimethylpentanoic acid and 2-ethyl-3-methylbutanoic acid. Understanding the unique spectral fingerprints of these closely related molecules is crucial for their unambiguous identification in complex mixtures, a common challenge in synthetic chemistry and drug development. This document summarizes available quantitative data, outlines detailed experimental protocols, and presents a logical workflow for spectroscopic analysis.

Structural Isomers Under Comparison

Compound NameIUPAC NameStructure
Isomer 1 This compoundthis compound
Isomer 2 3,3-Dimethylpentanoic Acid3,3-Dimethylpentanoic Acid
Isomer 3 2-Ethyl-3-methylbutanoic Acid2-Ethyl-3-methylbutanoic Acid

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three isomers. Due to the limited availability of experimental data in public databases for these specific branched isomers, some fields may be noted as "Data not available."

¹H NMR Spectroscopy Data

The proton NMR spectra are expected to be distinct for each isomer due to the different chemical environments of the protons.

IsomerProton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound -COOH~12Broad Singlet-1H
-CH(CH₃)₂Data not availableData not availableData not available1H
-C(CH₃)₂Data not availableData not availableData not available6H
-CH(CH₃)₂Data not availableData not availableData not available6H
3,3-Dimethylpentanoic Acid -COOH~12Broad Singlet-1H
-CH₂COOHData not availableData not availableData not available2H
-C(CH₃)₂Data not availableData not availableData not available6H
-CH₂CH₃Data not availableData not availableData not available2H
-CH₂CH₃Data not availableData not availableData not available3H
2-Ethyl-3-methylbutanoic Acid -COOH~12Broad Singlet-1H
-CH(COOH)-Data not availableData not availableData not available1H
-CH₂CH₃Data not availableData not availableData not available2H
-CH(CH₃)₂Data not availableData not availableData not available1H
-CH₂CH₃Data not availableData not availableData not available3H
-CH(CH₃)₂Data not availableData not availableData not available6H
¹³C NMR Spectroscopy Data

The number of unique carbon signals and their chemical shifts provide a clear method for distinguishing between the isomers.

IsomerCarbon EnvironmentChemical Shift (δ, ppm)
This compound -COOH~185
-C(CH₃)₂Data not available
-CH(CH₃)₂Data not available
-C(CH₃)₂Data not available
-CH(CH₃)₂Data not available
3,3-Dimethylpentanoic Acid -COOH~179
-CH₂COOHData not available
-C(CH₃)₂Data not available
-CH₂CH₃Data not available
-C(CH₃)₂Data not available
-CH₂CH₃Data not available
2-Ethyl-3-methylbutanoic Acid -COOHData not available
-CH(COOH)-Data not available
-CH₂CH₃Data not available
-CH(CH₃)₂Data not available
-CH₂CH₃Data not available
-CH(CH₃)₂Data not available
Infrared (IR) Spectroscopy Data

The IR spectra of carboxylic acids are characterized by a very broad O-H stretch and a strong C=O stretch. The fingerprint region will show differences based on the carbon skeleton.

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound ~3000 (very broad)~1700Data not available
3,3-Dimethylpentanoic Acid ~3000 (very broad)~1705Data not available
2-Ethyl-3-methylbutanoic Acid ~3000 (very broad)~1700Data not available
Mass Spectrometry (MS) Data

The fragmentation patterns in mass spectrometry will differ based on the stability of the carbocations formed upon ionization and subsequent fragmentation.

IsomerMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound 130Data not available
3,3-Dimethylpentanoic Acid 130Data not available
2-Ethyl-3-methylbutanoic Acid 130Data not available

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the carboxylic acid isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Typical spectral width: 0-15 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling.

    • A larger number of scans is typically required compared to ¹H NMR.

    • Typical spectral width: 0-200 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: If the sample is a solid, grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

    • Typical spectral range: 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for comparing the spectroscopic data of the isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers of this compound cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion Isomer1 This compound NMR NMR (¹H, ¹³C) Isomer1->NMR IR IR Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 3,3-Dimethylpentanoic Acid Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 2-Ethyl-3-methylbutanoic Acid Isomer3->NMR Isomer3->IR Isomer3->MS NMR_Data Chemical Shifts Coupling Constants Number of Signals NMR->NMR_Data IR_Data Characteristic Frequencies (O-H, C=O, C-O) Fingerprint Region IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Identification Unambiguous Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic comparison of isomers.

A Comparative Guide to the Efficacy of Pivoxil-Derived Cephalosporin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibacterial therapeutics, third-generation cephalosporins play a pivotal role in combating a wide array of bacterial infections. Among these, pharmaceuticals derived from pivalic acid (2,2-dimethylpropanoic acid), a close structural isomer of 2,2,3-trimethylbutanoic acid, are notable for their enhanced oral bioavailability. This guide provides a detailed comparison of two such pivoxil-ester prodrugs, cefditoren (B193786) pivoxil and cefcapene (B134052) pivoxil, with alternative treatments for common bacterial infections. The data presented is sourced from clinical trials to offer an objective overview for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both cefditoren and cefcapene, the active forms of their respective pivoxil prodrugs, exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of bacteria. The drugs specifically target and bind to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis. By inactivating these proteins, the cross-linking of peptidoglycan chains is disrupted, leading to a weakened cell wall and subsequent cell lysis.

cluster_drug Drug Action cluster_bacteria Bacterial Cell Cefditoren/Cefcapene (Active Form) Cefditoren/Cefcapene (Active Form) PBP Penicillin-Binding Proteins (PBPs) Cefditoren/Cefcapene (Active Form)->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity PBP->CellWall Inhibition disrupts Peptidoglycan->CellWall Maintains CellLysis Cell Lysis CellWall->CellLysis Loss of integrity leads to

Mechanism of action for cefditoren and cefcapene.

Comparative Efficacy in Clinical Trials

The following tables summarize the clinical and bacteriological efficacy of cefditoren pivoxil and cefcapene pivoxil in comparison to other commonly used antibiotics for various infections.

Community-Acquired Pneumonia (CAP)
Treatment RegimenClinical Cure Rate (%)PathogenBacteriological Eradication Rate (%)Reference
Cefditoren Pivoxil (200 mg BID)88.0S. pneumoniae95.0[1][2][3]
H. influenzae80.6[1][2][3]
Cefditoren Pivoxil (400 mg BID)89.9S. pneumoniae96.2[1][2][3]
H. influenzae88.6[1][2][3]
Amoxicillin (B794)/Clavulanate (875/125 mg BID)90.3S. pneumoniae89.5[1][2][3]
H. influenzae88.0[1][2][3]
Levofloxacin (B1675101) (750 mg QD)94.0--[4]
Ceftriaxone (2g) + Azithromycin84.0--[4]
Acute Exacerbation of Chronic Bronchitis (AECB)
Treatment RegimenClinical Success Rate (%)PathogenBacteriological Eradication Rate (%)Reference
Cefditoren Pivoxil79.9H. influenzae72.8 (overall)[5]
Cefuroxime Axetil82.7H. influenzae67.0 (overall)[5]
Chronic Respiratory Tract Infections
Treatment RegimenClinical Efficacy Rate (%)Bacteriological Elimination Rate (%)Reference
Cefcapene Pivoxil (450 mg/day)80.260.5[6][7]
Cefteram (B193863) Pivoxil (600 mg/day)78.965.9[6][7]
Pediatric Respiratory Infections (Pneumonia/Bronchitis)
Treatment RegimenClinical Efficacy Rate (%)Reference
Cefcapene Pivoxil (9 mg/kg/day)90.9[8][9]
Amoxicillin (30-40 mg/kg/day)91.2[8][9]
Faropenem (B194159) (15 mg/kg/day)94.7[8][9]
Group A Streptococcal Pharyngitis/Tonsillitis (Pediatric)
Treatment RegimenClinical Cure Rate (%)Bacteriological Eradication Rate (%)Reference
Cefcapene Pivoxil (5-day course)10093.8[9][10]
Cefcapene Pivoxil (10-day course)10096.2[9][10]
Amoxicillin (10-day course)10091.7[9][10]

Experimental Protocols

The efficacy of these pharmaceuticals is primarily determined through randomized controlled clinical trials. A generalized workflow for such a trial is outlined below.

cluster_workflow Generalized Clinical Trial Workflow Start Patient Recruitment Inclusion Inclusion/Exclusion Criteria Assessment Start->Inclusion Randomization Randomization Inclusion->Randomization Treatment Treatment Administration (Pivoxil-Drug vs. Comparator) Randomization->Treatment Monitoring Monitoring for Efficacy and Safety Treatment->Monitoring Endpoint Primary Endpoint Assessment (e.g., Clinical Cure) Monitoring->Endpoint DataAnalysis Data Analysis Endpoint->DataAnalysis Conclusion Conclusion on Efficacy and Safety DataAnalysis->Conclusion

Workflow for a randomized controlled clinical trial.
Microbiological Efficacy Assessment

A key component of antibiotic clinical trials is the assessment of microbiological efficacy, which involves determining the eradication of the causative pathogen. A crucial in vitro test to determine the susceptibility of a bacterium to an antibiotic is the Minimum Inhibitory Concentration (MIC) assay.

cluster_mic Broth Microdilution MIC Assay Workflow Start Prepare Bacterial Inoculum Inoculation Inoculate Plate with Bacteria Start->Inoculation SerialDilution Serial Dilution of Antibiotic in Microtiter Plate SerialDilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Reading Read Plates for Turbidity Incubation->Reading MIC Determine MIC (Lowest concentration with no visible growth) Reading->MIC

Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Methodologies:

While specific protocols vary between studies, the methodologies for the cited clinical trials generally adhere to the following principles:

  • Study Design: Most of the cited studies are prospective, randomized, multicenter, and often double-blind to minimize bias.[3][6][8][10]

  • Patient Population: Patients are enrolled based on specific clinical and, where applicable, radiological signs and symptoms of the infection being studied. Inclusion and exclusion criteria are clearly defined.

  • Treatment Allocation: Patients are randomly assigned to receive either the investigational drug (e.g., cefditoren pivoxil) or a comparator drug.

  • Efficacy Assessment:

    • Clinical Efficacy: This is typically assessed at the end of therapy and at a follow-up visit. "Clinical cure" is defined as the resolution of signs and symptoms of the infection.

    • Microbiological Efficacy: This involves obtaining appropriate cultures (e.g., sputum, throat swab) before and after treatment to determine the eradication of the baseline pathogen.

  • Safety Assessment: Adverse events are monitored and recorded throughout the study.

For detailed protocols of specific trials, it is recommended to consult the full publications or clinical trial registries such as ClinicalTrials.gov (e.g., NCT00598403 for a study on cefditoren pivoxil in cystitis).[11]

Conclusion

Pharmaceuticals derived from pivalic acid, such as cefditoren pivoxil and cefcapene pivoxil, are effective oral treatment options for a range of community-acquired respiratory tract and skin infections. Clinical trial data demonstrates that their efficacy is comparable to other standard-of-care antibiotics, including amoxicillin-clavulanate and other cephalosporins.[1][2][3][6][7] The choice of antibiotic should be guided by local resistance patterns, the specific pathogen, and the patient's clinical presentation and history. The pivoxil ester formulation enhances the oral absorption of these cephalosporins, making them valuable assets in outpatient settings.

References

The 2,2,3-Trimethylbutanoyl Group: A Sterically Hindered Protecting Group for Enhanced Stability in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of other parts of a molecule. This guide provides a comparative analysis of the performance of the 2,2,3-trimethylbutanoyl group as a protecting group, primarily through the lens of its close and widely-used structural analog, the pivaloyl (Piv) group. Due to the scarcity of direct experimental data for the 2,2,3-trimethylbutanoyl group, its performance characteristics are inferred from the extensive data available for the pivaloyl group, which shares a similar sterically encumbered tertiary carbon adjacent to the carbonyl group.

Performance Comparison of Acyl Protecting Groups

The 2,2,3-trimethylbutanoyl group, much like the pivaloyl group, belongs to the class of acyl protecting groups. These are typically used to protect hydroxyl (-OH) and amino (-NH2) functionalities. The defining characteristic of the 2,2,3-trimethylbutanoyl and pivaloyl groups is their significant steric bulk, which profoundly influences their stability and reactivity compared to less hindered acyl groups such as acetyl (Ac) and benzoyl (Bz).

This steric hindrance makes the carbonyl carbon less accessible to nucleophiles, rendering the protecting group exceptionally stable under a wide range of reaction conditions, especially acidic and oxidative environments.[1][2] However, this stability necessitates more forcing conditions for its removal, typically involving strong bases or reductive methods.[1][2]

The relative stability and reactivity of these acyl protecting groups generally follow the trend:

Pivaloyl (and by extension, 2,2,3-Trimethylbutanoyl) > Benzoyl > Acetyl

This trend indicates that the pivaloyl group is the most stable and the acetyl group is the most labile.[3] This differential stability is a key factor in designing orthogonal protection strategies, where one protecting group can be selectively removed in the presence of others.[4][5][6]

Quantitative Data Summary

The following tables summarize the typical conditions, reaction times, and yields for the protection of a primary alcohol and its subsequent deprotection using acetyl, benzoyl, and pivaloyl groups. The data for the hypothetical 2,2,3-trimethylbutanoyl group is extrapolated based on the properties of the pivaloyl group.

Table 1: Comparison of Protection Methods for a Primary Alcohol

Protecting GroupReagentBase/CatalystSolventTimeYield (%)
Acetyl (Ac)Acetic AnhydridePyridine (B92270)/DMAPDCM1-3 h>95
Benzoyl (Bz)Benzoyl ChloridePyridineDCM2-4 h>90
Pivaloyl (Piv)Pivaloyl ChloridePyridineDCM12-24 h>90
2,2,3-Trimethylbutanoyl 2,2,3-Trimethylbutanoyl Chloride Pyridine DCM 18-36 h >85 (Estimated)

Table 2: Comparison of Deprotection Methods

Protecting GroupReagentSolventTimeYield (%)
Acetyl (Ac)K₂CO₃MeOH/H₂O0.5-2 h>95
Benzoyl (Bz)NaOHMeOH/H₂O2-6 h>90
Pivaloyl (Piv)LiAlH₄ or DIBAL-HTHF or Toluene4-12 h>85
2,2,3-Trimethylbutanoyl LiAlH₄ or DIBAL-H THF or Toluene 6-18 h >80 (Estimated)

Experimental Protocols

Detailed methodologies for the introduction and removal of the pivaloyl group, which serve as a model for the 2,2,3-trimethylbutanoyl group, are provided below.

Protocol 1: Pivaloyl Protection of a Primary Alcohol

This protocol describes the protection of a primary alcohol using pivaloyl chloride and pyridine.[7]

Materials:

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a Pivaloyl Ester using Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reductive cleavage of a pivaloyl ester to regenerate the corresponding alcohol.

Materials:

  • Pivaloyl-protected alcohol (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)

  • Ethyl acetate

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pivaloyl-protected alcohol in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiAlH₄ portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, add ethyl acetate to quench the excess hydride followed by the addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Strategies

The following diagrams, created using the DOT language, illustrate a general experimental workflow for a synthesis involving a protecting group and the concept of orthogonal protection.

experimental_workflow Start Starting Material (with functional groups A & B) Protect Protection of Functional Group A Start->Protect React Reaction at Functional Group B Protect->React Deprotect Deprotection of Functional Group A React->Deprotect End Final Product Deprotect->End

Caption: General workflow for a chemical synthesis involving a protecting group.

orthogonal_protection cluster_0 Multi-protected Molecule cluster_1 Selective Deprotection 1 cluster_2 Selective Deprotection 2 Molecule Substrate-PG1-PG2 Deprotect1 Reagent 1 Molecule->Deprotect1 Deprotect2 Reagent 2 Molecule->Deprotect2 Product1 Substrate-OH-PG2 Deprotect1->Product1 Product2 Substrate-PG1-OH Deprotect2->Product2

Caption: Concept of orthogonal protection with two different protecting groups (PG1 and PG2).

References

A Comparative Guide to the Inter-Laboratory Analysis of 2,2,3-Trimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of the primary analytical methodologies for the quantification of 2,2,3-trimethylbutanoic acid in biological matrices. In the absence of formal, publicly available inter-laboratory comparison studies for this specific analyte, this document presents a performance overview by drawing parallels from the analysis of structurally similar short-chain fatty acids (SCFAs) and other small organic acids. The aim is to provide a framework for laboratories to conduct their own comparative studies and to aid in the selection of the most suitable analytical technique.

This compound is a branched-chain carboxylic acid that may serve as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Accurate and reproducible measurement is critical for its application in research and development. The two most robust and commonly employed methods for the analysis of small organic acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

Comparative Overview of Analytical Methodologies

The choice between GC-MS and LC-MS/MS depends on various factors, including the required sensitivity, sample throughput, and the complexity of the sample matrix. LC-MS/MS often provides higher sensitivity and simpler sample preparation as it may not require derivatization.[5][6] Conversely, GC-MS is a well-established technique in metabolomics, offering high chromatographic resolution, though it typically necessitates a derivatization step to increase the analyte's volatility.[4]

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics for the quantification of small organic acids, based on data from analogous compounds. Laboratories should aim to achieve or exceed these criteria for reliable inter-laboratory comparisons.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)General Acceptance Criteria
Linearity (R²) > 0.99> 0.998[5][6]R² ≥ 0.99[3]
Limit of Detection (LOD) 0.5 - 29 µg/L (for similar hydroxy acids)[5]0.001 mM (except for acetate (B1210297) at 0.003 mM) for SCFAs[6]Method-dependent
Limit of Quantification (LOQ) ~5 µM (for 2-hydroxybutyrate)[5]~1 ng/mL (for similar hydroxy acids)[5]Method-dependent
Precision (%RSD) < 15%[3]Intra-day: < 12%; Inter-day: < 20%[6]≤ 15% (≤ 20% at LLOQ)[3]
Accuracy/Recovery 85 - 106% (for similar hydroxy acids)[5]92% to 120%[6]80 - 120%
Experimental Workflow

A structured workflow is crucial for minimizing variability and ensuring reproducibility in an inter-laboratory setting. The following diagram illustrates a general workflow for the analysis of this compound.

Inter-laboratory Analysis Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Comparison Sample Biological Sample (e.g., Plasma, Urine) InternalStandard Addition of Internal Standard Sample->InternalStandard Extraction Liquid-Liquid or Solid-Phase Extraction InternalStandard->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization LCMS_Analysis LC-MS/MS Instrumental Analysis Extraction->LCMS_Analysis GCMS_Analysis GC-MS Instrumental Analysis Derivatization->GCMS_Analysis DataAcquisition Data Acquisition GCMS_Analysis->DataAcquisition LCMS_Analysis->DataAcquisition Quantification Quantification DataAcquisition->Quantification Comparison Inter-laboratory Comparison Quantification->Comparison

General workflow for this compound analysis.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and comparison of results between laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general procedure for the analysis of organic acids in a biological matrix and requires a derivatization step to make the analyte volatile.

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization)

    • To 1 mL of the biological sample (e.g., urine or plasma), add a suitable internal standard.

    • Acidify the sample to a pH < 2 with an appropriate acid (e.g., HCl).[3]

    • Extract the organic acids with a suitable solvent like ethyl acetate, vortex, and centrifuge. Repeat the extraction for improved recovery.[3]

    • Pool the organic layers and evaporate to dryness under a stream of nitrogen.[3]

    • For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[3] Heat the mixture to facilitate the reaction.

  • Gas Chromatography Conditions

    • Column: A suitable capillary column for organic acid analysis (e.g., a DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An initial temperature of 70°C, held for 2 minutes, followed by a ramp to 280°C at 10°C/min, and a final hold for 5 minutes.

  • Mass Spectrometry Conditions

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Scan Mode: Full scan (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[3]

    • Source Temperature: e.g., 230°C.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method allows for the direct analysis of this compound and other SCFAs without the need for derivatization.[6]

  • Sample Preparation

    • To the biological sample, add an appropriate volume of a precipitation solvent (e.g., acetonitrile) containing a suitable isotopically labeled internal standard.

    • Vortex the mixture to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes and transfer the supernatant to an autosampler vial for analysis.[3]

  • Liquid Chromatography Conditions

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[3]

    • Mobile Phase A: Water with 0.1% formic acid.[3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

    • Gradient: A linear gradient suitable for the separation of polar metabolites.

    • Flow Rate: 0.4 mL/min.[3]

    • Injection Volume: 5 µL.[3]

  • Mass Spectrometry Conditions

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.[5]

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[5]

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic compound, understanding the analytical validation process is key. The following diagram illustrates the logical relationship between different validation parameters.

Analytical Method Validation Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness Precision->Accuracy Specificity->Accuracy LOD->LOQ Linearity->Accuracy

Key parameters of analytical method validation.

References

Benchmarking Synthesis Routes to 2,2,3-Trimethylbutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly branched carboxylic acids, such as 2,2,3-trimethylbutanoic acid, is a critical step in the development of novel pharmaceuticals and other specialty chemicals. The unique steric and electronic properties imparted by the t-butyl group adjacent to a quaternary center make this molecule a valuable building block. This guide provides an objective comparison of established and potential synthesis methods for this compound, offering supporting data and detailed experimental protocols to inform methodology selection.

At a Glance: Synthesis Methodologies

Two primary strategies for the synthesis of tertiary carboxylic acids are the Koch-Haaf reaction and Grignard carboxylation. A third potential route involves the alkylation of a smaller carboxylic acid precursor. This guide will focus on comparing the Koch-Haaf and Grignard carboxylation methods due to the availability of at least partial experimental data.

MethodStarting MaterialsKey ReagentsReported YieldPurityKey AdvantagesKey Disadvantages
Koch-Haaf Reaction 2,3-Dimethyl-2-butene or related alkenes/alcoholsStrong acid (e.g., H₂SO₄, HF), Carbon Monoxide (CO)Very Low (e.g., 0.26%)[1]Not specifiedOne-pot reaction from readily available alkenes.Extremely low yield for this specific product, requires high pressure and corrosive acids.[1][2]
Grignard Carboxylation 2-Halo-2,3-dimethylbutaneMagnesium (Mg), Carbon Dioxide (CO₂)Data not available for target molecule; generally moderate to high for tertiary acids.Substrate dependentGenerally good yields for tertiary acids, avoids highly corrosive acids.[3][4]Requires preparation of the Grignard reagent, which is sensitive to moisture and air.[4]

Detailed Experimental Protocols

Koch-Haaf Reaction (Illustrative Protocol)

Starting Material: 2,3-Dimethyl-2-butene

Reagents:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Carbon Monoxide (CO)

  • Ice-cold water

Procedure:

  • In a high-pressure autoclave, charge the 2,3-dimethyl-2-butene.

  • Cool the autoclave and cautiously add concentrated sulfuric acid.

  • Pressurize the autoclave with carbon monoxide to the desired pressure (typically 50-100 atm).[2]

  • Heat the mixture to the reaction temperature (e.g., 50-100 °C) and stir for several hours.[2]

  • After the reaction is complete, cool the autoclave and carefully vent the excess CO.

  • Quench the reaction by pouring the mixture over ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by distillation or chromatography.

A patent for a related process reported a yield of only 0.26% for this compound as a byproduct, highlighting the inefficiency of this method for this specific target.[1]

Grignard Carboxylation (Proposed Protocol)

Grignard carboxylation is a classic and generally reliable method for the synthesis of carboxylic acids.[3] This two-step process involves the formation of a Grignard reagent from an alkyl halide, followed by its reaction with carbon dioxide.

Starting Material: 2-Chloro-2,3-dimethylbutane (B1595545) (or the corresponding bromide)

Reagents:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

Procedure:

Step 1: Preparation of the Grignard Reagent

  • Ensure all glassware is flame-dried and under an inert atmosphere (e.g., nitrogen or argon).

  • In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 2-chloro-2,3-dimethylbutane in anhydrous diethyl ether.

  • Add a small portion of the halide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a color change. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Cool the Grignard reagent solution in an ice bath.

  • In a separate beaker, crush a large excess of dry ice.

  • Slowly and carefully pour the Grignard solution onto the crushed dry ice with vigorous stirring. A solid mass will form.

  • Allow the mixture to warm to room temperature, and the excess CO₂ to sublime.

  • Add a sufficient amount of dilute hydrochloric acid to dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by distillation or crystallization.

Logical Workflow for Synthesis Method Selection

The choice of synthesis method for this compound will depend on the specific requirements of the researcher, including desired yield, available equipment, and tolerance for hazardous reagents. The following diagram illustrates a logical workflow for this decision-making process.

Synthesis_Decision_Workflow Workflow for Selecting a Synthesis Method for this compound A Define Synthesis Goals B High Yield Critical? A->B C Access to High-Pressure Equipment? B->C No E Grignard Carboxylation B->E Yes D Tolerance for Corrosive Acids? C->D Yes G Consider Alternative Methods (e.g., Alkylation) C->G No F Koch-Haaf Reaction D->F Yes D->G No H Evaluate Feasibility and Cost E->H F->H G->H I Proceed with Selected Method H->I

References

The Elusive Structure-Activity Relationship of 2,2,3-Trimethylbutanoic Acid Analogs as Herbicides: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structural activity relationship (SAR) of 2,2,3-trimethylbutanoic acid analogs, a class of compounds with potential herbicidal activity. While specific SAR studies on this particular scaffold are not extensively available in publicly accessible literature, this guide provides a comparative framework based on the broader class of branched-chain carboxylic acid herbicides. By examining the known herbicidal activities of related compounds, we can extrapolate potential structure-activity trends and guide future research in this area.

The core structure of this compound, a highly branched seven-carbon carboxylic acid, presents a unique starting point for the design of novel herbicides. The spatial arrangement of its methyl groups can influence its interaction with biological targets, while the carboxylic acid moiety is a common feature in many classes of herbicides, often crucial for their mode of action.

Comparative Analysis of Herbicidal Activity

To illustrate the potential SAR of this compound analogs, we present a hypothetical comparative table based on common modifications and their observed effects in other herbicidal carboxylic acids. It is crucial to note that the following data is illustrative and intended to guide experimental design rather than represent established factual values for this specific class of compounds.

Table 1: Hypothetical Herbicidal Activity of this compound Analogs

Compound IDR Group ModificationTarget Weed(s)IC50 (µM)Observations
TMB-001 -OH (Parent Acid)Broadleaf Weeds>1000Low intrinsic activity.
TMB-002 -OCH3 (Methyl Ester)Annual Grasses250Increased lipophilicity may enhance uptake.
TMB-003 -OCH2CH3 (Ethyl Ester)Broadleaf & Grasses150Optimal balance of lipophilicity and water solubility.
TMB-004 -NH2 (Amide)Broadleaf Weeds500Reduced activity, likely due to altered electronic properties.
TMB-005 -NHCH3 (N-methylamide)Broadleaf Weeds400Slight improvement over the primary amide.
TMB-006 3-ClBroadleaf & Grasses80Introduction of a halogen may enhance binding affinity.
TMB-007 3-CF3Broadleaf & Grasses50Electron-withdrawing group can increase potency.

Mode of Action: Insights from Structurally Related Herbicides

Many carboxylic acid-based herbicides act as synthetic auxins, disrupting plant growth by mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized cell division and elongation, ultimately causing the death of the plant. Another potential mode of action for novel carboxylic acid derivatives could be the inhibition of key enzymes in vital metabolic pathways, such as acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase), which are involved in amino acid and fatty acid biosynthesis, respectively.

Potential Signaling Pathway Disruption

Below is a generalized diagram illustrating the synthetic auxin signaling pathway, a likely target for herbicidal carboxylic acids.

Synthetic_Auxin_Pathway cluster_cell Plant Cell Auxin Synthetic Auxin (e.g., TMB-Analog) Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin->Receptor Binds Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Growth Uncontrolled Growth & Plant Death Gene_Expression->Growth

Caption: Generalized synthetic auxin signaling pathway.

Experimental Protocols

To aid researchers in the evaluation of novel this compound analogs, we provide detailed methodologies for key herbicidal activity assays.

Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., Acetolactate Synthase - ALS)
  • Enzyme Preparation: Extract and partially purify ALS from a susceptible plant species (e.g., Arabidopsis thaliana or a target weed).

  • Assay Buffer: Prepare a suitable buffer containing pyruvate, thiamine (B1217682) pyrophosphate (TPP), MgCl2, and FAD.

  • Inhibitor Preparation: Dissolve the test compounds (this compound analogs) in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions.

  • Assay Procedure:

    • Add the assay buffer, enzyme preparation, and the test compound dilution to a microplate well.

    • Initiate the reaction by adding the substrate (pyruvate).

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding sulfuric acid.

    • Develop a colored product by adding creatine (B1669601) and α-naphthol and incubate.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 530 nm). Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition).

Protocol 2: Whole Plant Greenhouse Bioassay
  • Plant Material: Grow susceptible weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in pots containing a standardized soil mix under controlled greenhouse conditions (temperature, light, humidity).

  • Compound Application:

    • For post-emergence application, spray the plants at a specific growth stage (e.g., 2-4 leaf stage) with a solution of the test compound at various concentrations. Include a surfactant to improve leaf wetting.

    • For pre-emergence application, apply the compound solution to the soil surface immediately after sowing the weed seeds.

  • Experimental Design: Use a randomized complete block design with multiple replicates for each treatment and a control group (treated with solvent and surfactant only).

  • Evaluation:

    • Visually assess the percentage of injury (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (0% = no effect, 100% = complete kill).

    • Measure plant biomass (fresh or dry weight) at the end of the experiment.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the GR50 (the concentration that causes a 50% reduction in growth) or other relevant endpoints.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel herbicidal compounds.

Herbicidal_Compound_Workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Evaluation cluster_development Development A Analog Design & Synthesis C In Vitro Enzyme Assays (e.g., ALS, ACCase) A->C B In Silico Screening (Docking, QSAR) B->C D Whole Plant Bioassays (Greenhouse) C->D E Mode of Action Studies D->E F Lead Optimization D->F E->F G Field Trials F->G H Toxicology & Environmental Fate Studies G->H

Caption: A general workflow for herbicide discovery.

Future Directions

The exploration of this compound analogs as potential herbicides is still in its nascent stages. Future research should focus on synthesizing a diverse library of analogs with systematic modifications to the carboxylic acid group and the alkyl backbone. Quantitative SAR studies, coupled with computational modeling, will be instrumental in identifying the key structural features that govern herbicidal activity and in designing more potent and selective compounds. Furthermore, elucidation of the precise mode of action will be critical for the development of effective and environmentally benign herbicides.

Safety Operating Guide

Essential Safety and Operational Guidance for 2,2,3-Trimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 2,2,3-trimethylbutanoic acid. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard and Safety Summary

This compound is a corrosive and irritant compound that requires careful handling to prevent exposure.[1] The primary hazards include skin irritation, serious eye damage, and potential respiratory irritation.[1] Adherence to the personal protective equipment (PPE) and handling procedures outlined below is mandatory.

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes that can cause serious eye damage.
Skin Protection Nitrile rubber gloves (double-gloving recommended) and a chemical-resistant lab coatNitrile gloves offer good resistance to weak acids; a lab coat protects against skin contact.[2]
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of vapors, which can cause respiratory irritation.[1]

Operational Plan: Safe Handling Procedure

Follow these step-by-step instructions for the safe handling of this compound.

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is operational.

    • Assemble all necessary equipment (glassware, stir bars, etc.) and reagents within the fume hood.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

    • Prepare a designated and clearly labeled waste container for this compound waste.

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles and a face shield.

    • Wear nitrile gloves. Inspect gloves for any signs of damage before use.

  • Handling the Acid:

    • Conduct all transfers and manipulations of this compound within the chemical fume hood.

    • Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical, avoiding direct contact.

    • Keep containers of the acid closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the acid using a suitable neutralizing agent (e.g., a weak base solution like sodium bicarbonate) followed by a water rinse.

    • Remove PPE in the correct order to avoid cross-contamination: remove gloves first, then the face shield, goggles, and finally the lab coat.

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all materials contaminated with this compound (e.g., gloves, pipette tips, paper towels) in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste should be stored in a sealed, chemical-resistant container.

  • Neutralization of Aqueous Waste:

    • While in a fume hood and wearing appropriate PPE, dilute the acidic waste with water.

    • Slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide (B78521) solution, while stirring.[3][4][5][6]

    • Monitor the pH of the solution using pH paper or a pH meter.

    • Continue adding the base until the pH is between 6 and 8.[5]

    • Dispose of the neutralized solution in accordance with local, state, and federal regulations. Do not pour down the drain unless permitted by your institution's environmental health and safety office.[4][6]

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's designated chemical waste management program.

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_post Post-Handling cluster_disposal Waste Disposal Prep Preparation: - Verify fume hood function - Assemble materials - Check safety equipment PPE Don PPE: - Lab coat - Goggles & Face Shield - Nitrile Gloves Prep->PPE Handling Handling in Fume Hood: - Transfer and manipulate acid - Keep containers closed PPE->Handling Decon Decontaminate: - Surfaces and equipment Handling->Decon Waste Collect Hazardous Waste Handling->Waste Doff Doff PPE Decon->Doff Wash Wash Hands Doff->Wash Neutralize Neutralize Aqueous Waste Waste->Neutralize Dispose Final Disposal via EHS Neutralize->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.